GW9662
Description
pretreatment of peroxisome proliferator activated receptors with GW9662 results in the irreversible loss of ligand binding
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-nitro-N-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3/c14-12-7-6-10(16(18)19)8-11(12)13(17)15-9-4-2-1-3-5-9/h1-8H,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTSIBUQMRRYIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8040723 | |
| Record name | 2-Chloro-5-nitro-N-phenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26732595 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
22978-25-2 | |
| Record name | 2-Chloro-5-nitrobenzanilide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22978-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-nitrobenzanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022978252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-5-nitro-N-phenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLORO-5-NITROBENZANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-5-NITRO-N-PHENYLBENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM18UZV2YD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of GW9662: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW9662 is a widely utilized chemical tool in biomedical research, primarily known as a selective and irreversible antagonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). Its mechanism involves the covalent modification of a specific cysteine residue within the ligand-binding domain of PPARγ, thereby preventing the receptor's activation by agonists. This action blocks the downstream transcriptional regulation of target genes involved in critical physiological processes such as adipogenesis, lipid metabolism, and inflammation. While its potency and selectivity for PPARγ are well-documented, emerging evidence reveals a more complex pharmacological profile, including potential PPARγ-independent effects and off-target activities on other PPAR isoforms. This guide provides a comprehensive technical overview of this compound's core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways.
Core Mechanism of Action: Irreversible Antagonism of PPARγ
The primary mechanism of action of this compound is its function as a potent, selective, and irreversible antagonist of PPARγ.[1] This is achieved through a specific covalent modification within the receptor's ligand-binding pocket (LBP).
Molecular Interaction: this compound covalently binds to the Cysteine 285 (Cys285) residue located in the ligand-binding domain of PPARγ.[2][3][4][5] This cysteine is conserved across all three PPAR isoforms (α, γ, and δ), but this compound exhibits significant selectivity for PPARγ.[5] The irreversible nature of this bond results in a conformational change that locks the receptor in an inactive state, preventing the binding of endogenous or synthetic agonists and subsequent transcriptional activation.[3][6]
Functional Consequences: By binding to and inactivating PPARγ, this compound effectively blocks the downstream signaling cascade. Normally, upon activation by an agonist, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, recruiting coactivators and initiating transcription.[3] this compound's covalent modification prevents the necessary conformational changes for coactivator recruitment, thereby silencing gene expression.[5] This antagonism has been demonstrated in various functional assays, including the inhibition of agonist-induced adipocyte differentiation.[2][5]
Signaling Pathways
Canonical PPARγ Signaling and Inhibition by this compound
The following diagram illustrates the standard activation pathway of PPARγ and the inhibitory point of action for this compound.
Caption: Canonical PPARγ signaling pathway and its irreversible inhibition by this compound.
Off-Target Activation of PPARδ Signaling
Despite its classification as a PPARγ antagonist, studies have shown that this compound can paradoxically activate PPARδ-mediated signaling, particularly in macrophages. This leads to the upregulation of genes involved in lipid metabolism, an effect contrary to its primary mechanism.[4][7]
Caption: Unexpected activation of PPARδ signaling in macrophages by this compound.
Quantitative Data
The potency and selectivity of this compound have been quantified in various assays. The data below summarizes its inhibitory concentrations against different PPAR isoforms and its effects on cancer cell lines.
Table 1: Binding Affinity and Selectivity of this compound against PPAR Isoforms
| Receptor Target | IC50 Value (nM) | Selectivity vs. PPARγ | Reference(s) |
|---|---|---|---|
| PPARγ | 3.3 | - | [1][2][5][8] |
| PPARα | 32 | ~10-fold less potent | [1][5][8] |
| PPARδ | 2000 | ~600-fold less potent |[1][5][8] |
Table 2: Cellular Growth Inhibition by this compound in Human Breast Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Notes | Reference(s) |
|---|---|---|---|
| MCF7 | 20 - 30 | Estrogen receptor-positive | [2][9] |
| MDA-MB-231 | 20 - 30 | Triple-negative | [2][9] |
| MDA-MB-468 | 20 - 30 | Triple-negative |[2][9] |
Notably, some studies suggest the anti-proliferative effects of this compound may occur through PPARγ-independent mechanisms, as it can enhance the anticancer effects of PPARγ agonists like rosiglitazone instead of reversing them.[3][9]
Complexities and Off-Target Effects
While this compound is an invaluable tool, researchers must consider its complex pharmacology:
-
PPARγ-Independent Effects : Several studies have reported that this compound can inhibit the growth of breast cancer cells through pathways that are independent of PPARγ activation.[1][3]
-
PPARδ Activation : In certain cell types like macrophages, this compound has been found to activate PPARδ, leading to increased lipogenesis and triglyceride accumulation.[7] This off-target effect is critical when interpreting data related to lipid metabolism.
-
Alternate Binding Site : Research has revealed that ligands can bind to an alternate, allosteric site on PPARγ.[6][10] This binding can occur even when this compound is covalently bound to Cys285, suggesting that this compound may not completely block all ligand-induced conformational changes or functions of the receptor.[6][11]
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of standard biochemical and cell-based assays.
Ligand Binding Assay (Scintillation Proximity Assay - SPA)
This cell-free assay is used to determine the binding affinity (IC50) of a compound for a target receptor.
-
Objective : To quantify the ability of this compound to compete with a radiolabeled ligand for binding to PPARγ, PPARα, and PPARδ.[5]
-
Methodology :
-
Receptor Preparation : Express and purify the ligand-binding domains (LBDs) of human PPARα, PPARγ, and PPARδ as fusion proteins (e.g., His-tagged or GST-tagged).[2][5]
-
Assay Setup : In a multi-well plate, combine the purified PPAR LBD with SPA beads coated with a capture antibody or nickel chelate.
-
Radioligand Addition : Add a known concentration of a high-affinity radiolabeled PPAR agonist (e.g., [3H]rosiglitazone for PPARγ).
-
Compound Titration : Add varying concentrations of this compound to the wells.
-
Incubation : Allow the components to incubate to reach binding equilibrium.
-
Detection : Measure the scintillation counts using a microplate scintillation counter. When the radioligand binds to the receptor captured on the bead, it emits light. Unbound radioligand is too far away to be detected.
-
Data Analysis : Plot the scintillation counts against the concentration of this compound. Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the radioligand binding.[5]
-
Cell-Based Reporter Gene Assay
This assay measures the ability of a compound to act as an antagonist by blocking agonist-induced transcription of a reporter gene.
-
Objective : To confirm that this compound functions as a PPARγ antagonist in a cellular context.[5][12]
-
Methodology :
-
Cell Culture : Culture a suitable cell line (e.g., HEK293 or HepG2) that is responsive to transfection.
-
Transfection : Co-transfect the cells with two plasmids:
-
An expression vector for full-length human PPARγ.
-
A reporter plasmid containing a luciferase gene under the control of a PPRE promoter.
-
-
Compound Treatment : After allowing time for gene expression, treat the cells with:
-
Vehicle control (e.g., DMSO).
-
A known PPARγ agonist (e.g., rosiglitazone) to stimulate a response.
-
The agonist in combination with increasing concentrations of this compound.
-
-
Incubation : Incubate cells for 16-24 hours to allow for transcription and translation of the luciferase reporter.
-
Lysis and Detection : Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis : Normalize luciferase activity to a co-transfected control (e.g., β-galactosidase) or total protein content. Determine the ability of this compound to inhibit the agonist-induced luciferase signal.
-
Western Blot for Protein Expression
This technique is used to detect changes in the levels of specific proteins following treatment with this compound.
-
Objective : To measure the expression levels of PPARγ or its downstream target proteins.[4][13]
-
Methodology :
-
Cell/Tissue Treatment : Treat cells or animal models with this compound as required by the experimental design.
-
Protein Extraction : Homogenize cells or tissues in RIPA lysis buffer containing protease inhibitors.[4]
-
Quantification : Determine the total protein concentration of the lysates using a BCA protein assay.[4]
-
SDS-PAGE : Denature equal amounts of protein (e.g., 30 µg) and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[4]
-
Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking & Antibody Incubation : Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-PPARγ), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection : Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control like β-actin.
-
Conclusion
This compound is a potent and selective irreversible antagonist of PPARγ, acting via covalent modification of Cys285 in the ligand-binding domain. This makes it an essential tool for investigating PPARγ-mediated biological processes. However, researchers must remain vigilant of its complex pharmacology, including PPARγ-independent activities and off-target effects such as the activation of PPARδ in specific cellular contexts. A thorough understanding of its multifaceted mechanism of action is paramount for the rigorous design of experiments and the accurate interpretation of results in both basic research and drug development.
References
- 1. GW 9662 | PPARγ | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a potent antagonist of PPARγ, inhibits growth of breast tumour cells and promotes the anticancer effects of the PPARγ agonist rosiglitazone, independently of PPARγ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GW-9662, a peroxisome proliferator-activated receptor γ (PPARγ) inhibitor, impairs early embryonic development in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An alternate binding site for PPARγ ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Peroxisome Proliferator-Activated Receptor (PPAR)- γ Antagonist 2-Chloro-5-Nitro-N-Phenylbenzamide (this compound) Triggers Perilipin 2 Expression via PPAR δ and Induces Lipogenesis and Triglyceride Accumulation in Human THP-1 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. researchgate.net [researchgate.net]
- 11. Unmasking antagonists: a deep dive into the structural binding poses of PPARγ ligands | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]
- 12. researchgate.net [researchgate.net]
- 13. Utilizing systems biology to reveal cellular responses to peroxisome proliferator-activated receptor γ ligand exposure - PMC [pmc.ncbi.nlm.nih.gov]
GW9662: A Technical Guide to a Selective PPARγ Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW9662 is a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and inflammation.[1][2][3][4] Its utility as a research tool stems from its high affinity for PPARγ and its irreversible binding mechanism, which allows for the definitive interrogation of PPARγ-dependent signaling pathways.[2][3][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, selectivity, and experimental applications, presented with the clarity and detail required for advanced research and development.
Mechanism of Action
This compound acts as an irreversible antagonist of PPARγ.[2][3][4] Its mechanism involves the covalent modification of a specific cysteine residue, Cys285, located within the ligand-binding domain of PPARγ.[2][3][4][5] This covalent attachment permanently inactivates the receptor, preventing the binding of endogenous and synthetic agonists and subsequent transcriptional activation of target genes.[2][3][4] While Cys285 is conserved across all three PPAR isoforms (α, δ, and γ), this compound exhibits significant selectivity for PPARγ.[2][3]
Data Presentation
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | PPARγ | PPARα | PPARδ | Selectivity (fold vs. PPARγ) | Reference(s) |
| IC50 (nM) | 3.3 | 32 | 2000 | 10 (vs. α), 606 (vs. δ) | [1][2][5][6] |
| pIC50 | 8.48 ± 0.27 | 7.49 ± 0.17 | 5.69 ± 0.17 | - | [1] |
Table 2: Exemplary In Vitro Cellular Assay Concentrations for this compound
| Cell Line | Assay | Concentration Range | Effect | Reference(s) |
| Human Mammary Tumor Cell Lines (MCF7, MDA-MB-468, MDA-MB-231) | Growth Inhibition | 20-30 µM (IC50) | Inhibition of cell growth | [5][7] |
| MDA-MB-231 | Cell Viability | 10 µM | Statistically lower viable cell numbers after 7 days (co-treatment with BRL 49653) | [1][5] |
| RAW264.7 | NF-κB Activation | 1 µM | Blocks RANKL activation of NF-κB | [5] |
| Primary Murine Myeloid Cells | Osteoclast Formation | 2 µM | Reverses suppression of osteoclast formation by PPARγ ligands | [5] |
| J774A.1 Macrophages | Inflammatory Gene Expression | 10 µM | Attenuates LPS-induced expression of Il1b, Il6, and iNos | [8] |
| HepG2 | PPARγ Protein Levels | 100 µM (24h) | Significant decrease in PPARγ levels | [9] |
Table 3: Exemplary In Vivo Dosing of this compound in Animal Models
| Animal Model | Disease/Condition | Dose & Route | Effect | Reference(s) |
| Rat | Renal Ischemia-Reperfusion | 1 mg/kg, i.p. | Attenuates renoprotective effects of LPS | [1][10] |
| Mouse | Aplastic Anemia | 1 mg/kg, i.p. | Higher bone marrow nucleated cell counts | [1] |
| Mouse | Non-alcoholic fatty liver disease (NAFLD) | 1 mg/kg, i.p. (3 times weekly for 8 weeks) | Attenuated development of NAFLD and insulin resistance | [8] |
| Mouse | Parkinson's Disease Model (MPTP-induced) | Not specified | Increased neuronal loss in the SNpc | [11] |
Experimental Protocols
Competitive Binding Assay (Scintillation Proximity Assay - SPA)
This protocol is adapted from methodologies described for assessing the binding of ligands to PPARs.[2][3][12]
Objective: To determine the IC50 value of this compound for PPARγ.
Materials:
-
Recombinant human PPARγ ligand-binding domain (LBD) with a polyhistidine tag.[5][13]
-
Streptavidin-modified SPA beads.[5]
-
Radiolabeled PPARγ agonist (e.g., [3H]Rosiglitazone).[12]
-
This compound
-
Assay Buffer: 50 mM HEPES (pH 7.0), 50 mM NaCl, 5 mM CHAPS, 0.1 mg/mL BSA, 10 mM DTT.[5]
Procedure:
-
Receptor Immobilization:
-
Prepare a slurry of streptavidin-modified SPA beads (0.5 mg/mL) in assay buffer.[5]
-
Add the polyhistidine-tagged PPARγ LBD to the bead slurry at a final concentration of 15 nM.[5][13]
-
Incubate for at least 1 hour at room temperature to allow the receptor to bind to the beads via a biotinylated anti-histidine antibody complex.
-
Pellet the beads by centrifugation (1000 x g) and resuspend in fresh assay buffer.[13]
-
-
Competition Binding:
-
In a microplate, add the immobilized receptor-bead complex.
-
Add varying concentrations of this compound.
-
Add the radiolabeled PPARγ agonist at a concentration close to its Kd.
-
Incubate the plate for a defined period (e.g., 30 minutes) at room temperature to reach equilibrium.[5]
-
-
Data Acquisition:
-
Measure the emitted light using a scintillation counter. The amount of light is proportional to the amount of radioligand bound to the receptor.
-
-
Data Analysis:
-
Plot the scintillation counts against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Reporter Gene Assay
This protocol is a generalized procedure based on descriptions of reporter assays used to assess PPARγ antagonism.[2][3]
Objective: To determine the functional antagonist activity of this compound on PPARγ-mediated transcription.
Materials:
-
A suitable mammalian cell line (e.g., HEK293, HepG2) that does not endogenously express high levels of PPARγ.
-
An expression vector for full-length human PPARγ.
-
A reporter vector containing a PPAR response element (PPRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
A transfection reagent.
-
A known PPARγ agonist (e.g., Rosiglitazone).
-
This compound
-
Cell culture medium and supplements.
-
Lysis buffer and substrate for the reporter enzyme.
Procedure:
-
Transfection:
-
Seed the cells in a multi-well plate.
-
Co-transfect the cells with the PPARγ expression vector and the PPRE-reporter vector using a suitable transfection reagent.
-
Allow the cells to recover and express the proteins for 24 hours.[12]
-
-
Treatment:
-
Pre-incubate the transfected cells with varying concentrations of this compound for a specific duration (e.g., 30 minutes to 1 hour) to allow for receptor binding and covalent modification.[5]
-
Add a fixed concentration of a PPARγ agonist (e.g., Rosiglitazone) to stimulate PPARγ activity.
-
-
Cell Lysis and Reporter Assay:
-
Wash the cells with PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Measure the reporter enzyme activity (e.g., luminescence for luciferase) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration to account for variations in transfection efficiency and cell number.
-
Plot the normalized reporter activity against the logarithm of the this compound concentration to determine the IC50 for antagonism.
-
Adipocyte Differentiation Assay
This protocol is based on the established use of this compound to inhibit adipogenesis.[2][3][5]
Objective: To assess the ability of this compound to inhibit PPARγ-induced adipocyte differentiation.
Materials:
-
3T3-L1 preadipocytes.
-
Differentiation medium: DMEM supplemented with 10% FBS, insulin, dexamethasone, and 3-isobutyl-1-methylxanthine (IBMX).
-
A PPARγ agonist (e.g., Rosiglitazone).
-
This compound
-
Oil Red O stain.
Procedure:
-
Cell Culture and Induction of Differentiation:
-
Culture 3T3-L1 preadipocytes to confluence.
-
Two days post-confluence, replace the medium with differentiation medium containing the PPARγ agonist.
-
-
Treatment:
-
Treat the cells with varying concentrations of this compound in the presence of the PPARγ agonist.
-
Replenish the medium and treatments every 2-3 days.
-
-
Assessment of Differentiation:
-
After 7-10 days, visually inspect the cells for the accumulation of lipid droplets.
-
Fix the cells with formalin.
-
Stain the lipid droplets with Oil Red O.
-
Quantify the staining by eluting the dye with isopropanol and measuring the absorbance at a specific wavelength.
-
-
Data Analysis:
-
Compare the amount of Oil Red O staining in this compound-treated cells to the agonist-only control to determine the extent of inhibition.
-
Mandatory Visualizations
Caption: PPARγ signaling pathway and its antagonism by this compound.
Caption: Experimental workflow for assessing PPARγ antagonism using this compound.
Off-Target Effects and Considerations
While this compound is a highly selective PPARγ antagonist, researchers should be aware of potential off-target effects, especially at higher concentrations. Some studies have reported PPARγ-independent effects on cell growth and other cellular processes.[14][15] For instance, at high concentrations, this compound has been shown to induce apoptosis in certain cancer cell lines.[16] Additionally, some research suggests that this compound may have unexpected effects on PPARδ-mediated signaling in macrophages.[17] Therefore, it is crucial to use the lowest effective concentration of this compound and to include appropriate controls to confirm that the observed effects are indeed mediated by PPARγ antagonism. The short half-life of this compound in cell culture is another important consideration for experimental design, potentially requiring repeated dosing in long-term experiments.[18]
Conclusion
This compound is an invaluable tool for dissecting the multifaceted roles of PPARγ in health and disease. Its high potency, selectivity, and irreversible mechanism of action provide a robust method for inhibiting PPARγ activity both in vitro and in vivo. By understanding its biochemical properties and employing rigorous experimental design as outlined in this guide, researchers can confidently utilize this compound to advance our understanding of PPARγ biology and its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Functional consequences of cysteine modification in the ligand binding sites of peroxisome proliferator activated receptors by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. GW 9662 | PPAR gamma Receptor Antagonists: R&D Systems [rndsystems.com]
- 7. apexbt.com [apexbt.com]
- 8. This compound, a peroxisome proliferator-activated receptor gamma antagonist, attenuates the development of non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Utilizing systems biology to reveal cellular responses to peroxisome proliferator-activated receptor γ ligand exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological manipulation of peroxisome proliferator-activated receptor γ (PPARγ) reveals a role for anti-oxidant protection in a model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of 18F-labeled PPARγ antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound (SBB006523) | PPAR antagonist | TargetMol [targetmol.com]
- 14. This compound, a potent antagonist of PPARgamma, inhibits growth of breast tumour cells and promotes the anticancer effects of the PPARgamma agonist rosiglitazone, independently of PPARgamma activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound, a potent antagonist of PPARγ, inhibits growth of breast tumour cells and promotes the anticancer effects of the PPARγ agonist rosiglitazone, independently of PPARγ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Limited Applicability of this compound to Elucidate PPARγ-Mediated Fatty Acid Effects in Primary Human T-Helper Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Peroxisome Proliferator-Activated Receptor (PPAR)- γ Antagonist 2-Chloro-5-Nitro-N-Phenylbenzamide (this compound) Triggers Perilipin 2 Expression via PPAR δ and Induces Lipogenesis and Triglyceride Accumulation in Human THP-1 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. blumberg-lab.bio.uci.edu [blumberg-lab.bio.uci.edu]
An In-depth Technical Guide to the GW9662 Signaling Pathway and its Downstream Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW9662 is a potent and selective irreversible antagonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and inflammation. By covalently binding to the cysteine 285 residue within the ligand-binding domain of PPAR-γ, this compound effectively blocks the receptor's activation by endogenous and synthetic agonists. While its primary mechanism of action is through PPAR-γ antagonism, a growing body of evidence reveals that this compound can also elicit biological effects through PPAR-γ-independent pathways, making its signaling network complex and context-dependent. This technical guide provides a comprehensive overview of the this compound signaling pathway, its downstream targets, and detailed experimental protocols for its investigation.
Core Signaling Pathway of this compound
The signaling cascade initiated by this compound can be broadly categorized into two arms: the canonical PPAR-γ-dependent pathway and the non-canonical PPAR-γ-independent pathways.
PPAR-γ-Dependent Signaling
As a potent antagonist, this compound's primary role is to inhibit the transcriptional activity of PPAR-γ. In its active state, PPAR-γ forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[1] This binding recruits co-activator proteins, initiating the transcription of genes involved in various cellular processes.
This compound disrupts this process by preventing the conformational change in PPAR-γ required for co-activator recruitment. This leads to the repression of PPAR-γ target genes.
PPAR-γ-Independent Signaling
Intriguingly, research has demonstrated that this compound can exert effects that are independent of its PPAR-γ antagonistic activity. These off-target effects contribute significantly to its biological activity, particularly in cancer biology.
One notable PPAR-γ-independent mechanism involves the activation of other PPAR isoforms. For instance, in macrophages, this compound has been shown to unexpectedly activate PPAR-δ, leading to the upregulation of genes involved in lipid metabolism.[2]
Furthermore, this compound has been observed to modulate key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Akt pathways.[3][4] This can lead to the regulation of cell cycle progression and apoptosis in a manner that is not reversible by PPAR-γ agonists, suggesting a mechanism independent of PPAR-γ.[1]
Downstream Targets and Cellular Effects
The dual signaling capacity of this compound results in a wide range of downstream effects on cellular processes, including cell cycle regulation, apoptosis, and inflammation.
Regulation of Cell Cycle
This compound has been shown to induce cell cycle arrest, primarily at the G0/G1 phase, in various cancer cell lines, including bladder and breast cancer.[5] This effect is often mediated through the modulation of key cell cycle regulatory proteins. For instance, inhibition of PPAR-γ by this compound can lead to the upregulation of p21 and p27, potent cyclin-dependent kinase (CDK) inhibitors, via an AKT-mediated pathway.[5]
Induction of Apoptosis
The role of this compound in apoptosis is complex and can be both PPAR-γ-dependent and -independent. In some cancer cells, this compound induces apoptosis by inhibiting the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.[6] However, in other contexts, this compound can enhance the apoptotic effects of other agents, even when PPAR-γ activation is blocked, suggesting a PPAR-γ-independent mechanism.[1] This may involve the modulation of survival signals, such as the PI3K/Akt pathway.[7]
Modulation of Inflammation
PPAR-γ is a known negative regulator of inflammation. By antagonizing PPAR-γ, this compound can modulate inflammatory responses. For instance, this compound has been shown to block the anti-inflammatory effects of PPAR-γ agonists. It can also influence the production of cytokines, although the effects can be cell-type specific. In some contexts, this compound has been observed to suppress the production of pro-inflammatory mediators like nitric oxide (NO).[8] This can occur through the modulation of signaling pathways such as NF-κB.
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of this compound from various studies.
Table 1: IC50 Values of this compound for PPAR Subtypes
| PPAR Subtype | IC50 (nM) | Assay Type | Reference |
| PPAR-γ | 3.3 | Cell-free | |
| PPAR-α | 32 | Cell-free | |
| PPAR-δ | >1000 | Cell-free |
Table 2: IC50 Values of this compound for Inhibition of Cancer Cell Growth
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 20-30 | |
| MDA-MB-468 | Breast Cancer | 20-30 | |
| MDA-MB-231 | Breast Cancer | 20-30 |
Table 3: Summary of this compound Effects on Gene Expression
| Gene | Cellular Process | Effect of this compound | Pathway | Reference |
| p21 | Cell Cycle | Upregulation | AKT | [5] |
| p27 | Cell Cycle | Upregulation | AKT | [5] |
| Bcl-2 | Apoptosis | Downregulation | PPAR-γ dependent/independent | [6] |
| Bax | Apoptosis | Upregulation | PPAR-γ dependent/independent | [6] |
| TNF-α | Inflammation | Modulation | NF-κB | [3] |
| IL-6 | Inflammation | Modulation | NF-κB | [3] |
| Adiponectin | Metabolism | Downregulation | PPAR-γ dependent | |
| FABP4 (aP2) | Metabolism | Downregulation | PPAR-γ dependent | |
| CD36 | Metabolism | Downregulation | PPAR-γ dependent |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound.
Western Blotting for Protein Expression Analysis
Objective: To determine the effect of this compound on the expression levels of specific proteins (e.g., PPAR-γ, p21, Bcl-2).
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Treat cells with this compound at desired concentrations and time points. Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Objective: To measure the effect of this compound on the mRNA levels of target genes.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers
-
qPCR instrument
Protocol:
-
RNA Extraction: Treat cells with this compound, then extract total RNA using a commercial kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity (A260/A280 ratio).
-
Reverse Transcription: Synthesize cDNA from an equal amount of RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction by mixing cDNA, qPCR master mix, and gene-specific primers.
-
Thermal Cycling: Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (denaturation, annealing, extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or ACTB).
MTT Assay for Cell Viability
Objective: To assess the effect of this compound on cell proliferation and viability.
Materials:
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired duration.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are formed.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Flow Cytometry for Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Preparation: Treat cells with this compound, then harvest and wash them with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Annexin V/PI Staining for Apoptosis Detection
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Protocol:
-
Cell Preparation: Treat cells with this compound, then harvest and wash them with PBS.
-
Staining: Resuspend the cells in binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Data Analysis: Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of PPAR-γ in various physiological and pathological processes. Its utility is enhanced by the growing understanding of its PPAR-γ-independent effects, which open new avenues for research, particularly in the field of oncology. This technical guide provides a foundational understanding of the this compound signaling pathway and its downstream targets, along with detailed experimental protocols to facilitate further investigation. A thorough understanding of its dual signaling mechanisms is crucial for the accurate interpretation of experimental results and for the potential development of novel therapeutic strategies.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. assaygenie.com [assaygenie.com]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. Peroxisom Proliferator-Acivated Receptor Gamma (PPAR-g) (Western Blot Control) | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
The Biological Functions of GW9662: A Technical Guide for Researchers
An in-depth exploration of the core biological functions, experimental applications, and signaling pathways associated with the potent PPAR-γ antagonist, GW9662.
This technical guide is intended for researchers, scientists, and drug development professionals interested in the biological roles and experimental applications of this compound. It provides a comprehensive overview of its mechanism of action, its effects on various physiological and pathological processes, and detailed protocols for its use in laboratory settings.
Core Concepts: Mechanism of Action
This compound is a highly selective and irreversible antagonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[1][2] Its primary mechanism of action involves the covalent modification of a specific cysteine residue (Cys285) within the ligand-binding domain of PPAR-γ.[3][4] This modification physically blocks the binding of PPAR-γ agonists, thereby inhibiting the downstream signaling cascades that are normally initiated by receptor activation.[5] While this compound is a potent inhibitor of PPAR-γ, it exhibits significantly lower affinity for other PPAR isoforms, PPAR-α and PPAR-δ, making it a valuable tool for specifically investigating the functions of PPAR-γ.[6]
Recent studies have revealed a more complex interaction, where even after covalent binding of this compound, the PPAR-γ ligand-binding domain remains flexible and can still interact with other non-covalent ligands, suggesting that this compound may not completely abolish all ligand interactions.[7][8][9]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the activity and effects of this compound across various experimental models.
| Parameter | Receptor/Cell Line | Value | Reference(s) |
| IC50 | Human PPAR-γ | 3.3 nM | [1][2] |
| Human PPAR-α | 32 nM | [6] | |
| Human PPAR-δ | 2000 nM (2 µM) | [6] | |
| IC50 (Cell Viability) | MCF7 (Breast Cancer) | 20-30 µM | [1] |
| MDA-MB-231 (Breast Cancer) | 20-30 µM | [1] | |
| MDA-MB-468 (Breast Cancer) | 20-30 µM | [1] | |
| Effective Concentration | Inhibition of osteoclast formation | 1-2 µM | [6] |
| Inhibition of adipogenesis | 10 µM | [1] | |
| Attenuation of LPS-induced inflammation (J774A.1 cells) | 10 µM | [10] | |
| In Vivo Dosage | NAFLD Mouse Model | 1 mg/kg (i.p.) | [10][11] |
| Breast Cancer Xenograft Mouse Model | 0.1% in diet | [12] |
Biological Functions and Signaling Pathways
This compound has been instrumental in elucidating the diverse biological roles of PPAR-γ in health and disease. Its effects span across metabolism, cancer biology, and inflammation.
Metabolic Regulation
In the context of metabolic diseases, particularly Non-Alcoholic Fatty Liver Disease (NAFLD), this compound has been shown to attenuate disease progression.[10] Studies in mouse models of NAFLD demonstrate that administration of this compound can reduce hepatic steatosis, inflammation, and insulin resistance.[10][11][13] Mechanistically, this compound is thought to exert these effects by inhibiting the PPAR-γ/CD36 pathway, thereby reducing fatty acid uptake by hepatocytes, and by modulating the gut microbiota.[14]
Cancer Biology
This compound has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, most notably in breast cancer.[5][6][15] Interestingly, some of the anti-cancer effects of this compound appear to be independent of its PPAR-γ antagonist activity.[5][15] For instance, in some breast cancer cell lines, this compound enhances the anti-proliferative effects of PPAR-γ agonists like rosiglitazone, rather than antagonizing them.[15] This suggests the involvement of off-target effects or the modulation of other signaling pathways. Furthermore, there is evidence that this compound can influence the PI3K/Akt and MAPK signaling pathways, which are critical for cancer cell growth and survival.[12][16][17] In esophageal cancer cells, this compound has been shown to increase the phosphorylation of ERK, JNK, and p38 MAPK.[11]
Inflammation and Immunology
This compound has been utilized to investigate the role of PPAR-γ in inflammation. It has been shown to attenuate the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines in macrophages.[10] This suggests that PPAR-γ antagonism can modulate inflammatory responses.
Ferroptosis Induction
Recent evidence has implicated this compound in the induction of ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides. This provides a novel, PPAR-γ-independent mechanism for its anti-cancer effects.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., MCF7, MDA-MB-231) in appropriate culture vessels (e.g., 96-well plates for viability assays, larger flasks for protein or RNA extraction) at a density that allows for logarithmic growth during the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent such as DMSO (e.g., 10 mM).
-
Treatment: The day after seeding, replace the culture medium with fresh medium containing the desired concentration of this compound. For antagonist studies, a common concentration is 10 µM.[1] A vehicle control (e.g., 0.1% DMSO) should always be included.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Cell Viability (MTT) Assay
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Cell Treatment: Following the cell treatment protocol (4.1), remove the culture medium.
-
MTT Addition: Add 100 µL of fresh, serum-free medium and 10 µL of the MTT stock solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[7][9][18]
Western Blotting
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[16][19][20]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-PPAR-γ, anti-p-Akt, anti-p-ERK) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo NAFLD Mouse Model
-
Animal Model: Use a suitable mouse strain susceptible to diet-induced NAFLD, such as C57BL/6J mice.[13][21][22]
-
Diet: Induce NAFLD by feeding the mice a high-fat diet (HFD), for example, a diet with 60% of calories from fat, for a specified period (e.g., 8-16 weeks).[13][21] A control group should be fed a standard chow diet.
-
This compound Administration: Prepare this compound for in vivo use by dissolving it in a suitable vehicle (e.g., a mixture of DMSO, PEG300, Tween 80, and saline).[23][24] Administer this compound to the treatment group via intraperitoneal (i.p.) injection at a dose of 1 mg/kg body weight, typically three times a week.[10][11] The control group should receive vehicle injections.
-
Monitoring and Analysis: Monitor the mice for changes in body weight and metabolic parameters. At the end of the study, collect blood and liver tissue for biochemical and histological analysis.
Lipid Peroxidation Assay
-
Cell Preparation: Culture and treat cells with this compound as described in section 4.1.
-
Lipid Peroxidation Detection: Utilize a fluorescent probe such as C11-BODIPY™ 581/591, which shifts its fluorescence emission from red to green upon oxidation of lipids.
-
Staining: Incubate the treated cells with the C11-BODIPY probe (typically 1-10 µM) for 30-60 minutes at 37°C.
-
Analysis: Analyze the cells using fluorescence microscopy or flow cytometry to quantify the shift in fluorescence, which is indicative of lipid peroxidation.[1][2]
Gut Microbiota Analysis (16S rRNA Gene Sequencing)
-
Sample Collection: Collect fecal samples from control and this compound-treated animals and store them at -80°C.[25]
-
DNA Extraction: Extract microbial DNA from the fecal samples using a commercially available kit.[6]
-
PCR Amplification: Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using specific primers.[5][6]
-
Library Preparation and Sequencing: Prepare sequencing libraries from the amplicons and perform high-throughput sequencing on a platform such as Illumina MiSeq.[6][26]
-
Data Analysis: Process the sequencing data using bioinformatics pipelines to determine the microbial composition and diversity in each sample group.[5][6]
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the study of this compound.
Caption: Canonical PPAR-γ signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for studying the in vitro effects of this compound.
Caption: Overview of PPAR-γ dependent and independent signaling effects of this compound.
References
- 1. Assessment of lipid peroxidation in irradiated cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A simple method for inducing nonalcoholic steatohepatitis with fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Microbiota Analysis Using Two-step PCR and Next-generation 16S rRNA Gene Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. 16S rRNA Sequencing Guide [blog.microbiomeinsights.com]
- 11. Activation of PPARγ suppresses proliferation and induces apoptosis of esophageal cancer cells by inhibiting TLR4-dependent MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lifetechindia.com [lifetechindia.com]
- 13. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assay to Detect Lipid Peroxidation upon Exposure to Nanoparticles | Springer Nature Experiments [experiments.springernature.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Cellular protein extraction and Western blotting using dry transfer (iBlot system) [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. merckmillipore.com [merckmillipore.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 21. Prolonged high-fat-diet feeding promotes non-alcoholic fatty liver disease and alters gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. This compound (SBB006523) | PPAR antagonist | TargetMol [targetmol.com]
- 24. selleckchem.com [selleckchem.com]
- 25. Frontiers | 16S rRNA Gene Sequencing for Deciphering the Colorectal Cancer Gut Microbiome: Current Protocols and Workflows [frontiersin.org]
- 26. jove.com [jove.com]
Unmasking GW9662: A Technical Guide to its Selectivity Profile and Off-Target Effects
For Immediate Release
This technical guide provides a comprehensive overview of the pharmacological profile of GW9662, a widely used antagonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). While recognized for its high selectivity and potency in targeting PPARγ, a growing body of evidence, detailed herein, reveals a complex landscape of off-target effects and PPARγ-independent activities. This document is intended for researchers, scientists, and drug development professionals to facilitate a more nuanced understanding and application of this critical research tool.
Executive Summary
This compound is a potent and selective irreversible antagonist of PPARγ, a key regulator of metabolism, inflammation, and cell differentiation. Its primary mechanism of action involves the covalent modification of a cysteine residue within the ligand-binding pocket of PPARγ, thereby preventing its activation. However, its utility as a specific PPARγ inhibitor is complicated by a range of off-target effects that are crucial to consider in experimental design and data interpretation. These off-target activities include the induction of apoptosis, modulation of mitochondrial function, unexpected activation of other nuclear receptors, and interaction with inflammatory signaling pathways independent of PPARγ. This guide synthesizes the current understanding of this compound's selectivity and off-target profile, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.
Selectivity Profile of this compound
This compound exhibits a high degree of selectivity for PPARγ over its related isoforms, PPARα and PPARδ. This selectivity is quantified by its half-maximal inhibitory concentration (IC50) values, which are consistently in the low nanomolar range for PPARγ and significantly higher for the other isoforms.
| Receptor | IC50 (nM) | Fold Selectivity vs. PPARγ | Reference |
| PPARγ | 3.3 | - | [1] |
| PPARα | 32 | ~10x | [1] |
| PPARδ | 2000 | ~600x | [1] |
This pronounced selectivity is a cornerstone of its use in dissecting PPARγ-specific biological functions.
Off-Target Effects and PPARγ-Independent Mechanisms
Despite its selectivity for PPARγ, this compound elicits a variety of biological responses that are not mediated by its primary target. These off-target effects are concentration-dependent and can significantly influence experimental outcomes.
Induction of Apoptosis and Inhibition of Cell Growth
A significant body of research demonstrates that this compound can induce apoptosis and inhibit the proliferation of various cancer cell lines, including breast, esophageal, and prostate cancers.[2][3][4][5] Notably, these effects are often observed at concentrations higher than those required for PPARγ antagonism and can occur in a PPARγ-independent manner.[4][5] In some instances, the growth-inhibitory effects of this compound are even more potent than those of PPARγ agonists.
Modulation of Mitochondrial Function and Oxidative Stress
This compound has been shown to impact mitochondrial function. Studies have reported that it can lead to a loss of mitochondrial membrane potential and an increase in the production of reactive oxygen species (ROS).[4] This suggests a direct or indirect effect on the electron transport chain and cellular redox homeostasis, independent of its actions on PPARγ.
Unexpected Activation of PPARδ Signaling
In a notable off-target effect, this compound has been found to unexpectedly activate PPARδ-mediated signaling in macrophages.[6] This leads to the upregulation of genes involved in lipid metabolism, resulting in increased lipogenesis and triglyceride accumulation.[6] This finding is critical for studies investigating lipid metabolism and inflammation in immune cells, as effects attributed to PPARγ inhibition might, in fact, be mediated by PPARδ activation.
Interaction with TLR4 Signaling Pathway
This compound has been observed to attenuate the inflammatory response triggered by the activation of Toll-like receptor 4 (TLR4).[7] Specifically, it can reduce the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines.[7] This anti-inflammatory effect appears to be independent of PPARγ, suggesting an interaction with components of the TLR4 signaling cascade.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of studies involving this compound, detailed experimental protocols are essential. Below are summaries of key methodologies frequently employed.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to PPAR isoforms.
-
Principle: Competition between a radiolabeled ligand and the unlabeled test compound (this compound) for binding to the receptor of interest.
-
Procedure:
-
The ligand-binding domains (LBDs) of human PPARα, PPARγ, and PPARδ are expressed and purified.
-
The purified receptors are immobilized on scintillant-containing beads.
-
A constant concentration of a high-affinity radioligand is added to the receptor-coated beads.
-
Increasing concentrations of this compound are added to compete with the radioligand for binding.
-
The amount of bound radioligand is measured by scintillation proximity assay (SPA).
-
The IC50 value is calculated from the competition curve.[8]
-
Cell Viability and Proliferation (MTT) Assay
This colorimetric assay is commonly used to assess the cytotoxic and anti-proliferative effects of this compound.
-
Principle: The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with various concentrations of this compound for a specified duration (e.g., 72 hours).[4]
-
MTT solution is added to each well and incubated for 2-4 hours to allow for formazan crystal formation.
-
The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).[9][10]
-
The absorbance is measured at a wavelength of 570-600 nm using a microplate reader.[9][11]
-
Measurement of Mitochondrial Respiration
This methodology assesses the impact of this compound on cellular oxygen consumption, a key indicator of mitochondrial function.
-
Principle: Real-time measurement of the oxygen consumption rate (OCR) of cells in response to the sequential addition of mitochondrial inhibitors.
-
Procedure (using a Seahorse XF Analyzer):
-
Cells are seeded in a Seahorse XF cell culture microplate.
-
After treatment with this compound, the culture medium is replaced with a low-buffered assay medium.
-
The microplate is placed in the XF Analyzer, which measures OCR in real-time.
-
A series of mitochondrial inhibitors (e.g., oligomycin, FCCP, and rotenone/antimycin A) are sequentially injected to determine key parameters of mitochondrial respiration, such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
Signaling Pathways and Logical Relationships
To visually represent the complex interactions of this compound, the following diagrams illustrate its on-target and off-target signaling pathways.
Conclusion
This compound is an invaluable tool for investigating the roles of PPARγ in health and disease. Its high selectivity and potency make it a powerful antagonist for in vitro and in vivo studies. However, researchers must remain vigilant of its significant off-target effects, which can confound data interpretation. A thorough understanding of its PPARγ-independent activities, including the induction of apoptosis, modulation of mitochondrial function, paradoxical activation of PPARδ, and interference with TLR4 signaling, is paramount for the rigorous design and execution of experiments. By carefully considering the concentration-dependent effects and employing appropriate controls, the scientific community can continue to leverage this compound to unravel the complex biology of nuclear receptors and related signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phenylbutyrate Induces Apoptosis and Lipid Accumulations via a Peroxisome Proliferator-Activated Receptor Gamma-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of PPARγ suppresses proliferation and induces apoptosis of esophageal cancer cells by inhibiting TLR4-dependent MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a potent antagonist of PPARγ, inhibits growth of breast tumour cells and promotes the anticancer effects of the PPARγ agonist rosiglitazone, independently of PPARγ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a potent antagonist of PPARgamma, inhibits growth of breast tumour cells and promotes the anticancer effects of the PPARgamma agonist rosiglitazone, independently of PPARgamma activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Peroxisome Proliferator-Activated Receptor (PPAR)- γ Antagonist 2-Chloro-5-Nitro-N-Phenylbenzamide (this compound) Triggers Perilipin 2 Expression via PPAR δ and Induces Lipogenesis and Triglyceride Accumulation in Human THP-1 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a peroxisome proliferator-activated receptor gamma antagonist, attenuates the development of non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchhub.com [researchhub.com]
- 10. bds.berkeley.edu [bds.berkeley.edu]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
GW9662 Target Validation: An In-depth Technical Guide for Researchers
A comprehensive overview of the experimental methodologies and data interpretation for validating the cellular targets of the PPARγ antagonist, GW9662.
This technical guide provides researchers, scientists, and drug development professionals with a detailed framework for validating the molecular targets of this compound in specific cell types. This compound is widely utilized as a selective and irreversible antagonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor critically involved in metabolic regulation, inflammation, and cell proliferation. However, accumulating evidence of its off-target effects necessitates rigorous target validation to ensure accurate interpretation of experimental outcomes. This guide offers in-depth experimental protocols, data presentation strategies, and visual aids to facilitate robust and reliable research.
Introduction to this compound and the Imperative of Target Validation
This compound (2-chloro-5-nitro-N-phenylbenzamide) is a potent and selective antagonist of PPARγ, with reported IC50 values of 3.3 nM, 32 nM, and 2000 nM for PPARγ, PPARα, and PPARδ, respectively. Its mechanism of action involves the covalent modification of a cysteine residue (Cys285) within the ligand-binding domain of PPARγ, leading to irreversible inhibition[1]. This high affinity and irreversible binding have positioned this compound as a valuable tool for elucidating the physiological and pathological roles of PPARγ.
Despite its selectivity, studies have revealed that this compound can exert effects independent of PPARγ. Notably, research has demonstrated that this compound can activate PPARδ in macrophages, leading to unforeseen consequences on lipid metabolism in these cells. Furthermore, in certain cancer cell lines, this compound has been shown to inhibit cell growth through mechanisms that are not reversed by PPARγ agonists, suggesting the existence of PPARγ-independent pathways[2][3]. These findings underscore the critical importance of meticulous target validation when employing this compound to probe PPARγ function. This guide provides the necessary tools and knowledge to design and execute experiments that can confidently distinguish between on-target and off-target effects.
Key Cell Types for this compound Target Validation
The selection of an appropriate cellular model is paramount for meaningful target validation studies. The following cell types are frequently used in this compound research and will be the focus of the experimental protocols detailed in this guide:
-
Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231): These cell lines are instrumental in cancer research to investigate the role of PPARγ in tumor progression and the potential of this compound as an anti-cancer agent.
-
Macrophage Cell Lines (e.g., THP-1): Macrophages are central to inflammatory processes and metabolic homeostasis. THP-1 cells, a human monocytic cell line, can be differentiated into macrophages to study the impact of this compound on inflammation and lipid metabolism, and to investigate its off-target effects on PPARδ.
-
Glioblastoma Cell Lines: These cells are used to explore the therapeutic potential of targeting PPARγ in brain tumors. Studies have investigated the effects of PPARγ ligands and antagonists on glioblastoma cell proliferation and survival[4][5][6][7].
-
Primary Human T-Helper Cells: These primary cells are crucial for understanding the immunomodulatory effects of this compound and for assessing potential cytotoxicity in a more physiologically relevant system[8].
Experimental Protocols for this compound Target Validation
Rigorous target validation of this compound requires a multi-pronged experimental approach. The following protocols provide a foundation for assessing the on-target (PPARγ-dependent) and potential off-target effects of this compound in various cell types.
Cell Viability and Proliferation Assays
These assays are fundamental for determining the cytotoxic or cytostatic effects of this compound.
3.1.1. MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
-
Protocol:
-
Seed cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight[9].
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 50 µM) for the desired duration (e.g., 24, 48, or 72 hours)[2]. Include a vehicle control (e.g., DMSO). For co-treatment studies, add a PPARγ agonist like rosiglitazone (e.g., 10 µM, 50 µM) with or without this compound[2].
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C[10].
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals[10].
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
3.1.2. Cell Growth Assay (Trypan Blue Exclusion)
This assay directly counts the number of viable cells over time.
-
Principle: Viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.
-
Protocol:
-
Seed cells (e.g., MDA-MB-231) in 25 cm² flasks at a density of 1 x 10⁵ cells per flask[2].
-
After 24 hours, treat the cells with this compound (e.g., 10 µM), a PPARγ agonist (e.g., rosiglitazone 50 µM), or a combination of both. Include a vehicle control[2].
-
Harvest cells at various time points (e.g., days 0, 3, 5, 7, 10) by trypsinization[2].
-
Resuspend the cells in culture medium and mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Plot the number of viable cells over time to generate a growth curve.
-
Gene Expression Analysis
Analyzing the expression of known PPARγ and potential off-target (e.g., PPARδ) target genes is crucial for validating the mechanism of action of this compound.
3.2.1. Quantitative Real-Time PCR (qRT-PCR)
-
Principle: qRT-PCR measures the amount of a specific RNA transcript in a sample in real-time.
-
Protocol:
-
Cell Treatment and RNA Isolation: Treat cells (e.g., THP-1 macrophages, breast cancer cells) with this compound and/or a PPARγ agonist for a specified time (e.g., 24 hours). Isolate total RNA using a suitable method (e.g., TRIzol reagent).
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up the qPCR reaction using a qPCR master mix, cDNA template, and primers specific for the target genes and a reference gene (e.g., ACTB, GAPDH).
-
Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression compared to the control.
-
Table 1: Exemplary PPAR Target Genes for qRT-PCR Analysis
| Target Gene | Receptor | Cell Type | Function |
| Adiponectin | PPARγ | Adipocytes, Macrophages | Insulin sensitivity, anti-inflammatory |
| CD36 | PPARγ, PPARδ | Macrophages, Adipocytes | Fatty acid uptake |
| FABP4 | PPARγ | Adipocytes, Macrophages | Fatty acid binding and transport |
| ANGPTL4 | PPARγ, PPARδ | Macrophages, Adipocytes | Lipid metabolism, angiogenesis |
| IL-6 | PPARγ (repressed) | Macrophages | Pro-inflammatory cytokine |
| TNF-α | PPARγ (repressed) | Macrophages | Pro-inflammatory cytokine |
| PDK4 | PPARδ | Macrophages | Glucose metabolism |
| CPT1A | PPARδ | Macrophages | Fatty acid oxidation |
| Cyclin D1 | PPARγ (repressed) | Breast Cancer Cells | Cell cycle progression |
| p21 | PPARγ (induced) | Breast Cancer Cells | Cell cycle arrest |
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the effects of this compound.
Table 2: Effect of this compound on Cell Viability in Breast Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | Effect on Viability (% of Control) | Citation |
| MCF-7 | 0.1 - 50 | 72 | Dose-dependent decrease (IC50 ~20-30 µM) | [2] |
| MDA-MB-231 | 0.1 - 50 | 72 | Dose-dependent decrease (IC50 ~20-30 µM) | [2] |
| MDA-MB-468 | 0.1 - 50 | 72 | Dose-dependent decrease (IC50 ~20-30 µM) | [2] |
Table 3: Co-treatment Effects of this compound and Rosiglitazone on MDA-MB-231 Cell Viability
| Rosiglitazone (µM) | This compound (µM) | Incubation Time (h) | Effect on Viability (% of Control) | Citation |
| 10 | 1 | 72 | Additive inhibitory effect | [2] |
| 10 | 10 | 72 | Additive inhibitory effect | [2] |
| 50 | 1 | 72 | Additive inhibitory effect | [2] |
| 50 | 10 | 72 | Additive inhibitory effect | [2] |
Table 4: Effect of this compound on PPARγ Activity in Breast Cancer Cells
| Cell Line | Treatment | Incubation Time (h) | Fold Change in PPARγ Activity (vs. Control) | Citation |
| MDA-MB-231 | Rosiglitazone (50 µM) | 4 | ~2.5-fold increase | [2] |
| MDA-MB-231 | This compound (10 µM) | 4 | ~0.5-fold decrease (inhibition) | [2] |
| MDA-MB-231 | Rosiglitazone (50 µM) + this compound (10 µM) | 4 | No significant change (inhibition of activation) | [2] |
| MCF-7 | Rosiglitazone (50 µM) | 4 | ~2-fold increase | [2] |
| MCF-7 | This compound (10 µM) | 4 | ~0.6-fold decrease (inhibition) | [2] |
| MCF-7 | Rosiglitazone (50 µM) + this compound (10 µM) | 4 | No significant change (inhibition of activation) | [2] |
Visualization of Signaling Pathways and Workflows
Visual representations are essential for understanding the complex molecular interactions and experimental designs involved in this compound target validation. The following diagrams are generated using the DOT language.
Signaling Pathways
Caption: Canonical PPARγ and potential off-target PPARδ signaling pathways affected by this compound.
Experimental Workflows
Caption: A generalized experimental workflow for this compound target validation.
Caption: Logical framework for interpreting co-treatment experiments.
Conclusion and Future Directions
The robust validation of this compound's target engagement is not merely a procedural step but a fundamental requirement for the generation of reliable and translatable scientific knowledge. This guide has provided a comprehensive toolkit, including detailed experimental protocols, data interpretation frameworks, and visual aids, to empower researchers to confidently assess the on-target and off-target effects of this widely used PPARγ antagonist.
The documented PPARγ-independent actions of this compound, particularly its ability to activate PPARδ in macrophages, highlight the complexity of pharmacological probes and the necessity of a multi-faceted validation approach. Future research should continue to explore the full spectrum of this compound's molecular interactions across a broader range of cell types and in vivo models. The development of novel, more selective PPARγ antagonists with distinct chemical scaffolds will also be crucial for complementing the use of this compound and further refining our understanding of PPARγ biology. By adhering to the principles and methodologies outlined in this guide, the scientific community can ensure the continued and effective use of this compound as a powerful tool in the fields of metabolism, inflammation, and oncology.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a potent antagonist of PPARγ, inhibits growth of breast tumour cells and promotes the anticancer effects of the PPARγ agonist rosiglitazone, independently of PPARγ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a potent antagonist of PPARgamma, inhibits growth of breast tumour cells and promotes the anticancer effects of the PPARgamma agonist rosiglitazone, independently of PPARgamma activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PPARgamma and RXRgamma ligands act synergistically as potent antineoplastic agents in vitro and in vivo glioma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential Therapeutic Effects of PPAR Ligands in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of PPARγ and Its Ligand‐dependent Growth Inhibition in Human Brain Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligands for PPARgamma and RAR cause induction of growth inhibition and apoptosis in human glioblastomas. | Semantic Scholar [semanticscholar.org]
- 8. Limited Applicability of this compound to Elucidate PPARγ-Mediated Fatty Acid Effects in Primary Human T-Helper Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Short Post-Reattachment Ultrasensitive Window of Time in Human Cancer Cells as Therapeutic Target of Prolonged Low-Dose Administration of Specific Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. physiology.elte.hu [physiology.elte.hu]
Foundational Research on GW9662 in Metabolic Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW9662 is a potent and selective antagonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and insulin sensitivity.[1] Initially developed as a tool to probe the function of PPARγ, this compound has become a subject of intense research in the context of metabolic disorders such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD).[2][3] This technical guide provides an in-depth overview of the foundational research on this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing critical signaling pathways to support further investigation and drug development efforts. While this compound is a powerful tool, it is crucial to consider its potential off-target effects, which will also be discussed.
Core Mechanism of Action and Key Effects
This compound acts as an irreversible antagonist of PPARγ by covalently modifying a cysteine residue within the ligand-binding domain of the receptor.[4] This action blocks the transcriptional activity of PPARγ, thereby inhibiting the expression of its target genes involved in lipid storage and glucose metabolism.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from foundational in vivo and in vitro studies on this compound.
Table 1: In Vivo Effects of this compound on Metabolic Parameters in Animal Models
| Parameter | Animal Model | Treatment Details | Key Findings | Reference(s) |
| Body Weight | High-fat diet-fed mice | This compound prevented high-fat diet-induced obesity without affecting food intake. | Suppressed the increase in visceral adipose tissue. | [3] |
| Glucose Tolerance | High-fat diet-fed mice | Did not change high-fat diet-induced glucose intolerance. | No significant improvement in glucose handling. | [3] |
| NAFLD Development | Fat-, fructose-, and cholesterol-rich diet-fed C57BL/6J mice | 1 mg/kg body weight this compound i.p. three times weekly for 8 weeks. | Significantly attenuated the development of NAFLD and insulin resistance. | [2] |
| Liver Inflammation | Fat-, fructose-, and cholesterol-rich diet-fed C57BL/6J mice | 1 mg/kg body weight this compound i.p. three times weekly for 8 weeks. | Significantly lower number of neutrophils in liver tissue and plasma ALT activity compared to diet-fed controls. | [5] |
| Gene Expression (Liver) | Fat-, fructose-, and cholesterol-rich diet-fed C57BL/6J mice | 1 mg/kg body weight this compound i.p. three times weekly for 8 weeks. | Significantly lower expression of Tlr4, Myd88, and Il1b in the liver. | [2] |
Table 2: In Vitro Effects of this compound on Cellular Models
| Cell Line | Treatment Details | Key Findings | Reference(s) |
| J774A.1 macrophages | 10 µM this compound | Significantly attenuated LPS-induced expression of Il1b, Il6, and iNos. | [2] |
| Human breast cancer cell lines (MCF7, MDA-MB-468, MDA-MB-231) | 0.1–50 μM this compound for 72h | Inhibited cell growth with an IC50 of approximately 20-30 µM. | [1] |
| 3T3-L1 preadipocytes | Not specified | Did not increase aP2 expression or acetic acid uptake, indicating inhibition of adipogenesis. | [3] |
| HepG2 cells | 100 µM this compound for 24h | Did not decrease cell viability. | [6] |
Key Signaling Pathways
PPARγ-Dependent Signaling in Metabolic Regulation
This compound, by antagonizing PPARγ, directly influences the expression of genes critical for metabolic homeostasis. The following diagram illustrates the canonical PPARγ signaling pathway and the point of intervention by this compound.
Canonical PPARγ signaling pathway and this compound's point of inhibition.
Attenuation of TLR4-Mediated Inflammatory Signaling
A significant finding in the context of NAFLD is the ability of this compound to attenuate the Toll-like receptor 4 (TLR4) signaling cascade.[2] This pathway is a key driver of inflammation in metabolic diseases.
This compound attenuates TLR4 signaling, reducing inflammatory gene expression.
Off-Target and PPARγ-Independent Effects
Crucially, researchers must be aware of this compound's potential for off-target and PPARγ-independent effects.
Activation of PPARδ-Mediated Signaling
Unexpectedly, this compound has been shown to activate PPARδ-mediated signaling in macrophages.[7] This off-target effect can lead to the upregulation of genes involved in lipid uptake and transport, and an increase in lipogenesis and triglyceride levels.[7] This finding necessitates careful interpretation of results, particularly in studies focused on lipid metabolism in immune cells.
PPARγ-Independent Inhibition of Cell Growth
Studies on breast cancer cell lines have demonstrated that this compound can inhibit cell growth through mechanisms that are independent of PPARγ activation.[1] In fact, when combined with the PPARγ agonist rosiglitazone, this compound enhanced the growth-inhibitory effects, suggesting the involvement of distinct cellular pathways.[1]
Overview of this compound's on-target, off-target, and independent effects.
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the foundational research of this compound.
In Vivo Animal Studies
-
Animal Model: Male C57BL/6J mice are commonly used.[2]
-
Diet-Induced Metabolic Disorder: A high-fat, fructose, and cholesterol-rich liquid diet is often administered for a period of 8 weeks to induce NAFLD and insulin resistance.[2]
-
This compound Administration: this compound is typically dissolved in a vehicle such as dimethyl sulfoxide (DMSO) and administered via intraperitoneal (i.p.) injection at a dose of 1 mg/kg body weight, three times weekly.[2]
-
Outcome Measures:
-
Metabolic Parameters: Body weight, food intake, glucose tolerance tests (GTT), and insulin tolerance tests (ITT) are regularly monitored.
-
Liver Analysis: Liver tissues are collected for histological analysis (H&E staining), and measurement of liver enzymes (ALT, AST) in plasma.
-
Gene Expression Analysis: RNA is extracted from liver and adipose tissue for quantitative real-time PCR (qRT-PCR) to measure the expression of target genes such as Tlr4, Myd88, Il1b, and adiponectin.[2]
-
In Vitro Cell Culture Experiments
-
Cell Lines: J774A.1 murine macrophages, 3T3-L1 preadipocytes, and HepG2 human hepatoma cells are frequently used.[2][3][6]
-
Cell Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM for J774A.1 and 3T3-L1, MEM for HepG2) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a 5% CO2 atmosphere.
-
This compound Treatment: this compound is dissolved in DMSO and added to the cell culture medium at concentrations typically ranging from 10 µM to 50 µM.[1][2]
-
Experimental Assays:
-
Gene Expression: Cells are often pre-treated with an inflammatory stimulus like lipopolysaccharide (LPS) before this compound treatment, followed by RNA extraction and qRT-PCR to analyze the expression of inflammatory cytokines (e.g., Il1b, Il6, iNos).[2]
-
Cell Viability: MTT assays are used to determine the effect of this compound on cell proliferation and viability.[1]
-
Adipocyte Differentiation: 3T3-L1 preadipocytes are induced to differentiate in the presence or absence of this compound. Adipogenesis is assessed by Oil Red O staining to visualize lipid accumulation and by measuring the expression of adipogenic markers like aP2.[3]
-
General experimental workflows for in vivo and in vitro studies with this compound.
Conclusion and Future Directions
This compound remains an indispensable tool for dissecting the multifaceted roles of PPARγ in metabolic health and disease. Its ability to attenuate diet-induced NAFLD and inflammation in preclinical models highlights its therapeutic potential. However, the discovery of its off-target activation of PPARδ and PPARγ-independent effects underscores the need for cautious interpretation of experimental data and the development of more specific PPARγ antagonists. Future research should focus on further elucidating the molecular mechanisms underlying the PPARγ-independent actions of this compound and exploring the therapeutic implications of its dual modulation of PPARγ and PPARδ in different cellular contexts. This comprehensive understanding will be critical for the rational design of novel therapeutics for metabolic disorders with improved efficacy and safety profiles.
References
- 1. This compound, a potent antagonist of PPARγ, inhibits growth of breast tumour cells and promotes the anticancer effects of the PPARγ agonist rosiglitazone, independently of PPARγ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a peroxisome proliferator-activated receptor gamma antagonist, attenuates the development of non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonism of peroxisome proliferator-activated receptor gamma prevents high-fat diet-induced obesity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Utilizing systems biology to reveal cellular responses to peroxisome proliferator-activated receptor γ ligand exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Peroxisome Proliferator-Activated Receptor (PPAR)- γ Antagonist 2-Chloro-5-Nitro-N-Phenylbenzamide (this compound) Triggers Perilipin 2 Expression via PPAR δ and Induces Lipogenesis and Triglyceride Accumulation in Human THP-1 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GW9662 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GW9662, a potent and selective antagonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), in in vitro cell culture experiments. This document outlines the mechanism of action, provides quantitative data on its efficacy, and details experimental protocols for its application.
Introduction
This compound is a highly selective and irreversible antagonist of PPARγ, a nuclear receptor that plays a pivotal role in adipogenesis, inflammation, and cellular proliferation and differentiation.[1][2] It exerts its inhibitory effect by covalently modifying a cysteine residue within the ligand-binding domain of PPARγ, thereby preventing its activation by agonists.[1][3][4] This makes this compound an invaluable tool for elucidating the physiological and pathophysiological roles of PPARγ in various biological processes.
Mechanism of Action
This compound acts as a selective antagonist for PPARγ with an IC50 of 3.3 nM in a cell-free assay.[5][6][7] Its selectivity for PPARγ is significantly higher compared to other PPAR isoforms, with approximately 10-fold and 600 to 1000-fold greater selectivity over PPARα and PPARδ, respectively.[3][6][8][9] The irreversible nature of its binding to PPARγ ensures a sustained antagonist effect in cell culture experiments.[1][3]
Quantitative Data Summary
The following tables summarize the effective concentrations and inhibitory constants of this compound in various in vitro models.
Table 1: Inhibitory Concentrations (IC50) of this compound
| Target | Assay Type | IC50 Value | Reference |
| Human PPARγ | Cell-free | 3.3 nM | [5][6][7][8][9] |
| Human PPARα | Cell-free | 32 nM | [5][8][9] |
| Human PPARδ | Cell-free | 2 µM | [8][9] |
| MCF-7 (Breast Cancer) | Cell Proliferation | 20-30 µM | [1][5] |
| MDA-MB-231 (Breast Cancer) | Cell Proliferation | 20-30 µM | [1][5] |
| MDA-MB-468 (Breast Cancer) | Cell Proliferation | 20-30 µM | [1][5] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line/Type | Assay | Concentration | Incubation Time | Observed Effect | Reference |
| MDA-MB-231 | Cell Growth | 10 µM | 7 days | Inhibition of cell growth | [5][10] |
| Primary Human T-helper Cells | IL-2 Production | 0.4-10 µM | 24 hours | Dose-dependent inhibition of IL-2 and induction of cell death | [4][11] |
| HepG2 (Hepatocellular Carcinoma) | PPARγ Abundance | 100 µM | 24 hours | Significant decrease in PPARγ levels | [12] |
| DU145 (Prostate Cancer) | Apoptosis/Cell Cycle | 1 µM | 16 hours | Pre-treatment reduced PB-induced apoptosis and G1 arrest | [13] |
| 3T3-L1 (Preadipocytes) | Adipogenesis | 500 nM (repeated dosing) | 7 days | Blocked adipogenesis induced by rosiglitazone or TBT | [14] |
| Human Aortic Smooth Muscle Cells | CTGF Production | 1 µM | - | Reversed ligand-dependent production of CTGF | [2] |
Experimental Protocols
Stock Solution Preparation
-
Reconstitution : this compound is soluble in DMSO at concentrations of up to 100 mM.[8][9] It is sparingly soluble in ethanol and insoluble in water.[2][8][9] To prepare a stock solution, dissolve this compound powder in fresh, anhydrous DMSO to a final concentration of 10-50 mM.
-
Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[1][6]
General Cell Culture Treatment Protocol
-
Cell Seeding : Plate cells at the desired density in appropriate culture vessels and allow them to adhere and stabilize overnight.
-
Preparation of Working Solution : Dilute the this compound stock solution in pre-warmed complete cell culture medium to the final desired concentration. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included.
-
Treatment : Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation : Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).[1]
Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies used in studies investigating the effect of this compound on cancer cell lines.[13]
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment : Treat the cells with various concentrations of this compound (and/or in combination with a PPARγ agonist) for the desired time period (e.g., 72 hours).[10]
-
MTT Addition : Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot Analysis for PPARγ Expression
This protocol allows for the assessment of PPARγ protein levels following this compound treatment.
-
Cell Lysis : After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against PPARγ overnight at 4°C.
-
Secondary Antibody and Detection : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Mechanism of this compound as a PPARγ antagonist.
Caption: General experimental workflow for in vitro studies with this compound.
Caption: Logical relationship of this compound's antagonist function.
References
- 1. apexbt.com [apexbt.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Limited Applicability of this compound to Elucidate PPARγ-Mediated Fatty Acid Effects in Primary Human T-Helper Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | PPAR | TargetMol [targetmol.com]
- 8. GW 9662 | PPARγ | Tocris Bioscience [tocris.com]
- 9. rndsystems.com [rndsystems.com]
- 10. This compound, a potent antagonist of PPARγ, inhibits growth of breast tumour cells and promotes the anticancer effects of the PPARγ agonist rosiglitazone, independently of PPARγ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Limited Applicability of this compound to Elucidate PPARγ-Mediated Fatty Acid Effects in Primary Human T-Helper Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Utilizing systems biology to reveal cellular responses to peroxisome proliferator-activated receptor γ ligand exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phenylbutyrate Induces Apoptosis and Lipid Accumulations via a Peroxisome Proliferator-Activated Receptor Gamma-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blumberg-lab.bio.uci.edu [blumberg-lab.bio.uci.edu]
Application Notes and Protocols: Preparation of GW9662 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions of GW9662, a selective and irreversible antagonist of peroxisome proliferator-activated receptor-gamma (PPARγ).
Introduction
This compound is a widely used chemical tool for studying the biological functions of PPARγ, a nuclear receptor involved in adipogenesis, inflammation, and metabolism.[1] Proper preparation of a stock solution is critical for ensuring accurate and reproducible experimental results. This document outlines the necessary steps and provides key physicochemical data for this compound.
Physicochemical Data
A summary of the quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 276.67 g/mol | [2] |
| Formula | C₁₃H₉ClN₂O₃ | [1] |
| CAS Number | 22978-25-2 | [1] |
| Appearance | White solid | [2] |
| Purity | >98% by HPLC | [2] |
| Solubility in DMSO | ≥13.75 mg/mL; up to 100 mM | [1] |
| Solubility in Ethanol | ≥9.08 mg/mL with ultrasonic; up to 50 mM | [1] |
| Solubility in Water | Insoluble | [1][2] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to come to room temperature before use.
-
Weigh this compound: Carefully weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.767 mg of this compound (Molecular Weight: 276.67 g/mol ).
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the vial containing the this compound powder. To aid dissolution, vortex the solution thoroughly. Gentle warming to 37°C or sonication can be used to ensure the compound is fully dissolved.[1]
-
Aliquot: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent repeated freeze-thaw cycles.
-
Storage: Store the aliquoted stock solution at -20°C for long-term storage (up to several months) or at -80°C for extended stability (up to one year).[1][3][4]
Safety Precautions:
-
This compound is a chemical compound. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.
-
Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin.
-
All procedures should be performed in a well-ventilated area or a chemical fume hood.
Diagrams
Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
PPARγ Signaling Pathway
This compound acts as an antagonist of the PPARγ signaling pathway. The simplified diagram below shows the mechanism of action.
Caption: Simplified PPARγ signaling pathway and this compound inhibition.
References
Application Notes and Protocols: Determining the Optimal Concentration of GW9662 for Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
GW9662 is a potent and selective antagonist of the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2][3] While initially utilized to study PPARγ signaling, recent evidence suggests that this compound exhibits anti-cancer properties through both PPARγ-dependent and independent mechanisms.[1][4][5] This document provides a comprehensive guide to determining the optimal concentration of this compound for various cancer cell lines, including detailed experimental protocols and a summary of effective concentrations from published studies.
Data Presentation: Effective Concentrations of this compound in Cancer Cell Lines
The optimal concentration of this compound can vary significantly depending on the cancer cell line and the desired biological endpoint. The following table summarizes effective concentrations reported in the literature.
| Cancer Type | Cell Line | Effective Concentration | Observed Effect | Treatment Duration | Citation |
| Breast Cancer | MCF7, MDA-MB-468, MDA-MB-231 | IC50: 20–30 μM | Inhibition of cell viability | 72 hours | [2][4] |
| Breast Cancer | BT474, SKBR3 | 10 μM | Cell death | 3, 6, and 9 days | [6] |
| Oral Squamous Cell Carcinoma | UM1, CAL27 | 20 μM | Reduced cell survival, induction of ferroptosis | 24, 48, 72 hours | [7] |
| Bladder Cancer | UM-UC-3, T24 | 10, 20, 40 μmol/L | Inhibition of cell proliferation | 48 hours | [8] |
| Ovarian Cancer | OVCAR3, ID8 | 25 μM | Inhibition of ABCG2 transcriptional activity | 2 hours (pretreatment) | [9] |
| Glioma | U87MG, U251MG | 1-100 µM (in combination studies) | Varied (synergistic decrease in viability in U251MG) | Not specified | [10] |
| Hepatocellular Carcinoma | HepG2 | Up to 100 µM | No significant decrease in cell viability | 24 hours | [11] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁴ cells per well and incubate overnight to allow for cell attachment.[4]
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should not exceed 0.1%.[4]
-
Remove the overnight culture medium and replace it with fresh medium containing varying concentrations of this compound (e.g., 0.1, 1, 10, 20, 40, 50 μM).[4][8] Include a vehicle control (DMSO only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[4][7][8]
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 450 nm or 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer.
Visualizations
Signaling Pathways of this compound in Cancer Cells
While this compound is a known PPARγ antagonist, studies indicate it can induce anti-cancer effects through PPARγ-independent pathways.[1][4] The exact mechanisms are still under investigation, but may involve the induction of ferroptosis and disulfidptosis.[7]
Caption: this compound's dual mechanism in cancer cells.
Experimental Workflow for Determining Optimal this compound Concentration
The following workflow outlines the key steps for identifying the effective concentration of this compound for a specific cancer cell line.
Caption: Workflow for this compound concentration optimization.
References
- 1. This compound, a potent antagonist of PPARgamma, inhibits growth of breast tumour cells and promotes the anticancer effects of the PPARgamma agonist rosiglitazone, independently of PPARgamma activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. GW 9662 | PPARγ | Tocris Bioscience [tocris.com]
- 4. This compound, a potent antagonist of PPARγ, inhibits growth of breast tumour cells and promotes the anticancer effects of the PPARγ agonist rosiglitazone, independently of PPARγ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. PPARγ Antagonists Exhibit Antitumor Effects by Regulating Ferroptosis and Disulfidptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
- 11. Utilizing systems biology to reveal cellular responses to peroxisome proliferator-activated receptor γ ligand exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rndsystems.com [rndsystems.com]
Application Notes and Protocols for In Vivo Administration of GW9662 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW9662 is a potent, selective, and irreversible antagonist of the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2] It functions by covalently modifying a cysteine residue within the ligand-binding domain of PPARγ, thereby preventing its activation.[1] PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, inflammation, and glucose metabolism. Upon activation by a ligand, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, leading to the regulation of their transcription.[3][4][5] Due to its inhibitory effect on this pathway, this compound is a valuable tool for investigating the physiological and pathological roles of PPARγ in various in vivo models.
These application notes provide a comprehensive overview of the in vivo administration of this compound in mice, including established protocols, dosage information, and vehicle preparation.
Quantitative Data Summary
The following tables summarize the common dosages, administration routes, and vehicle formulations for this compound in mice as reported in the literature.
Table 1: this compound In Vivo Administration Parameters in Mice
| Parameter | Details | Reference |
| Animal Model | C57BL/6, FVB, C3H/HeJ | [6][7] |
| Dosage | 1 mg/kg body weight | [6][7] |
| 5 mg/kg body weight | [8] | |
| Administration Route | Intraperitoneal (i.p.) injection | [6][7][8] |
| Continuous in diet (0.1% w/w) | [9] | |
| Frequency | Daily | [6][8] |
| Three times weekly | [7] | |
| Continuous | [9] | |
| Treatment Duration | Up to 2 weeks | [6] |
| 3 days prior to and 21 days following MPTP administration | [8] | |
| 6 weeks | ||
| 8 weeks | [7] |
Table 2: Common Vehicle Formulations for this compound Administration
| Vehicle Composition | Administration Route | Reference |
| 10% DMSO in PBS | Intraperitoneal (i.p.) | [6] |
| 5% DMSO in saline (v/v) | Intraperitoneal (i.p.) | [8] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Intraperitoneal (i.p.) | [10] |
| Ethanol | Intraperitoneal (i.p.) | [11] |
| Corn oil (with 10% DMSO) | Not specified for mice, but a potential alternative | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
This protocol describes the preparation of a this compound solution for intraperitoneal injection in mice using a common DMSO-based vehicle.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile, pH 7.4
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (25-30 gauge recommended)[13][14][15]
Procedure:
-
Stock Solution Preparation:
-
Dissolve this compound powder in 100% DMSO to create a stock solution. For example, to make a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Vortex or gently warm the solution to ensure complete dissolution.
-
Store the stock solution at -20°C for long-term storage.[6]
-
-
Working Solution Preparation:
-
On the day of injection, thaw the this compound stock solution.
-
Dilute the stock solution with sterile PBS to the final desired concentration and a final DMSO concentration of 10% or less.[6] For a 1 mg/mL working solution with 10% DMSO, mix 100 µL of the 10 mg/mL stock solution with 900 µL of sterile PBS.
-
Vortex the working solution gently to ensure it is well-mixed.
-
Protocol 2: Intraperitoneal (i.p.) Administration of this compound to Mice
This protocol provides a step-by-step guide for the safe and effective intraperitoneal injection of this compound in mice.
Materials:
-
Prepared this compound working solution
-
Mouse restraint device (optional)
-
70% ethanol or other appropriate disinfectant
-
Sterile gauze
Procedure:
-
Animal Restraint:
-
Injection Site Identification:
-
Disinfection:
-
Swab the injection site with 70% ethanol on a piece of sterile gauze.[14]
-
-
Injection:
-
Use a new sterile syringe and needle for each animal.[13][14]
-
Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.[13]
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, discard the syringe and prepare a new one.[14][16]
-
Slowly inject the calculated volume of the this compound working solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Monitor the mouse for any signs of distress or adverse reactions following the injection.
-
Visualizations
Diagram 1: PPAR-γ Signaling Pathway and Inhibition by this compound
Caption: PPAR-γ signaling pathway and its inhibition by this compound.
Diagram 2: General Experimental Workflow for In Vivo this compound Studies
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a potent antagonist of PPARγ, inhibits growth of breast tumour cells and promotes the anticancer effects of the PPARγ agonist rosiglitazone, independently of PPARγ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. cusabio.com [cusabio.com]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. PPARγ antagonist attenuates mouse immune-mediated bone marrow failure by inhibition of T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a peroxisome proliferator-activated receptor gamma antagonist, attenuates the development of non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological manipulation of peroxisome proliferator-activated receptor γ (PPARγ) reveals a role for anti-oxidant protection in a model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug-Targeted Inhibition of Peroxisome Proliferator-Activated Receptorγ Enhances the Chemopreventive Effect of Anti-Estrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. lifetechindia.com [lifetechindia.com]
- 13. uac.arizona.edu [uac.arizona.edu]
- 14. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. research.vt.edu [research.vt.edu]
Application Notes and Protocols for Utilizing GW9662 in a Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of GW9662, a potent and selective peroxisome proliferator-activated receptor-gamma (PPARγ) antagonist, in luciferase reporter assays. This document outlines the underlying principles, detailed experimental protocols, data interpretation, and visual representations of the key pathways and workflows.
Introduction
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and inflammation. Its activity is modulated by endogenous and synthetic ligands. Luciferase reporter assays are a common and highly sensitive method to screen for and characterize PPARγ modulators. This compound is an irreversible antagonist of PPARγ, covalently binding to a cysteine residue within the ligand-binding domain.[1][2] In a luciferase reporter assay, this compound is used to competitively inhibit the transcriptional activation of a reporter gene induced by a PPARγ agonist, thereby quantifying its antagonistic activity.
Principle of the Assay
The PPARγ luciferase reporter assay utilizes a plasmid vector containing a firefly luciferase gene under the control of a promoter with multiple PPAR response elements (PPREs). When a PPARγ agonist is introduced to cells co-transfected with this reporter plasmid and a PPARγ expression plasmid, the activated PPARγ binds to the PPREs and drives the expression of luciferase. The resulting luminescence, produced upon the addition of a luciferin substrate, is proportional to the level of PPARγ activation. This compound, as a PPARγ antagonist, will compete with the agonist and inhibit this process, leading to a dose-dependent decrease in the luminescent signal. A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is often used as an internal control to normalize for transfection efficiency and cell viability.
Experimental Protocols
This section provides detailed protocols for cell culture, transfection, and the luciferase reporter assay itself.
Materials and Reagents
-
Cell Line: HEK293T, HepG2, or other suitable cell lines.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Plasmids:
-
PPRE-Luciferase Reporter Plasmid (e.g., pGL4.23[luc2/PPRE/Hygro])
-
PPARγ Expression Plasmid (e.g., pCMV-hPPARγ)
-
Renilla Luciferase Control Plasmid (e.g., pRL-TK)
-
-
Transfection Reagent: Lipofectamine 3000 or similar.
-
Compounds:
-
This compound (Stock solution in DMSO)
-
PPARγ Agonist (e.g., Rosiglitazone, Troglitazone; stock solution in DMSO)
-
-
Assay Reagents: Dual-Luciferase® Reporter Assay System (or equivalent).
-
Equipment:
-
96-well white, clear-bottom cell culture plates
-
Luminometer
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
-
Protocol 1: Cell Seeding and Transfection
-
Cell Seeding: The day prior to transfection, seed 2 x 104 cells per well in a 96-well plate with 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Transfection Complex Preparation: For each well, prepare the following transfection mix in Opti-MEM® or other serum-free medium:
-
100 ng of PPRE-Luciferase Reporter Plasmid
-
50 ng of PPARγ Expression Plasmid
-
10 ng of pRL-TK Control Plasmid
-
Follow the manufacturer's protocol for the chosen transfection reagent.
-
-
Transfection: Add the transfection complex to each well and gently mix.
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
Protocol 2: Compound Treatment
-
Compound Preparation: Prepare serial dilutions of this compound and the PPARγ agonist in culture medium. A typical final concentration range for this compound is 0.1 µM to 10 µM. The agonist concentration should be at its EC50 or a concentration that gives a robust signal (e.g., 1 µM Rosiglitazone). Ensure the final DMSO concentration is below 0.1% in all wells.
-
Treatment: After the 24-hour transfection, carefully aspirate the medium and replace it with 100 µL of medium containing the desired concentrations of this compound and the PPARγ agonist. Include appropriate controls:
-
Vehicle control (DMSO)
-
Agonist only
-
This compound only (to test for any agonist activity)
-
Untransfected cells (for background)
-
-
Incubation: Incubate the plate for another 18-24 hours at 37°C in a 5% CO2 incubator.
Protocol 3: Luciferase Assay
-
Cell Lysis: Carefully remove the medium and wash the cells with 100 µL of PBS. Add 20 µL of 1X Passive Lysis Buffer to each well and incubate on a shaker for 15 minutes at room temperature.
-
Luciferase Measurement:
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to the first well and measure the firefly luciferase activity using a luminometer.
-
Add 100 µL of Stop & Glo® Reagent to the same well to quench the firefly reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.
-
Repeat for all wells.
-
-
Data Analysis:
-
Calculate the ratio of Firefly to Renilla luciferase activity for each well to normalize the data.
-
The antagonistic effect of this compound is determined by the reduction in normalized luciferase activity in the presence of the PPARγ agonist.
-
Plot the normalized luciferase activity against the log concentration of this compound to determine the IC50 value.
-
Data Presentation
The following tables summarize expected quantitative data for this compound in a luciferase reporter assay.
Table 1: this compound Potency and Selectivity
| Parameter | PPARγ | PPARα | PPARδ |
| IC50 (nM) | 3.3[3][4] | 32[3][4] | 2000[4] |
Table 2: Example Dose-Response Data for this compound in a PPARγ Luciferase Reporter Assay
| This compound Concentration (µM) | Normalized Luciferase Activity (RLU) | % Inhibition |
| 0 (Agonist only) | 1000 | 0 |
| 0.01 | 850 | 15 |
| 0.1 | 550 | 45 |
| 1 | 200 | 80 |
| 10 | 50 | 95 |
Note: The values in Table 2 are illustrative and will vary depending on the specific experimental conditions.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PPARγ signaling pathway and the experimental workflow for the luciferase reporter assay.
Caption: PPARγ Signaling Pathway in a Luciferase Reporter Assay.
Caption: Experimental Workflow for the this compound Luciferase Reporter Assay.
Logical Relationship of Components
Caption: Logical Flow of PPARγ Antagonism by this compound.
Troubleshooting
-
High Background Luminescence: Ensure the use of a light-blocking, white-bottom plate. Check for contamination of reagents or cell cultures.
-
Low Signal: Optimize transfection efficiency. Increase the concentration of the PPARγ agonist. Ensure the luminometer is properly calibrated.
-
High Well-to-Well Variability: Ensure uniform cell seeding and proper mixing of reagents. Use a multichannel pipette for reagent addition.
-
Unexpected Agonist Activity of this compound: While primarily an antagonist, some studies have noted PPARγ-independent effects of this compound at higher concentrations.[2][5] It is crucial to include a "this compound only" control to assess any potential off-target or agonist effects.
By following these detailed protocols and considering the provided data and visualizations, researchers can effectively utilize this compound to investigate PPARγ signaling pathways and screen for novel modulators.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound, a potent antagonist of PPARγ, inhibits growth of breast tumour cells and promotes the anticancer effects of the PPARγ agonist rosiglitazone, independently of PPARγ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Peroxisome Proliferator-Activated Receptor (PPAR)- γ Antagonist 2-Chloro-5-Nitro-N-Phenylbenzamide (this compound) Triggers Perilipin 2 Expression via PPAR δ and Induces Lipogenesis and Triglyceride Accumulation in Human THP-1 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GW9662 in Adipocyte Differentiation Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adipocyte differentiation, or adipogenesis, is the process by which preadipocytes develop into mature, lipid-laden adipocytes. This process is critical for understanding metabolic diseases such as obesity and type 2 diabetes. The peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that functions as a master regulator of adipogenesis.[1] GW9662 is a potent and selective antagonist of PPARγ, making it an invaluable tool for studying the role of PPARγ in adipocyte differentiation and for screening potential anti-obesity compounds.[2][3] By irreversibly binding to PPARγ, this compound blocks the receptor's activation, thereby inhibiting the downstream signaling cascade required for the development of mature adipocytes.[2][4] These application notes provide a detailed protocol for utilizing this compound in an in vitro adipocyte differentiation assay using the 3T3-L1 cell line, a well-established model for studying adipogenesis.[5][6]
Data Presentation
The following table summarizes the key quantitative parameters for performing a this compound adipocyte differentiation assay with 3T3-L1 cells.
| Parameter | Recommended Value/Range | Notes |
| Cell Line | 3T3-L1 Mouse Embryonic Fibroblasts | A widely used and reliable model for in vitro adipogenesis.[5][7] |
| Seeding Density | 2–3 × 10⁴ cells/cm² | Seeding at an appropriate density is crucial for achieving optimal confluency for differentiation induction.[7] |
| Differentiation Induction Medium (MDI) | ||
| 3-isobutyl-1-methylxanthine (IBMX) | 0.5 mM | A phosphodiesterase inhibitor that increases intracellular cAMP levels.[1] |
| Dexamethasone (DEX) | 1 µM | A synthetic glucocorticoid that promotes the expression of early adipogenic transcription factors.[1] |
| Insulin | 10 µg/mL | Activates the PI3K/Akt signaling pathway, which is essential for terminal differentiation.[1] |
| This compound Concentration | 0.1 µM - 10 µM | The effective concentration can be cell-type dependent and should be determined empirically. Higher concentrations (e.g., 50 µM) may affect cell viability.[8][9] |
| Oil Red O Staining | ||
| Fixation | 4% Formaldehyde or 10% Phosphate Buffered Formalin | Fixation is necessary to preserve cell morphology and lipid droplets.[10][11] |
| Staining Solution | 0.2-0.5% Oil Red O in 60% Isopropanol | Oil Red O is a lipid-soluble dye used to visualize neutral triglycerides and lipids.[10][12] |
| Elution Solvent | 100% Isopropanol | Used to extract the Oil Red O stain from the cells for quantification.[5][11] |
| Absorbance Measurement | 490-520 nm | The absorbance of the eluted dye is proportional to the amount of lipid accumulation.[5][11] |
Experimental Protocols
3T3-L1 Cell Culture and Differentiation Induction
This protocol outlines the steps for culturing 3T3-L1 preadipocytes and inducing their differentiation into mature adipocytes.
Materials:
-
3T3-L1 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Calf Serum (CS) or Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Differentiation Induction Medium (MDI): DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 10 µg/mL insulin.[1][13]
-
Insulin Medium: DMEM with 10% FBS and 10 µg/mL insulin.
-
This compound stock solution (in DMSO)
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in a multi-well plate at a density of 2–3 × 10⁴ cells/cm² in DMEM supplemented with 10% calf serum and penicillin-streptomycin.[7]
-
Growth to Confluency: Culture the cells at 37°C in a humidified atmosphere with 5% CO₂ until they reach 90-95% confluency. The medium should be changed every 2-3 days.[7]
-
Initiation of Differentiation (Day 0): Once confluent, replace the growth medium with MDI induction medium.[13] For the experimental group, add this compound to the MDI medium at the desired final concentration. Include a vehicle control (DMSO) group.
-
Medium Change (Day 2): After 48 hours, remove the MDI medium (with or without this compound) and replace it with insulin medium (DMEM with 10% FBS and 10 µg/mL insulin).[13] Again, include this compound in the medium for the treated group.
-
Maintenance (Day 4 onwards): After another 48 hours, replace the insulin medium with DMEM containing 10% FBS. Continue to culture the cells, replacing the medium every 2 days.[13] this compound can be added at each medium change for chronic treatment studies. Full differentiation is typically observed by day 8-10.
Assessment of Adipocyte Differentiation by Oil Red O Staining
Oil Red O staining is a widely used method to visualize and quantify the accumulation of lipid droplets in mature adipocytes.[11][12]
Materials:
-
Phosphate Buffered Saline (PBS)
-
10% Formalin or 4% Paraformaldehyde
-
Oil Red O stock solution (0.5% in isopropanol)
-
60% Isopropanol
-
Distilled water
-
100% Isopropanol
Procedure:
-
Fixation: After the desired differentiation period (e.g., day 8-10), wash the cells twice with PBS. Fix the cells with 10% formalin for at least 1 hour at room temperature.[14]
-
Preparation of Staining Solution: Prepare the Oil Red O working solution by diluting the stock solution with distilled water (e.g., 6 parts stock to 4 parts water).[14][15] Allow the solution to sit for 10-20 minutes and then filter it to remove any precipitate.[10][15]
-
Staining: Wash the fixed cells with distilled water and then with 60% isopropanol for 5 minutes.[10] Remove the isopropanol and add the filtered Oil Red O working solution to cover the cells. Incubate for 10-20 minutes at room temperature.[16]
-
Washing: Remove the staining solution and wash the cells thoroughly with distilled water until the excess stain is removed.[16]
-
Visualization: Visualize the stained lipid droplets under a microscope. Adipocytes will appear red due to the accumulation of lipid droplets.
-
Quantification: To quantify the lipid accumulation, completely dry the plates. Elute the Oil Red O stain by adding 100% isopropanol to each well and incubating for 10 minutes on a shaker.[14] Transfer the eluate to a 96-well plate and measure the absorbance at a wavelength between 490 nm and 520 nm.[5][14]
Mandatory Visualization
Caption: Experimental workflow for the this compound adipocyte differentiation assay.
Caption: PPARγ signaling in adipogenesis and its inhibition by this compound.
References
- 1. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 2. Antagonism of peroxisome proliferator-activated receptor gamma prevents high-fat diet-induced obesity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. JCI Insight - Adipocyte-specific loss of PPARγ attenuates cardiac hypertrophy [insight.jci.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Detailed Guide to 3T3-L1 Adipogenic Differentiation [procellsystem.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 14. uclahealth.org [uclahealth.org]
- 15. Oil Red-O Staining of Adipocytes [macdougald.lab.medicine.umich.edu]
- 16. protocols.io [protocols.io]
Application Notes and Protocols for Western Blot Analysis Following GW9662 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing and interpreting Western blot analyses in studies involving the peroxisome proliferator-activated receptor-gamma (PPARγ) antagonist, GW9662. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of key pathways and workflows.
Introduction to this compound
This compound is a potent, selective, and irreversible antagonist of PPARγ, a nuclear receptor that plays a crucial role in adipogenesis, inflammation, and cellular metabolism. It exerts its inhibitory effect by covalently modifying a cysteine residue within the ligand-binding domain of PPARγ.[1][2][3] With an IC50 value of 3.3 nM in cell-free assays, this compound is a widely used tool to investigate PPARγ-dependent and independent signaling pathways.[2][4] Understanding the effects of this compound on protein expression is critical for elucidating its mechanism of action in various physiological and pathological contexts.
Data Presentation: Effects of this compound on Protein Expression
The following tables summarize the quantitative effects of this compound on the expression of PPARγ and other relevant proteins as determined by Western blot analysis in various studies.
Table 1: Effect of this compound on PPARγ Protein Expression
| Cell Line/Model | This compound Concentration | Treatment Duration | Change in PPARγ Protein Level | Reference |
| Neocortical neurons | 10 µM | Not Specified | Prevented decrease caused by TBBPA | [5] |
| HepG2 cells | 100 µM | 24 hours | Statistically significant decrease | [6] |
| HepG2 cells | 41-80 µM | 24 hours | No significant effect | [6] |
| MCN and N2a cells | 10 µM | 24 hours | No significant change mentioned | [4] |
| Activated T cells | Dose-dependent | Not Specified | Decreased expression | [7] |
Table 2: IC50 Values of this compound in Cellular Assays
| Cell Line | Assay | IC50 | Reference |
| MCF-7 | Growth Inhibition | 20-30 µM | [1][8] |
| MDA-MB-231 | Growth Inhibition | 20-30 µM | [1][8] |
| MDA-MB-468 | Growth Inhibition | 20-30 µM | [1][2] |
Table 3: Effects of this compound on Downstream Protein Expression
| Cell Line/Model | Target Protein | This compound Treatment | Observed Effect | Reference |
| Cerebral Cortex (AD mice) | BACE1, APP | Not Specified | Measured protein levels | [4] |
| Human THP-1 Macrophages | Perilipin 2 | Not Specified | Upregulation | [9] |
| Activated T cells | PLCγ1, NFAT1 | Dose-dependent | Suppressed expression | [7] |
Signaling Pathway and Experimental Workflow
Diagram 1: Simplified PPARγ Signaling Pathway and Inhibition by this compound
Caption: PPARγ signaling and this compound inhibition.
Diagram 2: Experimental Workflow for Western Blot Analysis
Caption: Western blot workflow after this compound treatment.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., MCF-7, MDA-MB-231, HepG2) in appropriate culture dishes at a density that will ensure they are subconfluent (70-80%) at the time of harvest.[8][10]
-
Cell Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO.[11] Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1 µM to 30 µM). Include a vehicle control (DMSO) in all experiments.
-
Treatment: When cells reach the desired confluency, replace the old medium with fresh medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 4, 8, 24, or 72 hours).[6][8]
Western Blot Protocol
-
Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer (150 mM NaCl, 50 mM Tris-HCl, pH 7.4, 5 mM EDTA, 1% NP-40, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.[8]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein.[8]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) or Bradford assay, according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 50 µ g/lane ) into the wells of a polyacrylamide gel (e.g., 10-12%).[10]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-PPARγ, or an antibody against a protein of interest) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.[5]
-
Considerations and Potential Pitfalls
-
PPARγ-Independent Effects: Be aware that this compound can exert effects independent of PPARγ.[8] Some studies suggest it may activate PPARδ-mediated signaling.[9] It is crucial to include appropriate controls and potentially use complementary techniques like siRNA-mediated knockdown of PPARγ to confirm the specificity of the observed effects.[10]
-
Cytotoxicity: At higher concentrations and longer incubation times, this compound can induce cell death.[12] It is advisable to perform cell viability assays (e.g., MTT or trypan blue exclusion) in parallel to ensure that the observed changes in protein expression are not due to cytotoxicity.
-
Concentration and Duration: The effects of this compound can be highly dependent on the concentration and duration of treatment. A dose-response and time-course experiment is recommended to determine the optimal experimental conditions for your specific cell type and research question.
-
Antibody Validation: Ensure the specificity and sensitivity of the primary antibodies used for Western blotting through appropriate validation experiments.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. GW-9662, a peroxisome proliferator-activated receptor γ (PPARγ) inhibitor, impairs early embryonic development in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Utilizing systems biology to reveal cellular responses to peroxisome proliferator-activated receptor γ ligand exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PPARγ antagonist attenuates mouse immune-mediated bone marrow failure by inhibition of T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a potent antagonist of PPARγ, inhibits growth of breast tumour cells and promotes the anticancer effects of the PPARγ agonist rosiglitazone, independently of PPARγ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Peroxisome Proliferator-Activated Receptor (PPAR)- γ Antagonist 2-Chloro-5-Nitro-N-Phenylbenzamide (this compound) Triggers Perilipin 2 Expression via PPAR δ and Induces Lipogenesis and Triglyceride Accumulation in Human THP-1 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Limited Applicability of this compound to Elucidate PPARγ-Mediated Fatty Acid Effects in Primary Human T-Helper Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ChIP-seq with GW9662 to Identify PPARγ Binding Sites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a pivotal role in regulating adipogenesis, lipid metabolism, and inflammation. Its activity is modulated by ligand binding, leading to the recruitment of co-regulators and subsequent regulation of target gene expression. Dysregulation of PPARγ signaling is implicated in various metabolic diseases and cancers, making it a significant therapeutic target.
GW9662 is a potent and selective irreversible antagonist of PPARγ.[1] It covalently binds to a cysteine residue within the ligand-binding domain of PPARγ, thereby preventing its activation by agonists.[2] Understanding how this compound modulates PPARγ's interaction with chromatin on a genome-wide scale is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting the PPARγ signaling pathway.
Chromatin Immunoprecipitation followed by high-throughput sequencing (ChIP-seq) is a powerful technique to identify the genome-wide binding sites of transcription factors and other DNA-associated proteins. This document provides a detailed protocol for performing ChIP-seq experiments using this compound to investigate its effect on PPARγ chromatin binding.
Application
This protocol is designed for researchers aiming to:
-
Identify the genomic regions where PPARγ is bound in the presence of the antagonist this compound.
-
Compare the PPARγ binding landscape in cells treated with this compound versus vehicle control or a PPARγ agonist.
-
Investigate the functional consequences of altered PPARγ binding on gene expression.
-
Discover novel direct and indirect target genes of PPARγ that are affected by this compound.
Data Presentation
The following tables summarize representative quantitative data from a ChIP-seq experiment using this compound in human hepatocarcinoma (HepG2) cells, based on the findings from Cheng et al., 2021.[3]
Table 1: Summary of ChIP-seq Peak Counts in HepG2 Cells Treated with Vehicle, Ciglitazone (Agonist), and this compound (Antagonist)
| Treatment Group | Total Number of ChIP Peaks Identified |
| Vehicle (0.1% DMSO) | 125 |
| Ciglitazone (128 µM) | 145 |
| This compound (100 µM) | 89 |
Data is based on MACS2 analysis from HepG2 cells exposed for 8 hours.[3]
Table 2: Distribution of PPARγ-bound PPARG:RXRA (PPRE) Motifs within ChIP Peaks
| Treatment Group | Number of PPARG:RXRA (PPRE) Motifs Identified |
| Vehicle (0.1% DMSO) | 29 |
| Ciglitazone (128 µM) | 39 |
| This compound (100 µM) | 25 |
Data is based on TFmotifView analysis of ChIP peaks from HepG2 cells exposed for 8 hours.
Signaling and Experimental Workflow Diagrams
Experimental Protocol: ChIP-seq for PPARγ with this compound Treatment
This protocol is adapted for a starting material of approximately 1x10⁷ cells per immunoprecipitation.
Materials
-
Cell culture reagents (e.g., DMEM, FBS, antibiotics)
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Formaldehyde (37%)
-
Glycine
-
PBS (phosphate-buffered saline)
-
Cell lysis buffer
-
Nuclei isolation buffer
-
Chromatin shearing buffer (e.g., RIPA buffer)
-
Sonicator (e.g., Bioruptor) or enzymatic digestion reagents (e.g., Micrococcal Nuclease)
-
ChIP-grade anti-PPARγ antibody
-
IgG control antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit (e.g., Qiagen PCR purification kit)
-
Reagents for DNA library preparation and sequencing
Procedure
-
Cell Culture and Treatment:
-
Culture cells (e.g., HepG2) to 80-90% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 100 µM) or vehicle control (e.g., 0.1% DMSO) for the specified duration (e.g., 8 hours).[3] Ensure all conditions are performed in biological replicates.
-
-
Cross-linking:
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
-
Cell Harvesting and Lysis:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells in ice-cold PBS containing protease inhibitors and pellet by centrifugation.
-
Resuspend the cell pellet in cell lysis buffer and incubate on ice.
-
-
Nuclei Isolation and Chromatin Shearing:
-
Pellet the nuclei by centrifugation and resuspend in nuclei isolation buffer.
-
Shear the chromatin to an average fragment size of 200-600 bp. This can be achieved by sonication or enzymatic digestion. Optimization of shearing conditions is critical for successful ChIP.
-
After shearing, centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads.
-
Take an aliquot of the pre-cleared chromatin as "input" control.
-
Incubate the remaining chromatin overnight at 4°C with either the anti-PPARγ antibody or the IgG control antibody.
-
Add pre-blocked Protein A/G magnetic beads to the antibody-chromatin mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
-
Washing:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound proteins and DNA.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using an elution buffer.
-
Reverse the cross-links by incubating the eluates and the input control at 65°C overnight with the addition of NaCl.
-
-
DNA Purification:
-
Treat the samples with RNase A and then Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Quantify the purified DNA.
-
Prepare sequencing libraries from the ChIP and input DNA samples according to the manufacturer's instructions (e.g., Illumina TruSeq ChIP Library Preparation Kit).
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to the appropriate reference genome.
-
Perform peak calling using software such as MACS2 to identify regions of significant enrichment in the ChIP samples compared to the input control.
-
Perform downstream analysis such as peak annotation, motif analysis (to identify PPREs), and differential binding analysis between this compound-treated and control samples.
-
Conclusion
This document provides a comprehensive guide for utilizing ChIP-seq with the PPARγ antagonist this compound. By following this protocol, researchers can gain valuable insights into the genome-wide effects of this compound on PPARγ binding, contributing to a deeper understanding of its therapeutic potential and the fundamental mechanisms of PPARγ-mediated gene regulation. Careful optimization of each step, particularly chromatin shearing and antibody selection, is crucial for obtaining high-quality and reproducible results.
References
Application of GW9662 in Anti-inflammatory Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW9662 is a potent and selective antagonist of the peroxisome proliferator-activated receptor-gamma (PPARγ).[1] It binds irreversibly to the receptor, making it a valuable tool for investigating the role of PPARγ in various physiological and pathological processes, particularly inflammation.[1] PPARγ, a member of the nuclear receptor superfamily, is a key regulator of adipogenesis, glucose metabolism, and inflammation.[2][3] While activation of PPARγ is generally associated with anti-inflammatory effects, the use of antagonists like this compound allows for the elucidation of its precise mechanisms of action and the exploration of PPARγ-independent effects of other compounds.[3][4]
These application notes provide a comprehensive overview of the use of this compound in anti-inflammatory research, including its mechanism of action, experimental protocols, and relevant data.
Mechanism of Action in Inflammation
This compound exerts its effects by blocking the transcriptional activity of PPARγ. In the context of inflammation, PPARγ activation typically leads to the suppression of pro-inflammatory gene expression by transrepressing transcription factors such as NF-κB. By antagonizing PPARγ, this compound can reverse these effects, leading to an increase in the expression of inflammatory mediators. However, studies have also revealed that this compound can exhibit anti-inflammatory properties under certain conditions, suggesting complex and potentially PPARγ-independent mechanisms.[2][5] For instance, this compound has been shown to attenuate the development of non-alcoholic fatty liver disease (NAFLD) by protecting against the activation of the TLR4 signaling cascade.[5]
Key Signaling Pathways Involved:
-
NF-κB Pathway: PPARγ activation can inhibit the NF-κB pathway. This compound, by blocking PPARγ, can therefore lead to the activation of NF-κB and the subsequent expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[6]
-
TLR4 Signaling: this compound has been observed to attenuate lipopolysaccharide (LPS)-induced inflammation by inhibiting the TLR4 signaling pathway.[5]
Quantitative Data Summary
The following table summarizes key quantitative data related to the activity of this compound.
| Parameter | Value | Species/Cell Line | Notes | Reference |
| IC50 (PPARγ) | 3.3 nM | Human | Selective irreversible antagonist. | [1] |
| IC50 (PPARα) | 32 nM | Human | [1] | |
| IC50 (PPARδ) | 2000 nM | Human | [1] |
Experimental Protocols
In Vitro Anti-inflammatory Assays
1. Cell Culture and Treatment with this compound
-
Cell Lines:
-
RAW264.7 (murine macrophage-like cells)
-
J774A.1 (murine macrophage-like cells)
-
Human Monocytes
-
-
Protocol:
-
Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in appropriate culture plates (e.g., 6-well or 96-well plates) and allow them to adhere overnight.
-
Prepare stock solutions of this compound in DMSO (e.g., 10 mM).
-
Pre-treat cells with the desired concentration of this compound (typically in the range of 1-10 µM) for a specified period (e.g., 1-12 hours) before inducing inflammation.
-
Induce inflammation using an agent like lipopolysaccharide (LPS) (e.g., 25 ng/mL to 1 µg/mL).
-
Incubate for the desired time (e.g., 3-24 hours) before collecting supernatants or cell lysates for downstream analysis.
-
2. Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Assay (Griess Reagent System):
-
Collect cell culture supernatants after treatment.
-
Mix 50 µL of supernatant with 50 µL of Griess reagent A (sulfanilamide solution) and 50 µL of Griess reagent B (N-(1-Naphthyl)ethylenediamine dihydrochloride solution).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate NO concentration based on a standard curve generated with sodium nitrite.
-
-
Cytokine Measurement (ELISA):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6, IL-1β).
-
Incubate overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Wash and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Quantify cytokine levels based on the standard curve.
-
3. Western Blotting for Signaling Proteins
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against proteins of interest (e.g., phosphorylated NF-κB p65, IκBα, β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Anti-inflammatory Models
1. Carrageenan-Induced Paw Edema in Mice
-
Animals: Male C57BL/6 mice (6-8 weeks old).
-
Protocol:
-
Administer this compound (e.g., 1-3 µ g/paw , intraplantar injection, or 10 mg/kg, oral administration) or vehicle to the mice.[7]
-
After a specific pre-treatment time (e.g., 15 minutes for local injection, 3 hours for oral administration), inject 1% carrageenan solution into the subplantar region of the right hind paw to induce edema.[7]
-
Measure the paw volume or thickness at various time points (e.g., 1, 2, 3 hours) after carrageenan injection using a plethysmometer or calipers.
-
Calculate the percentage of inhibition of edema compared to the vehicle-treated group.
-
2. Diet-Induced Non-Alcoholic Fatty Liver Disease (NAFLD) in Mice
-
Animals: Female C57BL/6J mice.
-
Protocol:
-
Feed mice a fat-, fructose-, and cholesterol-rich diet (FFC) for a specified period (e.g., 8 weeks).[5]
-
Administer this compound (e.g., 1 mg/kg body weight, intraperitoneal injection) or vehicle three times weekly during the feeding period.[5]
-
At the end of the study, collect blood and liver tissue for analysis.
-
Measure indices of liver damage (e.g., ALT, AST levels in plasma), inflammation (e.g., cytokine expression in the liver), and parameters of glucose metabolism.
-
Visualizations
References
- 1. GW 9662 | PPAR gamma Receptor Antagonists: R&D Systems [rndsystems.com]
- 2. Anti-inflammatory effect of covalent PPARγ ligands that have a hybrid structure of this compound and a food-derived cinnamic acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological manipulation of peroxisome proliferator-activated receptor γ (PPARγ) reveals a role for anti-oxidant protection in a model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a peroxisome proliferator-activated receptor gamma antagonist, attenuates the development of non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Involvement of the Retinoid X Receptor Ligand in the Anti-Inflammatory Effect Induced by Peroxisome Proliferator-Activated Receptor γ Agonist In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GW9662 Treatment in Animal Models of Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GW9662, a potent and selective peroxisome proliferator-activated receptor-gamma (PPARγ) antagonist, in preclinical animal models of major neurodegenerative diseases. The protocols and data presented herein are intended to guide researchers in designing and executing experiments to investigate the role of PPARγ signaling in the pathogenesis of Alzheimer's Disease, Parkinson's Disease, Huntington's Disease, and Amyotrophic Lateral Sclerosis (ALS).
Introduction to this compound and PPARγ in Neurodegeneration
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a critical role in regulating inflammation, metabolism, and cellular differentiation. In the central nervous system, PPARγ is expressed in neurons, microglia, and astrocytes.[1] Activation of PPARγ has been shown to exert neuroprotective effects in various models of neurodegenerative diseases, primarily through its anti-inflammatory actions.[2]
This compound is an irreversible antagonist of PPARγ with a high degree of selectivity.[3] It is an invaluable tool for elucidating the specific contributions of the PPARγ pathway to neurodegenerative processes. By blocking PPARγ activity, researchers can investigate whether the endogenous activity of this receptor is protective and determine if the therapeutic effects of certain compounds are mediated through PPARγ activation.
Data Presentation: Quantitative Effects of this compound Treatment
The following tables summarize the quantitative data from studies utilizing this compound in animal models of neurodegeneration. These data highlight the impact of PPARγ inhibition on key pathological and behavioral endpoints.
Table 1: Effects of this compound in a Parkinson's Disease Mouse Model
| Animal Model | Treatment Protocol | Outcome Measure | Result | Reference |
| MPTP-induced C57BL/6 mice | Not specified | Tyrosine Hydroxylase (TH)-positive neuron number in Substantia Nigra pars compacta (SNpc) | 33% decrease in saline-treated mice; 22% further decrease in MPTP-treated mice | [4] |
| MPTP-induced C57BL/6 mice | Not specified | Nissl-positive neuron number in SNpc | 30% decrease in saline-treated mice; 25% further decrease in MPTP-treated mice | [4] |
| MPTP-induced C57BL/6 mice | Not specified | Striatal Dopamine Levels | No significant change in saline or MPTP-treated mice | [4] |
| MPTP-induced C57BL/6 mice | Not specified | Striatal DOPAC Levels | No significant change in saline or MPTP-treated mice | [4] |
Table 2: Effects of this compound in an Alzheimer's Disease Mouse Model
| Animal Model | Treatment Protocol | Outcome Measure | Result | Reference |
| APP/PS1 Transgenic Mice | 5 μL of 40 μM this compound via intracerebroventricular (i.c.v.) injection | Cerebrospinal Fluid (CSF) Aβ monomer levels | Blocked the reduction of Aβ monomers induced by a PPARγ agonist | [5] |
| APP/PS1 Transgenic Mice | 5 μL of 40 μM this compound via i.c.v. injection | Hippocampal and Cortical Aβ oligomer levels | Inhibited the reduction of Aβ oligomers induced by a PPARγ agonist | [5] |
Note: Data for Huntington's Disease and ALS models with this compound as the primary treatment is limited in the reviewed literature. Most studies utilize this compound to confirm the PPARγ-dependent effects of other therapeutic agents.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on published studies and should be adapted to specific experimental needs and institutional guidelines.
Protocol 1: Intraperitoneal (i.p.) Administration of this compound in a Mouse Model of Neuroinflammation
This protocol is adapted from a study investigating immune-mediated bone marrow failure but is applicable to neurodegenerative models where systemic administration is desired.[3]
1. Animal Model:
-
C57BL/6 mice are commonly used. Specific transgenic models for neurodegenerative diseases (e.g., APP/PS1, MPTP-treated, SOD1 G93A, R6/2) should be selected based on the research question.
2. This compound Preparation:
-
Dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution.
-
For injection, dilute the stock solution with phosphate-buffered saline (PBS) to a final DMSO concentration of 10%.
-
Prepare fresh dilutions for each day of injection to ensure stability.[3]
3. Administration:
-
Administer this compound via intraperitoneal injection at a dose of 1 mg/kg body weight.[3][6]
-
The injection volume should be adjusted based on the mouse's weight.
-
Treatment can be administered daily for a period of up to two weeks, starting one day prior to the induction of the disease model or at a specific age in transgenic models.[3]
4. Control Group:
-
The vehicle control group should receive i.p. injections of 10% DMSO in PBS on the same schedule as the this compound-treated group.
5. Outcome Measures:
-
Behavioral analysis: Conduct relevant behavioral tests to assess motor function, cognition, or anxiety, depending on the disease model.
-
Histological analysis: At the end of the treatment period, perfuse the animals and collect brain tissue for immunohistochemical analysis of neuronal survival (e.g., NeuN, TH staining), glial activation (e.g., Iba1, GFAP staining), and pathology-specific markers (e.g., Aβ plaques, α-synuclein aggregates).
-
Biochemical analysis: Homogenize brain tissue to measure levels of inflammatory cytokines, oxidative stress markers, and disease-specific proteins via ELISA, Western blot, or other quantitative methods.
Protocol 2: Intracerebroventricular (i.c.v.) Administration of this compound in an Alzheimer's Disease Mouse Model
This protocol is based on a study using APP/PS1 transgenic mice to investigate the effects of PPARγ modulation on amyloid-beta pathology.[5]
1. Animal Model:
-
APP/PS1 transgenic mice are a suitable model for studying amyloid pathology.
2. This compound Preparation:
-
Dissolve this compound in DMSO to a concentration of 40 μM.
3. Surgical Procedure:
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).
-
Place the mouse in a stereotaxic frame.
-
Perform a midline incision on the scalp to expose the skull.
-
Using a stereotaxic drill, create a small burr hole over the lateral ventricle at the following coordinates relative to bregma: mediolateral, -1.0 mm; anteroposterior, -0.22 mm.[5]
-
Slowly lower a Hamilton syringe to a dorsoventral depth of -2.8 mm.[5]
-
Inject 5 μL of the 40 μM this compound solution into the ventricle over several minutes.
-
Slowly retract the syringe and suture the incision.
-
Allow the mouse to recover on a heating pad.
4. Control Group:
-
The vehicle control group should receive an i.c.v. injection of the same volume of DMSO.
5. Outcome Measures:
-
Biochemical analysis: Collect cerebrospinal fluid (CSF) and brain tissue to measure levels of Aβ monomers and oligomers using ELISA or Western blotting.[5]
-
Histological analysis: Perform immunohistochemistry on brain sections to quantify Aβ plaque load and assess glial cell morphology.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the use of this compound in neurodegeneration research.
Caption: PPARγ's role in mitigating neuroinflammation.
Caption: General experimental workflow for this compound studies.
Caption: PPARγ's influence on the Nrf2 antioxidant pathway.
References
- 1. Targeting Alzheimer's Pathology through PPARγ Signaling: Modulation of Microglial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact and Therapeutic Potential of PPARs in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPARγ antagonist attenuates mouse immune-mediated bone marrow failure by inhibition of T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological manipulation of peroxisome proliferator-activated receptor γ (PPARγ) reveals a role for anti-oxidant protection in a model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin A1 Inhibits the Cognitive Decline of APP/PS1 Transgenic Mice via PPARγ/ABCA1-dependent Cholesterol Efflux Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a peroxisome proliferator-activated receptor gamma antagonist, attenuates the development of non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GW9662 Technical Support Center: Overcoming Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with GW9662, a potent PPAR-γ antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3][4] It is soluble in DMSO up to 100 mM.[1][3] For in vivo studies, co-solvent systems are often necessary to maintain solubility in aqueous solutions.
Q2: My this compound is not fully dissolving in DMSO. What should I do?
A2: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Verify DMSO Quality: Ensure you are using anhydrous, high-purity DMSO. DMSO is hygroscopic and can absorb moisture, which will reduce its solvating power for hydrophobic compounds.[5]
-
Increase Mechanical Agitation: Vortex the solution vigorously. Sonication for 10-15 minutes can also aid in dissolution by breaking down compound aggregates.[5][6]
-
Gentle Warming: Warm the solution to 30-40°C. A slight increase in temperature can improve the solubility of many compounds. However, avoid excessive heat to prevent potential degradation.[5]
-
Check for Supersaturation: You may be exceeding the solubility limit of this compound in DMSO. Attempt to prepare a more dilute stock solution.
Q3: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous medium for my experiment. How can I prevent this?
A3: Precipitation upon dilution into aqueous buffers (a phenomenon known as "solvent shock") is a common issue with hydrophobic compounds like this compound.[7][8] Here are some strategies to mitigate this:
-
Gradual Dilution: Add the DMSO stock solution dropwise to the aqueous buffer while continuously stirring or vortexing. This gradual introduction helps to disperse the compound more effectively.[7]
-
Use of Co-solvents: For in vivo and some in vitro applications, a co-solvent system is often required. A common formulation involves a mixture of DMSO, PEG300, and Tween-80 in saline.[9]
-
Lower the Final Concentration: The final concentration in your aqueous medium may be exceeding the aqueous solubility of this compound. Try using a lower final concentration if your experimental design allows.
-
Pre-warm the Aqueous Medium: Warming the cell culture medium or buffer to 37°C before adding the DMSO stock can sometimes help maintain solubility.[7]
Q4: What is the stability of this compound in solution?
A4: Stock solutions of this compound in DMSO are stable for extended periods when stored properly. For long-term storage, it is recommended to keep the stock solution at -80°C.[2] One study noted that this compound has a very short half-life in cell culture media (approximately 2 hours), which may necessitate more frequent media changes in long-term experiments.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| This compound powder will not dissolve in DMSO. | 1. Supersaturated solution.2. Poor quality or "wet" DMSO.3. Insufficient agitation. | 1. Prepare a more dilute stock solution.2. Use fresh, anhydrous, high-purity DMSO.3. Vortex vigorously and/or sonicate for 10-15 minutes. Gentle warming (30-40°C) may also help.[5] |
| A clear DMSO stock solution becomes cloudy or forms a precipitate upon storage at -20°C. | 1. Limited stability in DMSO at that temperature.2. Freeze-thaw cycles causing aggregation.3. Water contamination during storage. | 1. Store the stock solution at -80°C for long-term stability.2. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.3. Ensure vials are tightly sealed to prevent moisture absorption. |
| Precipitation occurs immediately upon adding the DMSO stock to aqueous cell culture media or buffer. | 1. "Solvent Shock" due to rapid change in solvent polarity.2. Final concentration exceeds aqueous solubility. | 1. Perform a two-step or gradual dilution.2. Add the DMSO stock dropwise to the pre-warmed (37°C) aqueous medium while gently vortexing.[7]3. Consider using a lower final concentration of this compound. |
| The final working solution becomes cloudy or forms a precipitate over time. | 1. The final concentration exceeds the aqueous solubility limit, leading to delayed precipitation.2. Interaction with components in the cell culture medium. | 1. Lower the final working concentration.2. Prepare fresh working solutions immediately before use.3. For longer experiments, consider more frequent media changes due to the compound's short half-life in culture.[10] |
Quantitative Solubility Data
| Solvent | Maximum Concentration | Notes | Reference(s) |
| DMSO | 100 mM (27.67 mg/mL) | - | [1][3] |
| Ethanol | 25 mM (6.92 mg/mL) | Gentle warming may be required. | [1][3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (9.04 mM) | Clear solution. Suitable for in vivo use. | [9] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (9.04 mM) | Clear solution. Suitable for in vivo use. | [11] |
| 0.5% CMC-Na in saline | 5 mg/mL (18.07 mM) | Suspended solution, requires sonication. | [11] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder (Molecular Weight: 276.68 g/mol ).
-
Solvent Addition: Add the appropriate volume of anhydrous, high-purity DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 2.767 mg of this compound in 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously. If necessary, place the vial in a sonicator bath for 10-15 minutes or warm gently to 30-40°C until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into single-use, tightly sealed vials and store at -80°C for long-term storage.
Protocol 2: Preparation of a this compound Working Solution for In Vitro Cell Culture Experiments
-
Thawing: Thaw a vial of the 10 mM this compound stock solution at room temperature.
-
Pre-warming Medium: Warm the required volume of cell culture medium to 37°C.
-
Dilution: While gently vortexing or swirling the pre-warmed medium, add the required volume of the 10 mM stock solution dropwise to achieve the desired final concentration. For example, to prepare 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 10 mL of medium.
-
Immediate Use: Use the freshly prepared working solution immediately to avoid precipitation.
Protocol 3: Preparation of a this compound Formulation for In Vivo Administration
This protocol is adapted from a formulation yielding a clear solution suitable for injection.[9]
-
Prepare a Concentrated DMSO Stock: Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Co-solvent Mixture: In a sterile tube, combine the following in order, mixing thoroughly after each addition:
-
100 µL of the 25 mg/mL this compound DMSO stock.
-
400 µL of PEG300.
-
50 µL of Tween-80.
-
-
Final Dilution: Add 450 µL of saline to the co-solvent mixture to bring the total volume to 1 mL. This results in a final concentration of 2.5 mg/mL this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Administration: The final solution should be clear and can be administered via the desired route (e.g., intraperitoneal injection).
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Simplified PPAR-γ signaling pathway and the antagonistic action of this compound.
References
- 1. GW 9662 | PPARγ | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Phenylbutyrate Induces Apoptosis and Lipid Accumulations via a Peroxisome Proliferator-Activated Receptor Gamma-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound (SBB006523) | PPAR antagonist | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. blumberg-lab.bio.uci.edu [blumberg-lab.bio.uci.edu]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Troubleshooting GW9662 Cytotoxicity in Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cytotoxicity issues encountered when using the PPARγ antagonist, GW9662, in primary cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly selective and irreversible antagonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2] It functions by covalently binding to a cysteine residue (Cys285) within the ligand-binding domain of PPARγ, thereby preventing its activation by agonists.[2][3][4][5]
Q2: Is cytotoxicity with this compound in primary cells a known issue?
Yes, this compound has been reported to induce cytotoxicity and cell death in a dose-dependent manner in various cell types, including primary cells.[6] This effect is an important consideration when designing experiments, as it can be independent of its PPARγ antagonist activity.[4][7]
Q3: What are the typical working concentrations for this compound in cell culture?
The effective concentration of this compound can vary significantly depending on the cell type and the specific experimental goals. While it has an IC50 of 3.3 nM in cell-free assays for PPARγ, concentrations in the low micromolar range (e.g., 1-10 µM) are often used in cell-based assays to achieve functional antagonism.[1] However, cytotoxic effects have been observed at concentrations as low as 0.4 µmol/L in primary human T-helper cells.[6] It is crucial to perform a dose-response curve to determine the optimal non-toxic concentration for your specific primary cells.
Q4: Are there known off-target effects of this compound that could contribute to cytotoxicity?
Yes, this compound has been shown to have off-target effects. Notably, it can unexpectedly activate PPARδ-mediated signaling in macrophages, which can affect lipid metabolism.[8] Some studies also suggest that the growth-inhibitory and apoptotic effects of this compound might occur independently of PPARγ activation.[4][7][9] These off-target effects could contribute to the observed cytotoxicity.
Q5: How should I prepare and store this compound for cell culture experiments?
This compound is soluble in DMSO and ethanol.[1] For cell culture, it is typically dissolved in fresh, moisture-free DMSO to make a concentrated stock solution (e.g., 10-100 mM).[1][2] This stock solution should be stored at -20°C.[2] When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration. It is important to ensure the final DMSO concentration in the culture is low (typically ≤ 0.1%) and does not affect cell viability.[4]
Troubleshooting Guide
Problem 1: High levels of cell death observed after this compound treatment.
This is a common issue and can be addressed by systematically evaluating several experimental parameters.
Possible Cause 1.1: this compound concentration is too high.
Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific primary cells.
Detailed Protocol: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate your primary cells in a 96-well plate at their recommended seeding density and allow them to adhere and stabilize for 24 hours.
-
Prepare this compound Dilutions: Prepare a series of dilutions of your this compound stock solution in your complete cell culture medium. A typical range to test would be from 0.1 µM to 50 µM. Also, include a vehicle control (medium with the same final concentration of DMSO as your highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the this compound concentration to determine the highest concentration that does not significantly reduce cell viability.
Possible Cause 1.2: Solvent (DMSO) toxicity.
Solution: Ensure the final concentration of DMSO in your cell culture medium is below the toxic threshold for your primary cells (typically ≤ 0.1%).[4] Always include a vehicle-only control in your experiments to assess the effect of the solvent alone.
Possible Cause 1.3: Induction of Apoptosis.
This compound has been shown to induce apoptosis in some cell types, which may be mediated by caspase-3 activation.[3][9]
Solution: Assess markers of apoptosis, such as caspase-3 activation, to determine if this is the mechanism of cell death.
Detailed Protocol: Western Blot for Cleaved Caspase-3
-
Cell Treatment and Lysis: Treat your primary cells with the desired concentration of this compound for the appropriate time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.[10]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the cleaved caspase-3 band (approximately 17/19 kDa) indicates apoptosis induction.[10]
Problem 2: Inconsistent or unexpected experimental results.
Possible Cause 2.1: Off-target effects of this compound.
As mentioned, this compound can have effects independent of PPARγ antagonism.[4][8]
Solution: To confirm that the observed effect is due to PPARγ inhibition, consider using a structurally different PPARγ antagonist as a control, such as T0070907.[11] Additionally, using siRNA to knockdown PPARγ can provide a more specific validation of its involvement.
Possible Cause 2.2: Issues with primary cell culture health.
Primary cells are more sensitive than cell lines and require careful handling.[12][13][14]
Solution: Follow best practices for primary cell culture, including:
-
Thawing: Thaw cells quickly and plate them at the recommended density.[12]
-
Media: Use the recommended medium and supplements.
-
Passaging: Avoid over-confluency and use gentle dissociation methods.[14]
Data Summary
The following tables summarize key quantitative data related to this compound.
Table 1: IC50 Values of this compound for PPAR Isoforms
| PPAR Isoform | IC50 (nM) |
| PPARγ | 3.3 |
| PPARα | 32 |
| PPARδ | 2000 |
(Data sourced from Tocris Bioscience and R&D Systems)
Table 2: Reported Effective and Cytotoxic Concentrations of this compound in Various Cell Types
| Cell Type | Effective Concentration | Cytotoxic Concentration (IC50) | Reference |
| Human Mammary Tumor Cell Lines | 10 µM (growth inhibition) | 20-30 µM | Seargent et al., 2004[2][4] |
| Primary Murine Myeloid Cells | 2 µM (reverses agonist) | Not Reported | Bendixen et al., 2001 (cited in[1]) |
| Primary Human T-helper Cells | 0.4 - 10 µM (inhibitory) | Dose-dependent cell death | Wiemer et al., 2014[6] |
| HepG2 Cells | Up to 100 µM | No significant cytotoxicity | Lee et al., 2021[15] |
Visualizations
Signaling Pathway and Experimental Logic
// Nodes start [label="Start: Observe\nCytotoxicity with this compound", fillcolor="#FBBC05", fontcolor="#202124"]; q1 [label="Is this compound concentration optimized?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; dose_response [label="Perform Dose-Response\n(e.g., MTT Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q2 [label="Is solvent (DMSO) toxicity ruled out?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; vehicle_control [label="Run Vehicle Control\n(DMSO only)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q3 [label="Is apoptosis the\nmechanism of cell death?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; apoptosis_assay [label="Assess Apoptosis Markers\n(e.g., Cleaved Caspase-3 WB)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q4 [label="Are off-target effects considered?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; off_target_exp [label="Use alternative PPARγ antagonist\nor siRNA knockdown", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Conclusion: Optimized protocol\n or identified mechanism", fillcolor="#34A853", fontcolor="#FFFFFF"]; no_cytotoxicity [label="No significant cytotoxicity observed", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; apoptosis_confirmed [label="Apoptosis is confirmed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; no_apoptosis [label="Apoptosis is not the primary mechanism", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> q1; q1 -> dose_response [label="No"]; dose_response -> q1; q1 -> q2 [label="Yes"]; q2 -> vehicle_control [label="No"]; vehicle_control -> q2; q2 -> q3 [label="Yes"]; q3 -> apoptosis_assay [label="Investigate"]; apoptosis_assay -> apoptosis_confirmed; apoptosis_assay -> no_apoptosis; apoptosis_confirmed -> end; no_apoptosis -> q4; q3 -> q4 [label="No"]; q4 -> off_target_exp [label="No"]; off_target_exp -> end; q4 -> end [label="Yes"]; dose_response -> no_cytotoxicity [style=dashed]; } A logical workflow for troubleshooting this compound cytotoxicity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Phenylbutyrate Induces Apoptosis and Lipid Accumulations via a Peroxisome Proliferator-Activated Receptor Gamma-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a potent antagonist of PPARγ, inhibits growth of breast tumour cells and promotes the anticancer effects of the PPARγ agonist rosiglitazone, independently of PPARγ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GW-9662, a peroxisome proliferator-activated receptor γ (PPARγ) inhibitor, impairs early embryonic development in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Limited Applicability of this compound to Elucidate PPARγ-Mediated Fatty Acid Effects in Primary Human T-Helper Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a potent antagonist of PPARgamma, inhibits growth of breast tumour cells and promotes the anticancer effects of the PPARgamma agonist rosiglitazone, independently of PPARgamma activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Peroxisome Proliferator-Activated Receptor (PPAR)- γ Antagonist 2-Chloro-5-Nitro-N-Phenylbenzamide (this compound) Triggers Perilipin 2 Expression via PPAR δ and Induces Lipogenesis and Triglyceride Accumulation in Human THP-1 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PPARγ and Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase-3 Antibody | Cell Signaling Technology [cellsignal.com]
- 11. PPARγ Antagonists | PPARγ | Tocris Bioscience [tocris.com]
- 12. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. kosheeka.com [kosheeka.com]
- 14. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 15. Utilizing systems biology to reveal cellular responses to peroxisome proliferator-activated receptor γ ligand exposure - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Results with GW9662
Welcome to the technical support center for GW9662. This guide is designed for researchers, scientists, and drug development professionals to address common issues and unexpected outcomes during experiments involving the PPAR-γ antagonist, this compound.
Frequently Asked Questions (FAQs)
Q1: I'm observing a biological effect of this compound alone, without any PPAR-γ agonist. Isn't it supposed to be an antagonist?
A1: This is a frequently reported observation. While this compound is a potent and selective antagonist of PPAR-γ, it can exert biological effects independently of its PPAR-γ antagonism.[1][2] For instance, studies have shown that this compound can inhibit the growth of certain cancer cell lines on its own.[1][3] This suggests the existence of PPAR-γ-independent pathways through which this compound can act.[1][2] Therefore, observing an effect with this compound alone does not necessarily invalidate your experiment, but it does require further investigation to determine the mechanism.
Q2: I'm co-treating my cells with a PPAR-γ agonist and this compound, but instead of blocking the agonist's effect, this compound enhances it. Why is this happening?
A2: This paradoxical effect has been documented, particularly in cancer cell studies. For example, when used with the PPAR-γ agonist rosiglitazone, this compound was found to enhance, rather than reverse, the growth-inhibitory effects of rosiglitazone on breast cancer cells.[1][2] This suggests that this compound may have additive or synergistic effects with PPAR-γ agonists through parallel, PPAR-γ-independent pathways.
Q3: Could my unexpected results be due to off-target effects of this compound?
A3: Yes, off-target effects are a significant consideration. This compound has been shown to have effects on other members of the PPAR family, notably PPAR-δ.[4] One study found that this compound can unexpectedly activate PPAR-δ-mediated signaling in macrophages, leading to changes in lipid metabolism.[4] It's also been reported to affect the expression of genes involved in transcription, processing, and translation.[5]
Q4: At what concentration should I use this compound to ensure PPAR-γ specificity?
A4: The concentration for optimal specificity can vary between cell types and experimental conditions. While this compound has a low nanomolar IC50 for PPAR-γ in cell-free assays, higher concentrations are often used in cell-based assays to achieve effective antagonism. However, at higher concentrations (typically in the micromolar range), the likelihood of off-target effects and cytotoxicity increases.[6] It is crucial to perform a dose-response analysis for your specific cell system to determine the optimal concentration that provides PPAR-γ antagonism without significant off-target effects or toxicity.
Q5: I'm seeing increased cell death in my cultures treated with this compound. Is this a specific effect?
A5: this compound can induce apoptosis and cell death, particularly at higher concentrations.[6] This cytotoxic effect is generally considered to be independent of its PPAR-γ antagonist activity. If you are observing significant cell death, it is important to assess whether this is a desired outcome for your experiment (e.g., in cancer studies) or a confounding cytotoxic effect. Consider using lower concentrations or performing cytotoxicity assays (e.g., Annexin V/PI staining) to distinguish between targeted effects and general toxicity.[6]
Troubleshooting Guide
Issue 1: No effect of this compound in blocking my PPAR-γ agonist.
| Possible Cause | Troubleshooting Steps |
| Insufficient concentration of this compound | Perform a dose-response experiment to determine the optimal concentration of this compound required to antagonize the specific concentration of the PPAR-γ agonist used in your cell type. |
| Compound instability or improper storage | Ensure that this compound stock solutions are stored correctly (e.g., at -20°C or -80°C) and avoid repeated freeze-thaw cycles.[3] Prepare fresh working solutions for each experiment. |
| Cell type-specific resistance or metabolism | Some cell types may be less sensitive to this compound. Consider increasing the pre-incubation time with this compound before adding the agonist to allow for sufficient target engagement. |
| Paradoxical agonistic effect | In some contexts, what appears to be a lack of antagonism might be a competing, independent effect of this compound.[1] See Issue 2 for more details. |
Issue 2: this compound shows an unexpected, independent biological effect.
| Possible Cause | Troubleshooting Steps |
| PPAR-γ-independent signaling | To confirm if the effect is truly PPAR-γ independent, use a genetic approach such as siRNA/shRNA knockdown or CRISPR/Cas9 knockout of PPAR-γ. If the effect of this compound persists in PPAR-γ deficient cells, it is independent of this receptor.[7] |
| Off-target effects (e.g., on PPAR-δ) | Investigate the potential involvement of other PPAR isoforms. For example, use a specific PPAR-δ agonist or antagonist in conjunction with this compound to see if the effect is modulated.[4] |
| Cytotoxicity | Perform a cell viability assay (e.g., MTT, trypan blue exclusion, or Annexin V staining) to rule out that the observed effect is a consequence of cell death.[6] |
| Activation of other signaling pathways | Use pathway analysis tools (e.g., based on gene expression or proteomic data) to identify potential off-target signaling pathways affected by this compound. |
Data Presentation
Table 1: Selectivity Profile of this compound
| Target | IC50 (nM) | Selectivity vs. PPAR-γ |
| PPAR-γ | 3.3 | 1x |
| PPAR-α | 32 | ~10x |
| PPAR-δ | >1000-2000 | ~300-600x |
Data compiled from multiple sources.[8][9]
Table 2: Reported IC50 Values for this compound-Induced Growth Inhibition in Breast Cancer Cell Lines
| Cell Line | IC50 (µM) |
| MCF7 | 20-30 |
| MDA-MB-468 | 20-30 |
| MDA-MB-231 | 20-30 |
Data from Seargent et al., 2004.[1]
Experimental Protocols
Protocol 1: Confirmation of PPAR-γ Dependent Effects using this compound
-
Cell Seeding: Plate cells at the desired density and allow them to adhere overnight.
-
Pre-treatment with this compound: Pre-incubate the cells with various concentrations of this compound (e.g., 0.1 µM to 20 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Agonist Treatment: Add the PPAR-γ agonist at its effective concentration to the wells already containing this compound or vehicle.
-
Incubation: Incubate for the desired period based on the experimental endpoint (e.g., 24-72 hours).
-
Endpoint Analysis: Perform the relevant assay to measure the biological response (e.g., qPCR for target gene expression, Western blot for protein levels, or a functional assay).
-
Data Analysis: Compare the effect of the agonist in the presence and absence of this compound. A significant reduction in the agonist's effect in the presence of this compound suggests a PPAR-γ-dependent mechanism.
Protocol 2: Assessing Off-Target Effects using PPAR-γ Knockdown
-
Cell Transfection/Transduction: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate PPAR-γ expression in your cell line.
-
Verification of Knockdown/Knockout: Confirm the reduction of PPAR-γ mRNA and protein levels using qPCR and Western blotting, respectively.
-
This compound Treatment: Treat both the control (wild-type or scrambled siRNA) and PPAR-γ deficient cells with this compound at the concentration that produces the unexpected effect.
-
Endpoint Analysis: Perform the relevant assay to measure the biological response.
-
Data Analysis: If the effect of this compound is still observed in the PPAR-γ deficient cells, it confirms that the mechanism is independent of PPAR-γ.
Visualizations
Caption: Canonical PPAR-γ signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
Caption: Relationship between on-target and off-target effects of this compound.
References
- 1. This compound, a potent antagonist of PPARγ, inhibits growth of breast tumour cells and promotes the anticancer effects of the PPARγ agonist rosiglitazone, independently of PPARγ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a potent antagonist of PPARgamma, inhibits growth of breast tumour cells and promotes the anticancer effects of the PPARgamma agonist rosiglitazone, independently of PPARgamma activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. The Peroxisome Proliferator-Activated Receptor (PPAR)- γ Antagonist 2-Chloro-5-Nitro-N-Phenylbenzamide (this compound) Triggers Perilipin 2 Expression via PPAR δ and Induces Lipogenesis and Triglyceride Accumulation in Human THP-1 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug-Targeted Inhibition of Peroxisome Proliferator-Activated Receptorγ Enhances the Chemopreventive Effect of Anti-Estrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Limited Applicability of this compound to Elucidate PPARγ-Mediated Fatty Acid Effects in Primary Human T-Helper Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. rndsystems.com [rndsystems.com]
- 9. GW 9662, PPARgamma antagonist (CAS 22978-25-2) | Abcam [abcam.com]
Technical Support Center: Optimizing GW9662 Concentration to Avoid Off-Target Effects
Welcome to the technical support center for the selective PPARγ antagonist, GW9662. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure the effective and specific use of this compound in your experiments. Our goal is to help you optimize your experimental conditions to minimize or eliminate potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective and irreversible antagonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1] It functions by covalently binding to a specific cysteine residue (Cys285) within the ligand-binding domain of PPARγ.[2] This modification prevents the receptor from being activated by agonists, thereby inhibiting the transcription of PPARγ target genes.
Q2: What is the selectivity of this compound for PPARγ over other PPAR subtypes?
A2: this compound exhibits high selectivity for PPARγ. Its inhibitory concentration (IC50) for PPARγ is significantly lower than for PPARα and PPARδ, indicating its potency and specificity for its primary target.[1][3]
Q3: What are the potential off-target effects of this compound?
A3: While highly selective, this compound can exhibit off-target effects, particularly at higher concentrations. These can include:
-
Cytotoxicity: At high concentrations, this compound has been shown to induce apoptosis and cell death in a dose-dependent manner in various cell types.[4]
-
PPARγ-independent effects on cell growth: Some studies have reported that this compound can inhibit the growth of certain cancer cell lines through mechanisms that are independent of PPARγ activation.[5]
-
Activation of other PPAR subtypes: There is evidence to suggest that under certain conditions, this compound may unexpectedly activate PPARδ-mediated signaling pathways, leading to unintended effects on lipid metabolism.[6]
-
Modulation of other signaling pathways: High concentrations of this compound may influence other cellular signaling pathways, leading to confounding results.[7]
Q4: How can I be sure that the observed effects in my experiment are PPARγ-dependent?
A4: To confirm that the biological effects you observe are mediated by PPARγ, you should include the following controls in your experimental design:
-
Use of a PPARγ agonist: Demonstrate that a known PPARγ agonist (e.g., rosiglitazone, pioglitazone) produces the opposite effect, and that this effect is blocked by co-treatment with this compound.
-
Genetic knockdown or knockout of PPARγ: The most robust method is to use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate PPARγ expression. If the effect of your treatment is lost in these cells, it strongly indicates PPARγ dependence.
-
Dose-response analysis: Perform a careful dose-response curve with this compound to identify the lowest effective concentration that antagonizes the PPARγ-mediated effect of interest without causing off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High cell death or toxicity observed after this compound treatment. | The concentration of this compound is too high, leading to cytotoxic off-target effects.[4] | 1. Perform a dose-response experiment: Test a range of this compound concentrations (e.g., from 10 nM to 10 µM) to determine the optimal concentration that effectively antagonizes PPARγ without inducing significant cell death. 2. Assess cell viability: Use a quantitative cell viability assay (e.g., MTT, CellTiter-Glo) to accurately measure cytotoxicity at different concentrations. 3. Reduce incubation time: If possible, shorten the duration of this compound treatment. |
| Inconsistent or unexpected results with this compound. | The observed effects may be PPARγ-independent or due to activation of other signaling pathways.[5][6] | 1. Include proper controls: Co-treat with a PPARγ agonist to ensure the antagonistic effect is specific. 2. Use a secondary antagonist: Consider using another structurally different PPARγ antagonist to confirm the findings. 3. Genetic validation: Use PPARγ knockdown or knockout cells to verify that the effect is absent in the absence of the target.[8] |
| Failure to block the effects of a PPARγ agonist. | Insufficient concentration or pre-incubation time of this compound. The agonist concentration may be too high. | 1. Optimize this compound concentration: Increase the concentration of this compound in a stepwise manner. 2. Increase pre-incubation time: Since this compound is an irreversible antagonist, a longer pre-incubation time (e.g., 1-2 hours) before adding the agonist may be necessary.[8] 3. Optimize agonist concentration: Perform a dose-response with the agonist to use the lowest concentration that gives a robust response. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound Against PPAR Subtypes
| PPAR Subtype | IC50 (nM) | Reference(s) |
| PPARγ | 3.3 | [1][2][3][9] |
| PPARα | 32 | [1] |
| PPARδ | >1000 - 2000 | [1] |
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Application | Recommended Concentration Range | Notes | Reference(s) |
| PPARγ Antagonism in cell culture | 1 - 10 µM | Optimal concentration should be determined empirically for each cell type and experimental condition. | [1][2] |
| Inhibition of adipocyte differentiation | 10 µM | Effective in inhibiting hormone- and agonist-induced adipogenesis. | [2] |
| Blocking osteoclast formation | 1 - 2 µM | Blocks the inhibition of osteoclast formation induced by IL-4. | [1] |
| Growth inhibition of cancer cell lines | 20 - 30 µM | Note that at these concentrations, effects may be PPARγ-independent. | [2] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a PPARγ Reporter Assay
This protocol is designed to identify the lowest concentration of this compound that effectively antagonizes agonist-induced PPARγ activity.
-
Cell Culture: Plate cells containing a PPARγ-responsive reporter construct (e.g., a luciferase reporter driven by a PPRE-containing promoter) in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment with this compound:
-
Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute in cell culture medium. Final DMSO concentration should be kept constant and low (e.g., <0.1%).
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Pre-incubate the cells with this compound for 1-2 hours at 37°C.[8]
-
-
Agonist Treatment:
-
Prepare a solution of a known PPARγ agonist (e.g., rosiglitazone) at a concentration that gives a submaximal to maximal response (e.g., EC80).
-
Add the agonist to the wells already containing this compound. Also, include wells with agonist only and vehicle only as controls.
-
-
Incubation: Incubate the plate for an additional 18-24 hours at 37°C.
-
Reporter Assay: Measure the reporter gene activity (e.g., luciferase activity) according to the manufacturer's instructions.
-
Data Analysis: Plot the reporter activity against the concentration of this compound. The optimal concentration is the lowest concentration that significantly inhibits the agonist-induced reporter activity without affecting basal activity.
Protocol 2: Assessing Off-Target Cytotoxicity of this compound
This protocol helps to determine the concentration range at which this compound is non-toxic to your cells.
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a suitable density and allow them to attach overnight.
-
This compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Treat the cells with increasing concentrations of this compound for the intended duration of your experiment (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
-
Cell Viability Assay:
-
At the end of the incubation period, perform a cell viability assay such as MTT, MTS, or a live/dead cell staining assay.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot cell viability against the concentration of this compound to determine the highest concentration that does not cause a significant decrease in cell viability.
-
Visualizations
Caption: PPARγ signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. GW 9662 | PPARγ | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Limited Applicability of this compound to Elucidate PPARγ-Mediated Fatty Acid Effects in Primary Human T-Helper Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a potent antagonist of PPARγ, inhibits growth of breast tumour cells and promotes the anticancer effects of the PPARγ agonist rosiglitazone, independently of PPARγ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Peroxisome Proliferator-Activated Receptor (PPAR)- γ Antagonist 2-Chloro-5-Nitro-N-Phenylbenzamide (this compound) Triggers Perilipin 2 Expression via PPAR δ and Induces Lipogenesis and Triglyceride Accumulation in Human THP-1 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound (SBB006523) | PPAR antagonist | TargetMol [targetmol.com]
Technical Support Center: Controlling for GW9662 Off-Target Effects on PPARδ
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing GW9662. The primary focus is to address and control for the known off-target effects of this compound, a widely used PPARγ antagonist, on PPARδ.
Frequently Asked Questions (FAQs)
Q1: What is the primary off-target effect of this compound of concern when studying PPARγ?
A1: While this compound is a potent and selective antagonist of PPARγ, a significant off-target effect is its unexpected activation of PPARδ-mediated signaling.[1] This can lead to confounding results, as the observed cellular effects may not be solely due to the inhibition of PPARγ.
Q2: At what concentrations does this compound typically show off-target effects on PPARδ?
A2: The concentration at which this compound activates PPARδ can vary depending on the cell type and experimental conditions. However, studies have shown that concentrations commonly used to inhibit PPARγ can be sufficient to activate PPARδ.[1] It is crucial to perform dose-response experiments to determine the optimal concentration for maximizing PPARγ antagonism while minimizing PPARδ activation in your specific system.
Q3: What are the known downstream consequences of off-target PPARδ activation by this compound?
A3: Off-target activation of PPARδ by this compound has been shown to significantly affect lipid metabolism, including the upregulation of genes involved in lipid uptake, transport, storage, and fatty acid synthesis.[1] This can lead to increased lipogenesis and triglyceride accumulation in certain cell types, such as macrophages.[1]
Q4: Besides PPARδ activation, are there other known off-target or PPARγ-independent effects of this compound?
A4: Yes, some studies have reported PPARγ-independent effects of this compound on cell growth and survival. For instance, in some cancer cell lines, this compound has been observed to inhibit cell growth even in the absence of PPARγ activation. These effects might involve other signaling pathways and should be considered when interpreting experimental outcomes.
Troubleshooting Guides
Problem 1: Observed phenotype is inconsistent with PPARγ inhibition after this compound treatment.
-
Possible Cause: The observed effect may be due to the off-target activation of PPARδ by this compound.
-
Troubleshooting Steps:
-
Validate Target Engagement: Confirm that this compound is inhibiting PPARγ at the concentration used. This can be done by measuring the expression of known PPARγ target genes (e.g., using qPCR).
-
Assess PPARδ Activation: Measure the expression of known PPARδ target genes to determine if there is off-target activation.
-
Use a PPARδ Antagonist: Co-treat cells with this compound and a specific PPARδ antagonist, such as GSK0660. If the observed phenotype is reversed or attenuated in the presence of the PPARδ antagonist, it strongly suggests a PPARδ-mediated off-target effect.
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to reduce or eliminate PPARδ expression. If the effect of this compound is abolished in PPARδ-deficient cells, this provides strong evidence for an off-target mechanism.
-
Problem 2: High background or unexpected results in control groups treated with this compound.
-
Possible Cause: this compound may have basal PPARγ-independent effects in your cell type.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a careful dose-response analysis to identify the lowest effective concentration of this compound for PPARγ antagonism.
-
Use Structurally Unrelated Antagonists: To confirm that the intended on-target effect is due to PPARγ inhibition, use a structurally different PPARγ antagonist as a control. If both antagonists produce the same effect, it is more likely to be an on-target effect.
-
Vehicle Control: Always include a vehicle-only (e.g., DMSO) control group to account for any effects of the solvent.
-
Quantitative Data
Table 1: Inhibitory Potency (IC50) of this compound on PPAR Subtypes
| PPAR Subtype | IC50 (nM) | Selectivity vs. PPARγ |
| PPARγ | 3.3 | - |
| PPARα | 32 | ~10-fold |
| PPARδ | >1000 | >300-fold |
Data compiled from multiple sources.[2][3] Note that while the binding affinity for PPARδ is significantly lower, functional activation at higher concentrations used for complete PPARγ antagonism in cellular assays is a documented concern.
Experimental Protocols
Protocol 1: Co-treatment with this compound and a PPARδ Antagonist (GSK0660)
Objective: To determine if the observed effects of this compound are mediated by off-target activation of PPARδ.
Materials:
-
Cells of interest
-
This compound (stock solution in DMSO)
-
GSK0660 (stock solution in DMSO)
-
Cell culture medium and supplements
-
Reagents for downstream analysis (e.g., qPCR, Western blot)
Procedure:
-
Cell Seeding: Plate cells at the desired density and allow them to adhere overnight.
-
Pre-treatment with PPARδ Antagonist: Pre-incubate the cells with the PPARδ antagonist GSK0660 for 1-2 hours before adding this compound. A typical starting concentration for GSK0660 is 1 µM. A dose-response curve for GSK0660 in your system is recommended.
-
This compound Treatment: Add this compound to the media at the desired concentration. Include the following control groups:
-
Vehicle control (DMSO)
-
This compound alone
-
GSK0660 alone
-
-
Incubation: Incubate the cells for the desired experimental duration.
-
Analysis: Harvest the cells and perform downstream analysis to assess the phenotype of interest (e.g., gene expression, protein levels, cell viability).
Expected Outcome: If the effect observed with this compound alone is diminished or abolished in the co-treatment group, it indicates an off-target effect mediated by PPARδ.
Protocol 2: Genetic Knockdown of PPARδ using siRNA
Objective: To confirm the role of PPARδ in mediating the off-target effects of this compound.
Materials:
-
Cells of interest
-
siRNA targeting PPARδ (and a non-targeting control siRNA)
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM or other serum-free medium
-
This compound
-
Reagents for validating knockdown (qPCR or Western blot)
Procedure:
-
Cell Seeding: Plate cells so they are 60-80% confluent at the time of transfection.
-
siRNA Transfection: a. Dilute the PPARδ siRNA (and non-targeting control siRNA) in Opti-MEM. b. Dilute the transfection reagent in Opti-MEM. c. Combine the diluted siRNA and transfection reagent and incubate at room temperature for 15-20 minutes to allow complex formation. d. Add the siRNA-transfection reagent complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours to allow for PPARδ knockdown.
-
Validation of Knockdown: Harvest a subset of cells to confirm the reduction of PPARδ mRNA or protein levels using qPCR or Western blot, respectively.
-
This compound Treatment: Treat the remaining transfected cells with this compound or vehicle control.
-
Analysis: Perform downstream analysis to assess the phenotype of interest.
Expected Outcome: If the effect of this compound is absent or significantly reduced in the PPARδ knockdown cells compared to the control siRNA-treated cells, it confirms that the effect is mediated by PPARδ.
Visualizations
Caption: Signaling pathways of PPARγ and PPARδ, highlighting the antagonistic effect of this compound on PPARγ and its off-target activating effect on PPARδ.
Caption: Logical workflow for controlling for this compound off-target effects on PPARδ using pharmacological and genetic approaches.
References
Technical Support Center: Improving the Stability of GW9662 in Culture Media
Welcome to the technical support center for GW9662. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the use of this compound in cell culture experiments, with a primary focus on its stability.
Frequently Asked Questions (FAQs)
Q1: I am not observing the expected antagonistic effect of this compound on PPARγ signaling in my long-term experiments. What could be the reason?
A1: A primary reason for the lack of a sustained antagonistic effect is the limited stability of this compound in cell culture media. Research has shown that this compound has a very short half-life, on the order of approximately 2 hours, in both the culture supernatant and within cells.[1] For experiments extending beyond a few hours, the compound may degrade significantly, leading to a loss of its inhibitory activity.
Q2: How should I prepare and store my this compound stock solution?
A2: this compound is sparingly soluble in aqueous solutions but has good solubility in organic solvents. It is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (DMSO).[2][3][4][5] For storage, aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. When preparing your working solution, dilute the DMSO stock directly into your pre-warmed culture medium immediately before use.
Q3: What is the optimal concentration of this compound to use in cell culture?
A3: The effective concentration of this compound can vary significantly depending on the cell type and the specific experimental endpoint. IC50 values for PPARγ antagonism are in the nanomolar range in cell-free assays.[2][4] However, in cell-based assays, concentrations ranging from the low micromolar to up to 50 µM have been used.[6][7] It is crucial to perform a dose-response experiment for your specific cell line and assay to determine the optimal working concentration.
Q4: Are there any known off-target or PPARγ-independent effects of this compound?
A4: Yes, some studies have reported PPARγ-independent effects of this compound, particularly at higher concentrations.[6][8] These can include effects on cell growth and survival. To confirm that the observed effects in your experiment are specifically due to PPARγ antagonism, it is advisable to include appropriate controls, such as using a structurally different PPARγ antagonist or employing genetic knockdown of PPARγ.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or diminishing antagonist effect over time. | Degradation of this compound. this compound has a reported half-life of ~2 hours in culture media.[1] | 1. Replenish this compound: For long-term experiments, replenish the culture medium with freshly prepared this compound every 2-4 hours to maintain a sufficient concentration. 2. Increase Initial Concentration: For shorter experiments, consider using a higher initial concentration, but be mindful of potential off-target effects. 3. Perform a Time-Course Experiment: Assess the stability of this compound in your specific culture medium over your experimental timeframe (See Experimental Protocol section). |
| Unexpected cellular effects (e.g., cytotoxicity, changes in gene expression unrelated to PPARγ). | PPARγ-independent (off-target) effects. These are more likely at higher concentrations. | 1. Perform a Dose-Response Curve: Determine the lowest effective concentration that elicits the desired PPARγ antagonistic effect without causing off-target effects. 2. Use Control Compounds: Include a structurally unrelated PPARγ antagonist to confirm the specificity of the observed phenotype. 3. Genetic Controls: If possible, use cells with PPARγ knockdown or knockout to verify that the effect is dependent on the target. |
| Precipitation of this compound in culture medium. | Poor solubility. this compound is hydrophobic and can precipitate in aqueous media, especially at high concentrations. | 1. Ensure Proper Dissolution: Make sure the DMSO stock is fully dissolved before adding it to the culture medium. 2. Avoid High DMSO Concentrations: Keep the final concentration of DMSO in the culture medium below 0.1% to prevent solvent-induced cytotoxicity and precipitation. 3. Pre-warm Media: Add the this compound stock to pre-warmed culture medium and mix gently but thoroughly. |
Quantitative Data Summary
The stability of this compound in cell culture has been quantitatively assessed in at least one study. The key findings are summarized below.
| Parameter | Supernatant | Cell Pellet | Reference |
| Half-life (t½) in 3T3-L1 cell culture | ~1.9 hours | ~2.2 hours | [1] |
This data highlights the rapid degradation of this compound under typical cell culture conditions.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Culture Media via HPLC
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium.
1. Materials:
-
This compound
-
Your cell culture medium of interest
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or trifluoroacetic acid (TFA)
-
Sterile, conical tubes (15 mL or 50 mL)
-
0.22 µm syringe filters
2. Method:
-
Prepare a Standard Stock Solution: Accurately weigh and dissolve this compound in DMSO to a known concentration (e.g., 10 mM).
-
Prepare Spiked Media: Dilute the this compound stock solution into your pre-warmed cell culture medium to your typical working concentration. Prepare a sufficient volume for all time points.
-
Set Up Incubation:
-
Acellular Condition: Aliquot the spiked medium into sterile tubes for each time point (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Cellular Condition (Optional): Plate your cells and, once they reach the desired confluency, replace the medium with the this compound-spiked medium.
-
-
Incubate: Place all samples in a standard cell culture incubator (37°C, 5% CO₂).
-
Sample Collection: At each time point, collect an aliquot of the medium. For the cellular condition, ensure to collect the supernatant.
-
Sample Preparation:
-
Centrifuge the collected samples to pellet any cells or debris.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Mobile Phase: A typical starting point is a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Column: C18 reverse-phase column.
-
Detection: Monitor at a wavelength where this compound has maximum absorbance (this may require a UV scan).
-
Injection: Inject a fixed volume of each sample.
-
-
Data Analysis:
-
Generate a standard curve using freshly prepared dilutions of your this compound stock solution.
-
Quantify the concentration of this compound remaining at each time point by comparing the peak area to the standard curve.
-
Calculate the half-life of this compound in your medium.
-
Visualizations
Signaling Pathway of PPARγ Antagonism
Caption: Mechanism of PPARγ antagonism by this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for determining this compound stability.
Troubleshooting Logic for this compound Experiments
Caption: Decision tree for troubleshooting this compound experiments.
References
- 1. The environmental obesogen tributyltin chloride acts via peroxisome proliferator activated receptor gamma to induce adipogenesis in murine 3T3-L1 preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a potent antagonist of PPARgamma, inhibits growth of breast tumour cells and promotes the anticancer effects of the PPARgamma agonist rosiglitazone, independently of PPARgamma activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Limited Applicability of this compound to Elucidate PPARγ-Mediated Fatty Acid Effects in Primary Human T-Helper Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blumberg-lab.bio.uci.edu [blumberg-lab.bio.uci.edu]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a potent antagonist of PPARγ, inhibits growth of breast tumour cells and promotes the anticancer effects of the PPARγ agonist rosiglitazone, independently of PPARγ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Utilizing systems biology to reveal cellular responses to peroxisome proliferator-activated receptor γ ligand exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
Technical Support Center: Navigating Inconsistent Results in GW9662 In Vivo Studies
Welcome to the technical support center for researchers utilizing GW9662 in in vivo studies. This resource provides troubleshooting guidance and addresses frequently asked questions regarding the inconsistent results observed across various experimental models. Our aim is to help you identify potential sources of variability and optimize your experimental design for more robust and reproducible outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why are the in vivo effects of this compound on metabolism inconsistent across different studies?
A1: The observed inconsistencies in the metabolic effects of this compound can be attributed to a combination of factors including the specific experimental model, dietary conditions, and the duration of the study. For instance, one study in high-fat diet-fed mice found that this compound prevented diet-induced obesity by suppressing the increase in visceral adipose tissue, but it did not improve glucose intolerance.[1] In contrast, another study using a fat-, fructose-, and cholesterol-rich diet in mice showed that this compound attenuated the development of non-alcoholic fatty liver disease (NAFLD) and insulin resistance.[2] These discrepancies highlight the critical role of the specific metabolic challenge in determining the ultimate effect of PPARγ antagonism.
Q2: I am observing effects that seem independent of PPARγ antagonism. Is this possible?
A2: Yes, several studies have reported effects of this compound that may be independent of its action on PPARγ. For example, this compound has been shown to inhibit the growth of human mammary tumor cell lines, and this effect was not reversed by the PPARγ agonist rosiglitazone, suggesting a mechanism independent of PPARγ activation.[3] Furthermore, some research indicates that the protective effects of rosiglitazone in a model of Parkinson's disease were not blocked by co-treatment with this compound, again suggesting that the observed outcomes were not mediated by PPARγ.[4] Researchers should, therefore, be open to the possibility of PPARγ-independent effects of this compound in their experimental systems.
Q3: Could off-target effects of this compound be contributing to my inconsistent results?
A3: It is highly plausible that off-target effects contribute to variability in experimental outcomes. Notably, this compound has been reported to unexpectedly activate PPARδ-mediated signaling in macrophages.[5] This activation of a different PPAR isoform could lead to unforeseen biological effects and confound the interpretation of results intended to be specific for PPARγ antagonism. When designing experiments, it is crucial to consider potential off-target effects and, if possible, include control measures to assess them.
Q4: What are the typical dosages and administration routes for this compound in mice, and how might they influence the results?
A4: The most commonly reported dosage for this compound in mice is 1 mg/kg, typically administered via intraperitoneal (i.p.) injection.[6][7][8][9] However, the frequency of administration can vary, ranging from daily injections to three times a week.[7][9] The choice of vehicle, often DMSO or ethanol, and the injection volume can also introduce variability.[4][8] It is essential to maintain consistency in the administration protocol throughout a study and to select a dosing regimen that is appropriate for the specific research question and animal model.
Q5: Are there known issues with the stability or solubility of this compound that could affect my experiments?
A5: While the search results do not detail specific stability issues, this compound is soluble in DMSO and ethanol, often with gentle warming required for the latter.[10] Inconsistent preparation of the dosing solution can lead to variability in the effective concentration of the compound administered to the animals. It is recommended to follow a standardized and validated protocol for dissolving this compound to ensure consistent dosing.
Summary of Quantitative Data from In Vivo Studies
| Parameter | Study 1 | Study 2 | Study 3 | Study 4 |
| Animal Model | High-fat diet-fed C57BL/6J mice[1] | Fat-, fructose-, and cholesterol-rich diet-fed female C57BL/6J mice[2] | Aged female C57BL/6 mice[9] | Male Wistar rats with renal ischemia-reperfusion injury[11] |
| This compound Dosage | Not specified | 1 mg/kg body weight[2] | 1 mg/kg body weight[9] | 1 mg/kg[11] |
| Administration | Not specified | i.p. injection, three times weekly for 8 weeks[2] | Daily i.p. injection for 6 weeks[9] | i.p. injection[11] |
| Key Findings | Prevented high-fat diet-induced obesity but did not affect glucose intolerance.[1] | Attenuated the development of NAFLD and insulin resistance.[2] | Reduced bone volume and trabecular number, suggesting adverse effects on bone.[9] | Abolished the protective effects of LPS preconditioning against renal injury.[11] |
Experimental Protocols
Preparation and Administration of this compound for In Vivo Studies
A common protocol for preparing and administering this compound involves dissolving the compound in a suitable vehicle for intraperitoneal injection.
-
Reagent Preparation :
-
Solution Preparation :
-
Animal Dosing :
Visualizing the Mechanisms and Workflow
To better understand the intended mechanism of action of this compound and the potential sources of experimental variability, the following diagrams are provided.
Caption: Canonical PPARγ signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo studies with this compound.
References
- 1. Antagonism of peroxisome proliferator-activated receptor gamma prevents high-fat diet-induced obesity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a peroxisome proliferator-activated receptor gamma antagonist, attenuates the development of non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a potent antagonist of PPARγ, inhibits growth of breast tumour cells and promotes the anticancer effects of the PPARγ agonist rosiglitazone, independently of PPARγ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological manipulation of peroxisome proliferator-activated receptor γ (PPARγ) reveals a role for anti-oxidant protection in a model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Peroxisome Proliferator-Activated Receptor (PPAR)- γ Antagonist 2-Chloro-5-Nitro-N-Phenylbenzamide (this compound) Triggers Perilipin 2 Expression via PPAR δ and Induces Lipogenesis and Triglyceride Accumulation in Human THP-1 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Systemic Peroxisome Proliferator-Activated Receptor Gamma Inhibition on Bone and Immune Cells in Aged Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. selleckchem.com [selleckchem.com]
Technical Support Center: Navigating GW9662-Induced Apoptosis in Experimental Settings
Welcome to the technical support center for researchers utilizing GW9662. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to this compound-induced apoptosis in scientific experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant apoptosis in our cell cultures after treatment with this compound, which is intended to be a PPAR-γ antagonist. Is this an expected outcome?
A1: Yes, this compound-induced apoptosis is a documented phenomenon and can occur through both PPAR-γ dependent and independent mechanisms. While it is a potent PPAR-γ antagonist, studies have shown that this compound can induce apoptosis in various cell lines, including breast cancer cells and primary human leukocytes, independent of its action on PPAR-γ.[1][2] Therefore, the observed apoptosis may not be solely attributable to the inhibition of PPAR-γ.
Q2: What are the potential off-target effects of this compound that could contribute to apoptosis?
A2: this compound is known to have off-target effects that can influence experimental outcomes. Notably, it has been reported to activate PPAR-δ, another member of the peroxisome proliferator-activated receptor family. This activation of PPAR-δ can lead to downstream signaling events that may contribute to apoptosis. Additionally, some studies suggest that this compound can inhibit cell growth and survival through pathways entirely independent of any PPAR isoform.
Q3: How does the concentration of this compound influence the extent of apoptosis?
A3: The apoptotic effect of this compound is highly dose-dependent.[2] Higher concentrations are more likely to induce significant apoptosis. It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration that effectively antagonizes PPAR-γ without causing excessive, non-specific cell death.
Q4: We are co-treating our cells with a PPAR-γ agonist (e.g., Rosiglitazone) and this compound to confirm a PPAR-γ dependent effect. However, we are seeing enhanced growth inhibition and apoptosis. Why is this happening?
A4: This seemingly paradoxical effect has been observed in several studies. The combination of a PPAR-γ agonist and this compound can lead to greater growth inhibition than either compound alone.[1][3] This suggests that this compound may inhibit a pathway that is secondary to that of the agonist or that the growth inhibition induced by both compounds occurs independently of PPAR-γ activation.[1]
Q5: Which signaling pathways are known to be involved in this compound-induced apoptosis?
A5: The Mitogen-Activated Protein Kinase (MAPK) pathway has been implicated in the cellular response to this compound. In some cell types, such as esophageal cancer cells, inhibition of PPAR-γ by this compound can lead to the activation of p-ERK, p-JNK, and p-p38, which are key components of the MAPK pathway.[4][5] This activation can, in turn, contribute to apoptosis.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpectedly high levels of apoptosis. | 1. This compound concentration is too high. 2. Off-target effects are prominent in your cell line. 3. The observed apoptosis is independent of PPAR-γ. | 1. Perform a dose-response curve to identify the IC50 and a suitable working concentration. 2. Use a secondary method to confirm PPAR-γ target engagement (e.g., qPCR for a known PPAR-γ target gene). 3. Consider using siRNA or shRNA to knockdown PPAR-γ as an alternative or complementary approach to confirm that the observed phenotype is PPAR-γ dependent. |
| Inconsistent results between experiments. | 1. Variability in cell health and confluency. 2. Inconsistent this compound preparation and storage. | 1. Ensure cells are in the logarithmic growth phase and at a consistent confluency at the time of treatment. 2. Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Difficulty distinguishing between apoptosis and necrosis. | The experimental endpoint may not be specific to apoptosis. | Utilize multi-parameter assays to differentiate between apoptotic and necrotic cell death. A combination of Annexin V and Propidium Iodide (PI) staining analyzed by flow cytometry is a standard method. |
Experimental Protocols
Protocol 1: Dose-Response Experiment using MTT Assay
This protocol is designed to determine the cytotoxic effects of this compound on a specific cell line and to identify the half-maximal inhibitory concentration (IC50).
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well plates
-
This compound
-
DMSO (vehicle)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A common starting range is 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Treatment: Remove the old medium and add the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50.
Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound and controls
-
Phosphate-buffered saline (PBS)
-
Annexin V binding buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle dissociation method.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Data Presentation
Table 1: Example Data from a Dose-Response Experiment (MTT Assay)
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 98.1 ± 4.5 |
| 5 | 85.3 ± 6.1 |
| 10 | 62.7 ± 7.3 |
| 20 | 45.1 ± 5.9 |
| 50 | 23.8 ± 4.2 |
| 100 | 10.5 ± 3.1 |
Table 2: Example Data from Annexin V/PI Staining (Flow Cytometry)
| Treatment | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 92.5 ± 3.1 | 3.2 ± 1.1 | 4.3 ± 1.5 |
| This compound (10 µM) | 65.8 ± 4.5 | 18.7 ± 2.8 | 15.5 ± 3.2 |
| This compound (20 µM) | 40.2 ± 5.1 | 35.1 ± 4.2 | 24.7 ± 3.9 |
Visualizations
Caption: Signaling pathways potentially involved in this compound-induced apoptosis.
Caption: Recommended experimental workflow for investigating this compound effects.
References
- 1. This compound, a potent antagonist of PPARγ, inhibits growth of breast tumour cells and promotes the anticancer effects of the PPARγ agonist rosiglitazone, independently of PPARγ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Limited Applicability of this compound to Elucidate PPARγ-Mediated Fatty Acid Effects in Primary Human T-Helper Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPARγ and Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of PPARγ suppresses proliferation and induces apoptosis of esophageal cancer cells by inhibiting TLR4-dependent MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Protocol Optimization for GW9662 in Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the PPAR-γ antagonist, GW9662, in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a highly potent, selective, and irreversible antagonist of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). It functions by covalently binding to a cysteine residue (Cys285) within the ligand-binding domain of PPAR-γ, thereby preventing its activation by agonists. This irreversible binding makes it a powerful tool for studying the long-term effects of PPAR-γ inhibition.
Q2: What are the known off-target effects of this compound?
A2: While highly selective for PPAR-γ, this compound can exhibit off-target effects, particularly in long-term studies. The most notable is the potential activation of PPAR-δ, which could lead to unexpected biological responses related to lipid metabolism.[1] At higher concentrations (typically above 10 µM) or with prolonged exposure, this compound can also induce cytotoxicity and apoptosis in a dose-dependent manner in various cell types.[2]
Q3: How stable is this compound in cell culture medium?
A3: A critical consideration for long-term in vitro studies is the short half-life of this compound in cell culture medium, which is approximately 2 hours.[1][3][4] This rapid degradation necessitates frequent media changes or replenishment of the compound to maintain consistent PPAR-γ antagonism.
Q4: What is the recommended solvent for this compound?
A4: For in vitro studies, this compound is typically dissolved in dimethyl sulfoxide (DMSO). For in vivo applications, a stock solution in DMSO is often diluted with a vehicle such as phosphate-buffered saline (PBS), saline, or corn oil. It is crucial to keep the final DMSO concentration low to avoid solvent-induced toxicity.
Troubleshooting Guides
Long-Term In Vitro Studies
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Loss of inhibitory effect over time | Degradation of this compound in culture medium due to its short half-life (~2 hours).[1][3][4] | 1. Increase frequency of media changes: Replace the culture medium with fresh this compound-containing medium every 8-12 hours. 2. Replenish this compound: Instead of a full media change, add a concentrated stock of this compound to the existing culture medium every 4-6 hours to restore the desired final concentration. 3. Verify PPAR-γ inhibition: At different time points, assess the expression of known PPAR-γ target genes (e.g., FABP4, LPL) via qPCR to confirm sustained antagonism. |
| Increased cell death or unexpected changes in cell morphology | 1. Cytotoxicity: this compound can be toxic at higher concentrations or with cumulative exposure.[2] 2. Off-target effects: Activation of other signaling pathways (e.g., PPAR-δ) may lead to unintended cellular responses.[1] 3. Solvent toxicity: High concentrations of DMSO can be detrimental to cells. | 1. Perform a dose-response and time-course experiment: Determine the optimal, non-toxic concentration of this compound for your specific cell line and experiment duration. 2. Include a PPAR-δ antagonist control: To dissect PPAR-γ-specific effects, consider co-treatment with a PPAR-δ antagonist. 3. Minimize DMSO concentration: Ensure the final DMSO concentration in the culture medium is below 0.1%. 4. Monitor cell viability: Regularly assess cell health using methods like Trypan Blue exclusion or MTT assays. |
| Inconsistent or variable results between experiments | 1. Inconsistent timing of this compound replenishment. 2. Variability in cell density at the start of the experiment. 3. Lot-to-lot variability of this compound. | 1. Establish a strict and consistent schedule for media changes or compound replenishment. 2. Ensure consistent cell seeding density across all experiments. 3. Test each new lot of this compound to confirm its potency and efficacy. |
Long-Term In Vivo Studies
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Lack of expected physiological changes | 1. Insufficient dosage or bioavailability. 2. Inappropriate administration route or vehicle. 3. Rapid metabolism or clearance of this compound. | 1. Optimize dosage: Based on literature, a common starting dose is 1 mg/kg administered intraperitoneally (i.p.) daily or three times a week. Dose optimization for your specific animal model may be required. 2. Select an appropriate vehicle: Common vehicles include DMSO diluted in PBS or corn oil. For oral administration, this compound can be mixed into the diet.[2] 3. Confirm target engagement: After a period of treatment, collect relevant tissues and measure the expression of PPAR-γ target genes to verify in vivo target inhibition. |
| Adverse effects such as weight loss or signs of toxicity | 1. Cumulative toxicity from long-term administration. 2. Off-target effects impacting other organs. 3. Vehicle-related toxicity. | 1. Monitor animal health closely: Regularly check body weight, food and water intake, and overall appearance. 2. Consider a lower dose or less frequent administration schedule. 3. Perform histological analysis of major organs (e.g., liver, kidney) at the end of the study to assess for any signs of toxicity. 4. Include a vehicle-only control group to rule out any adverse effects of the delivery vehicle. |
| Variability in response between animals | 1. Inconsistent administration (e.g., i.p. injection technique). 2. Differences in animal age, weight, or genetic background. | 1. Ensure consistent and accurate administration of this compound to all animals. 2. Use age- and weight-matched animals from the same genetic background. 3. Increase the number of animals per group to improve statistical power. |
Experimental Protocols
Protocol 1: Long-Term In Vitro Inhibition of PPAR-γ in Cell Culture
Objective: To maintain consistent PPAR-γ inhibition in cultured cells for several days.
Methodology:
-
Cell Seeding: Plate cells at a density that will not lead to over-confluence during the planned experiment duration. Allow cells to adhere and reach the desired confluency (typically 60-70%) before starting the treatment.
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10-20 mM). Store aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Treatment with this compound:
-
Dilute the this compound stock solution in pre-warmed complete culture medium to the desired final concentration (typically 1-10 µM). Ensure the final DMSO concentration is below 0.1%.
-
Include a vehicle control group treated with the same final concentration of DMSO.
-
-
Maintenance of PPAR-γ Inhibition:
-
Option A (Full Media Change): Aspirate the old medium and replace it with fresh medium containing this compound every 12 hours. This is recommended to also remove metabolic waste products.
-
Option B (Replenishment): To minimize disturbance to the cells, add a small volume of a concentrated this compound solution to the existing culture medium every 6-8 hours to replenish the degraded compound. Adjust calculations to account for the existing volume.
-
-
Endpoint Analysis: After the desired treatment duration, harvest the cells for downstream analysis (e.g., qPCR for target gene expression, Western blot for protein levels, or functional assays).
Protocol 2: Long-Term In Vivo Administration of this compound in Mice
Objective: To achieve sustained PPAR-γ inhibition in a mouse model.
Methodology:
-
Animal Model: Use age- and weight-matched mice. Acclimatize the animals to the housing conditions for at least one week before the start of the experiment.
-
Preparation of this compound for Injection:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of injection, dilute the stock solution with a sterile vehicle such as corn oil or PBS to the final desired concentration (e.g., 1 mg/kg body weight). A common vehicle formulation is 5-10% DMSO in PBS or saline. Ensure the solution is well-mixed before each injection.
-
-
Administration:
-
Administer this compound via intraperitoneal (i.p.) injection. The frequency can be daily or three times per week, depending on the experimental design and potential for cumulative toxicity.
-
Include a control group that receives injections of the vehicle only.
-
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity, including changes in body weight, behavior, and food/water consumption.
-
-
Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect tissues of interest. Analyze the tissues for relevant endpoints, such as the expression of PPAR-γ target genes, histological changes, or other functional assays.
Data Presentation
Table 1: Summary of Recommended this compound Concentrations for In Vitro Studies
| Cell Type | Concentration Range | Typical Duration | Reference(s) |
| Breast Cancer Cells (MCF-7, MDA-MB-231) | 10 - 30 µM | 72 hours - 10 days | [5][6] |
| Primary Neuronal Cells | 1 µM | 22 days | [7] |
| 3T3-L1 Preadipocytes | 0.5 - 1 µM | 7 days | [1][3][4] |
| Bladder Cancer Cells | 10 - 20 µM | 48 - 72 hours | [8] |
Table 2: Summary of Dosing Regimens for this compound in In Vivo Studies
| Animal Model | Dosage | Administration Route | Frequency | Vehicle | Reference(s) |
| Mice | 1 mg/kg | Intraperitoneal (i.p.) | Daily or 3x/week | 10% DMSO in PBS | [9] |
| Mice | 5 mg/kg | Intraperitoneal (i.p.) | Daily | 5% DMSO | [5] |
| Mice | 0.1% in diet | Oral | Continuous | Standard chow | [2] |
| Rats | 1 mg/kg | Intraperitoneal (i.p.) | 12 and 24 hours prior to ischemia | Ethanol | [3] |
Visualizations
Caption: PPAR-γ signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for long-term in vitro studies with this compound.
References
- 1. The environmental obesogen tributyltin chloride acts via peroxisome proliferator activated receptor gamma to induce adipogenesis in murine 3T3-L1 preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Limited Applicability of this compound to Elucidate PPARγ-Mediated Fatty Acid Effects in Primary Human T-Helper Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blumberg-lab.bio.uci.edu [blumberg-lab.bio.uci.edu]
- 4. The environmental obesogen tributyltin chloride acts via peroxisome proliferator activated receptor gamma to induce adipogenesis in murine 3T3-L1 preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a potent antagonist of PPARγ, inhibits growth of breast tumour cells and promotes the anticancer effects of the PPARγ agonist rosiglitazone, independently of PPARγ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Activation of PPARγ pathway enhances cellular anti-oxidant capacity to protect long-term cultured primary rat neural cells from apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PPARγ inhibition regulates the cell cycle, proliferation and motility of bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of PPARγ Stability and Transcriptional Activity in Adipocytes by Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Gene Expression Changes with GW9662
Welcome to the technical support center for GW9662. This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected gene expression changes during their experiments with this selective PPARγ antagonist. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data to help you navigate and interpret your results.
Frequently Asked Questions (FAQs)
Q1: I'm using this compound to inhibit PPARγ activity, but I'm observing an increase in the expression of a known PPARγ target gene. Why is this happening?
A1: This paradoxical effect is a documented phenomenon and can be attributed to several factors:
-
PPARγ-Independent Mechanisms: this compound can exert effects that are not mediated by its antagonism of PPARγ. Research has shown that in certain cell types, this compound can inhibit cell growth and modulate gene expression through pathways unrelated to PPARγ.[1][2]
-
Activation of PPARδ: One of the most significant off-target effects of this compound is the activation of PPARδ.[1][3] This can lead to the upregulation of genes involved in lipid metabolism and other processes, which may overlap with PPARγ target genes, causing confusion in the interpretation of results.[1][3] For example, in macrophages, this compound has been shown to unexpectedly induce the expression of Perilipin 2 (PLIN2), a known PPARγ target, via PPARδ activation.[1]
-
Activation of Other Signaling Pathways: Studies have indicated that this compound can influence other signaling pathways, such as the MAPK and Akt signaling pathways.[4] Upregulation of genes associated with these pathways may be an indirect effect of this compound treatment.
Q2: Could the unexpected gene expression changes be due to my experimental setup?
A2: Yes, experimental conditions can significantly influence the outcome. Consider the following:
-
Concentration of this compound: The effects of this compound can be concentration-dependent. High concentrations may lead to off-target effects or even cytotoxicity. It is crucial to perform a dose-response experiment to determine the optimal concentration for PPARγ antagonism with minimal off-target effects in your specific cell type.
-
Treatment Duration: The duration of exposure to this compound can impact gene expression profiles. Short-term and long-term treatments may activate different signaling pathways.
-
Cell Type Specificity: The cellular context is critical. The off-target effects of this compound, such as PPARδ activation, have been particularly noted in macrophages.[1][3] The response to this compound can vary significantly between different cell lines and primary cells.
Q3: How can I confirm if the observed effects of this compound in my experiment are truly PPARγ-independent?
A3: To dissect the mechanism of action of this compound in your system, you can perform the following control experiments:
-
Use a Different PPARγ Antagonist: Employing another structurally and mechanistically different PPARγ antagonist (e.g., T0070907) can help determine if the observed effect is specific to this compound or a general consequence of PPARγ inhibition.
-
siRNA-mediated Knockdown of PPARγ: Silencing the expression of PPARγ using siRNA and then treating the cells with this compound can help elucidate if the drug's effect is dependent on the presence of the PPARγ protein.
-
Investigate PPARδ Involvement: If you suspect PPARδ activation, you can use a PPARδ-specific antagonist in conjunction with this compound to see if the unexpected gene expression is reversed. Additionally, you can measure the expression of known PPARδ target genes.
Troubleshooting Guide
This section provides a step-by-step guide to troubleshoot unexpected results when using this compound.
Problem: Upregulation of a gene that should be downregulated by PPARγ antagonism.
| Possible Cause | Troubleshooting Steps |
| 1. Off-target activation of PPARδ | 1. Review the literature for known PPARδ target genes in your cell type. 2. Measure the expression of established PPARδ target genes (e.g., ANGPTL4, PDK4) after this compound treatment. 3. Co-treat cells with this compound and a specific PPARδ antagonist (e.g., GSK0660) to see if the unexpected gene upregulation is blocked. |
| 2. Activation of other signaling pathways (e.g., MAPK, Akt) | 1. Perform a pathway analysis of your gene expression data to identify enriched signaling pathways. 2. Use specific inhibitors for the suspected pathways (e.g., a MEK inhibitor for the MAPK pathway) in combination with this compound. |
| 3. Incorrect concentration of this compound | 1. Perform a dose-response curve (e.g., 0.1 µM to 20 µM) to determine the IC50 for the inhibition of a known PPARγ-mediated effect in your system. 2. Use the lowest effective concentration to minimize off-target effects. |
| 4. Cell-type specific effects | 1. Compare your results with published data from similar cell types. 2. If possible, validate your findings in a different cell line or primary cells. |
Experimental Protocols
General Cell Culture Treatment with this compound
This protocol provides a general guideline for treating adherent cells with this compound.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and not confluent at the time of harvesting.
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Store the stock solution at -20°C.
-
Treatment: The day after seeding, replace the medium with fresh medium containing the desired final concentration of this compound. A vehicle control (DMSO) should always be included at the same concentration as in the this compound-treated wells. Typical final concentrations in cell culture range from 1 µM to 20 µM.[5]
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the experimental endpoint.
-
Harvesting: After incubation, harvest the cells for downstream analysis (e.g., RNA extraction for qPCR, protein extraction for Western blotting).
Western Blot Analysis for PPARγ Protein Levels
This protocol describes how to assess the protein levels of PPARγ after this compound treatment.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PPARγ overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the PPARγ signal to a loading control (e.g., β-actin or GAPDH).
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of this compound.
Table 1: IC50 Values of this compound for PPAR Subtypes
| PPAR Subtype | IC50 (nM) | Selectivity vs. PPARγ |
| PPARγ | 3.3 | - |
| PPARα | 32 | ~10-fold |
| PPARδ | 2000 | ~600-fold |
Data from cell-free ligand-binding assays.[6]
Table 2: Experimentally Observed Effects of this compound on Gene Expression
| Gene | Cell Type | Observed Effect | Potential Interpretation | Reference |
| Perilipin 2 (PLIN2) | THP-1 Macrophages | Upregulation | PPARδ activation | [1] |
| Genes in lipid uptake, transport, and storage | Macrophages | Upregulation | PPARδ activation | [1][3] |
| Genes associated with transcription, processing, and splicing of RNA | Mammary Tumors | Upregulation | PPARγ-independent, possibly via MAPK/Akt signaling | [4] |
| Estrogen Receptor (ER) and Progesterone Receptor (PR) | Mouse Mammary Glands | Upregulation | PPARγ-independent effect | [7] |
| c-Myc, Cyclin D1, CDK4 | Bladder Cancer Cells | Downregulation | PPARγ-independent inhibition of proliferation | [5] |
Signaling Pathway and Workflow Diagrams
Below are diagrams illustrating key concepts related to the use of this compound.
Caption: Mechanism of action of this compound, including off-target effects.
References
- 1. The Peroxisome Proliferator-Activated Receptor (PPAR)- γ Antagonist 2-Chloro-5-Nitro-N-Phenylbenzamide (this compound) Triggers Perilipin 2 Expression via PPAR δ and Induces Lipogenesis and Triglyceride Accumulation in Human THP-1 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a potent antagonist of PPARγ, inhibits growth of breast tumour cells and promotes the anticancer effects of the PPARγ agonist rosiglitazone, independently of PPARγ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Drug-Targeted Inhibition of Peroxisome Proliferator-Activated Receptorγ Enhances the Chemopreventive Effect of Anti-Estrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPARγ inhibition regulates the cell cycle, proliferation and motility of bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. PPARγ antagonist this compound induces functional estrogen receptor in mouse mammary organ culture: potential translational significance - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
GW9662 versus T0070907 as a PPARgamma antagonist
An In-depth Comparison of GW9662 and T0070907 as PPARγ Antagonists
For researchers in molecular biology, pharmacology, and drug development, peroxisome proliferator-activated receptor-gamma (PPARγ) is a critical nuclear receptor involved in adipogenesis, insulin sensitivity, and inflammation. The use of selective antagonists is essential for elucidating its multifaceted roles. Among the most widely utilized PPARγ antagonists are this compound and T0070907. Both are irreversible antagonists that covalently bind to the receptor, yet they exhibit distinct profiles in terms of potency, selectivity, and off-target effects. This guide provides a detailed, data-supported comparison to aid researchers in selecting the appropriate tool for their experimental needs.
Mechanism of Action
Both this compound and T0070907 function as irreversible antagonists by forming a covalent bond with a specific cysteine residue within the ligand-binding pocket of PPARγ. This modification sterically hinders the binding of agonists and locks the receptor in an inactive conformation, preventing the recruitment of coactivators necessary for gene transcription.
-
This compound covalently modifies Cys285 of PPARγ. This cysteine is conserved across all three PPAR isoforms (α, δ, and γ).[1][2][3]
-
T0070907 , a structural analog of this compound, also covalently binds to PPARγ.[4][5][6] Specifically, it has been shown to modify cysteine 313 in human PPARγ2.[4][5]
Quantitative Comparison of In Vitro Activity
The potency and selectivity of these antagonists have been characterized in various assays. The following table summarizes their inhibitory concentrations (IC50) against the three human PPAR isoforms.
| Parameter | This compound | T0070907 | References |
| IC50 vs. PPARγ | 3.3 nM | 1 nM | [7][8][9] |
| IC50 vs. PPARα | 32 nM | >800 nM | [7][9][10] |
| IC50 vs. PPARδ | 2000 nM | >800 nM | [7][9][10] |
| Selectivity (vs. α) | ~10-fold | >800-fold | [7][10] |
| Selectivity (vs. δ) | ~600-fold | >800-fold | [7][10] |
As the data indicates, T0070907 is slightly more potent and demonstrates significantly higher selectivity for PPARγ over the α and δ isoforms compared to this compound.[9][10]
PPARγ Signaling and Antagonist Intervention
The following diagram illustrates the canonical PPARγ signaling pathway and the point of intervention for antagonists like this compound and T0070907. Upon activation by an agonist, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR), binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, and recruits coactivators to initiate transcription. Covalent antagonists physically block the ligand-binding pocket, preventing this cascade.
Caption: PPARγ signaling pathway and mechanism of covalent antagonism.
Key Experimental Protocols
Accurate characterization of PPARγ antagonists relies on standardized assays. Below are methodologies for three fundamental experiments.
Competitive Ligand Binding Assay (Scintillation Proximity Assay - SPA)
This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the PPARγ ligand-binding domain (LBD).
-
Objective: To determine the binding affinity (IC50) of the antagonist.
-
Materials:
-
Procedure:
-
Prepare a slurry of receptor-coated beads by incubating GST-PPARγ LBD with streptavidin-modified SPA beads.[8]
-
In a 96-well plate, add assay buffer, a fixed concentration of [3H]-Rosiglitazone (e.g., 5 nM), and serial dilutions of the test compound.[5][11]
-
Add the receptor-coated bead slurry to each well.
-
Incubate for 1-2 hours at room temperature to allow binding to reach equilibrium.
-
Measure the radioactivity using a microplate scintillation counter. The signal is generated only when the radioligand is bound to the receptor on the bead.
-
Plot the signal against the log concentration of the test compound and fit to a sigmoidal dose-response curve to calculate the IC50 value.
-
Cell-Based Reporter Gene Assay
This assay measures the functional ability of an antagonist to inhibit agonist-induced transactivation of a PPARγ-responsive reporter gene in a cellular environment.
-
Objective: To assess the functional antagonism of PPARγ activity.
-
Materials:
-
Mammalian cell line (e.g., HEK293T, COS-1)
-
Expression plasmid for full-length human PPARγ.
-
Reporter plasmid containing a luciferase gene driven by a promoter with multiple PPREs (e.g., pUAS-tk-Luc).[12]
-
Transfection reagent.
-
PPARγ agonist (e.g., Rosiglitazone).
-
Test compounds (this compound, T0070907).
-
Luciferase assay reagent.
-
-
Procedure:
-
Co-transfect the cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid.
-
After 24 hours, treat the cells with a fixed concentration of the agonist (e.g., 1 µM Rosiglitazone) alone or in combination with increasing concentrations of the antagonist.[13]
-
Incubate for another 18-24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize luciferase activity to a co-transfected control (e.g., β-galactosidase) or total protein concentration.
-
Calculate the percent inhibition of agonist-induced activity and determine the IC50 of the antagonist.
-
Adipocyte Differentiation Assay
This functional assay confirms antagonism by measuring the inhibition of a key PPARγ-mediated biological process: the differentiation of preadipocytes into mature adipocytes.
-
Objective: To confirm the biological antagonism of PPARγ-driven adipogenesis.
-
Materials:
-
3T3-L1 preadipocyte cell line.
-
Differentiation medium (DMEM with high glucose, 10% FBS, and an adipogenic cocktail: e.g., insulin, dexamethasone, IBMX).
-
PPARγ agonist (e.g., Rosiglitazone).
-
Test compounds (this compound, T0070907).
-
Oil Red O stain and isopropanol for elution.
-
-
Procedure:
-
Plate 3T3-L1 cells and grow to confluence.
-
Two days post-confluence, induce differentiation by replacing the medium with differentiation medium containing the PPARγ agonist.
-
In parallel treatment groups, add increasing concentrations of the antagonist (this compound or T0070907) along with the agonist.
-
After 2-3 days, replace the medium with maintenance medium (containing insulin) and continue the culture for another 4-6 days, replacing the medium every 2 days.
-
After 8-10 days, assess differentiation by staining the accumulated lipid droplets with Oil Red O.
-
Wash the cells, fix with formalin, and stain with Oil Red O solution.
-
Quantify the staining by eluting the dye with isopropanol and measuring the absorbance at ~510 nm.
-
Caption: Workflow for a cell-based reporter gene assay.
Off-Target Effects and Other Considerations
While potent and selective, neither antagonist is completely without caveats. Researchers must be aware of potential PPARγ-independent effects.
-
This compound:
-
PPARδ Activation: In some contexts, such as human THP-1 macrophages, this compound has been shown to unexpectedly activate PPARδ, leading to the upregulation of lipid metabolism genes.[14]
-
PPARγ-Independent Growth Inhibition: Studies in breast cancer cell lines have shown that this compound can inhibit cell growth through mechanisms independent of PPARγ activation.[15]
-
Cytotoxicity: At higher concentrations (≥10 µM), this compound can induce apoptosis and cell death in primary cells, which may confound results.[16]
-
-
T0070907:
-
Inverse Agonism: In some systems, T0070907 has been observed to act as an inverse agonist, meaning it can reduce the basal or constitutive activity of PPARγ below that of the untreated control.[17]
-
PPARγ-Independent Mechanisms: T0070907 has been reported to suppress breast cancer cell proliferation and motility through both PPARγ-dependent and -independent pathways, potentially involving the MAPK signaling cascade.[10][18]
-
Alternate Binding Site: Both this compound and T0070907 block the canonical ligand-binding pocket, but they do not prevent other ligands from binding to a recently discovered alternate site on the PPARγ LBD.[19]
-
Caption: Logic for selecting between this compound and T0070907.
Conclusion
Both this compound and T0070907 are invaluable chemical probes for investigating PPARγ biology. T0070907 offers superior selectivity, making it the preferred choice for experiments where off-target effects on PPARα and PPARδ are a primary concern.[10] this compound, while less selective, is also a potent antagonist and is widely characterized.[7] However, researchers must remain vigilant about the potential for PPARγ-independent effects and inverse agonism with both compounds. For conclusive findings, it is often advisable to validate results obtained with these pharmacological inhibitors using genetic approaches, such as siRNA-mediated knockdown of PPARγ.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Functional consequences of cysteine modification in the ligand binding sites of peroxisome proliferator activated receptors by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. T0070907, a selective ligand for peroxisome proliferator-activated receptor gamma, functions as an antagonist of biochemical and cellular activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. T 0070907 | PPARγ | Tocris Bioscience [tocris.com]
- 10. The PPARγ Antagonist T0070907 Suppresses Breast Cancer Cell Proliferation and Motility via Both PPARγ-dependent and -independent Mechanisms | Anticancer Research [ar.iiarjournals.org]
- 11. T0070907 | PPAR | TargetMol [targetmol.com]
- 12. Importance of the Proximity and Orientation of Ligand-Linkage to the Design of Cinnamate-GW9662 Hybrid Compounds as Covalent PPARγ Agonists [mdpi.com]
- 13. Synthesis and evaluation of 18F-labeled PPARγ antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Peroxisome Proliferator-Activated Receptor (PPAR)- γ Antagonist 2-Chloro-5-Nitro-N-Phenylbenzamide (this compound) Triggers Perilipin 2 Expression via PPAR δ and Induces Lipogenesis and Triglyceride Accumulation in Human THP-1 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound, a potent antagonist of PPARγ, inhibits growth of breast tumour cells and promotes the anticancer effects of the PPARγ agonist rosiglitazone, independently of PPARγ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Limited Applicability of this compound to Elucidate PPARγ-Mediated Fatty Acid Effects in Primary Human T-Helper Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. An alternate binding site for PPARγ ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GW9662 and BADGE: Unraveling Their Effects on Adipogenesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used PPARγ antagonists, GW9662 and Bisphenol A diglycidyl ether (BADGE), and their influence on the process of adipogenesis. By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to be a valuable resource for researchers in the fields of metabolic disease, obesity, and drug discovery.
Introduction to Adipogenesis and PPARγ
Adipogenesis is the intricate process by which preadipocytes differentiate into mature, lipid-laden adipocytes. This cellular transformation is fundamental to the formation and expansion of adipose tissue. At the heart of this process lies the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that acts as a master regulator of adipocyte differentiation.[1][2] Activation of PPARγ initiates a cascade of gene expression that drives the adipogenic program, leading to the characteristic changes in cell morphology, lipid accumulation, and the expression of adipocyte-specific genes.
Mechanism of Action: this compound and BADGE as PPARγ Antagonists
Both this compound and BADGE exert their primary effects on adipogenesis by acting as antagonists to the PPARγ receptor. They function by binding to PPARγ and preventing its activation by endogenous or synthetic agonists, thereby inhibiting the downstream signaling cascade required for adipocyte differentiation.
This compound is a potent and selective irreversible antagonist of PPARγ.[3][4] It forms a covalent bond with a cysteine residue within the ligand-binding pocket of PPARγ, leading to a conformational change that prevents the recruitment of coactivators necessary for gene transcription.
BADGE , while also a PPARγ antagonist, is considered to be of lower affinity compared to this compound.[3] Its mechanism involves competitive binding to the ligand-binding domain of PPARγ, thereby blocking the binding of activating ligands.
Quantitative Comparison of Effects on Adipogenesis
The following tables summarize the quantitative data on the inhibitory effects of this compound and BADGE on key aspects of adipogenesis, compiled from various experimental studies.
Table 1: Inhibitory Concentration on Adipogenesis
| Compound | Cell Line | Assay | IC50 / Effective Concentration | Citation(s) |
| This compound | 3T3-L1 | Adipocyte Differentiation | IC50 ≈ 1 µM | [5] |
| Human Mesenchymal Stem Cells (hMSCs) | Adipogenesis Inhibition | Effective at 10 µM | [6] | |
| BADGE | 3T3-L1 | Adipocyte Differentiation | IC50 of approximately 100 μM | [3] |
| Human Mesenchymal Stem Cells (hMSCs) | Adipogenesis Inhibition | Effective at 100 µM | [6] |
Table 2: Effects on Adipogenic Gene and Protein Expression
| Gene/Protein | Compound | Cell Line | Effect | Citation(s) |
| PPARγ | This compound | 3T3-L1 | Downregulation of mRNA and protein | [7] |
| BADGE | Human Mesenchymal Stem Cells (hMSCs) | Inhibition of induction | [6] | |
| C/EBPα | This compound | 3T3-L1 | Downregulation of mRNA | [7] |
| BADGE | - | Data not readily available | ||
| aP2 (FABP4) | This compound | 3T3-L1 | Strong inhibition of expression | [7][8] |
| BADGE | Human Mesenchymal Stem Cells (hMSCs) | Inhibition of induction | [6] | |
| Adiponectin | This compound | 3T3-L1 | Strong inhibition of expression | [8] |
| BADGE | 3T3-L1 | Inhibition of secretion | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and a clear understanding of the presented data.
3T3-L1 Preadipocyte Differentiation
This protocol describes the standard method for inducing the differentiation of 3T3-L1 preadipocytes into mature adipocytes.
-
Cell Seeding: Plate 3T3-L1 preadipocytes in a suitable culture vessel (e.g., 6-well plate) at a density that allows them to reach confluence.
-
Growth to Confluence: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics until they are 100% confluent.
-
Initiation of Differentiation (Day 0): Two days post-confluence, replace the growth medium with differentiation medium I (DM-I), which consists of DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Maintenance of Differentiation (Day 2): After 48 hours, replace DM-I with differentiation medium II (DM-II), consisting of DMEM with 10% FBS and 10 µg/mL insulin.
-
Maturation (Day 4 onwards): Replace the medium with fresh DM-II every two days. Mature adipocytes, characterized by the accumulation of lipid droplets, are typically observed from day 7 onwards.
-
Treatment with Antagonists: To study the effects of this compound or BADGE, the compounds are typically added to the differentiation media at the desired concentrations starting from Day 0 and replenished with each medium change.
Oil Red O Staining for Lipid Accumulation
Oil Red O staining is a common method for visualizing and quantifying lipid accumulation in mature adipocytes.
-
Fixation: Wash the differentiated adipocytes with phosphate-buffered saline (PBS) and fix them with 10% formalin in PBS for at least 1 hour.
-
Washing: Remove the formalin and wash the cells twice with distilled water.
-
Staining: Prepare a working solution of Oil Red O by diluting a stock solution (0.5 g Oil Red O in 100 mL isopropanol) with water (6:4 ratio) and filtering it. Incubate the fixed cells with the Oil Red O working solution for 10-15 minutes at room temperature.
-
Washing: Gently wash the cells with distilled water several times until the excess stain is removed.
-
Visualization: Visualize the stained lipid droplets (which appear red) under a microscope.
-
Quantification: For quantitative analysis, elute the stain from the cells using 100% isopropanol and measure the absorbance at a wavelength of 510 nm.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
qPCR is used to quantify the expression levels of specific adipogenic marker genes.
-
RNA Extraction: Isolate total RNA from the adipocytes at different stages of differentiation using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up the qPCR reaction using a qPCR master mix, gene-specific primers for the target genes (e.g., Pparg, Cebpa, Fabp4, Adipoq) and a housekeeping gene (e.g., Gapdh, Actb), and the synthesized cDNA as a template.
-
Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes, normalized to the expression of the housekeeping gene, using the ΔΔCt method.[10]
Western Blot for Protein Expression Analysis
Western blotting is employed to detect and quantify the protein levels of key adipogenic factors.
-
Protein Extraction: Lyse the adipocytes in a suitable lysis buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding and then incubate it with primary antibodies specific to the target proteins (e.g., PPARγ, C/EBPα) and a loading control (e.g., β-actin, GAPDH).[11][12]
-
Detection: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP). Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize them to the loading control.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, visualize the key signaling pathway and a typical experimental workflow for studying the effects of this compound and BADGE on adipogenesis.
Caption: PPARγ signaling pathway in adipogenesis and points of inhibition by this compound and BADGE.
Caption: A typical experimental workflow for comparing the effects of this compound and BADGE on adipogenesis.
Conclusion
Both this compound and BADGE are effective inhibitors of adipogenesis through their antagonistic action on the master regulator, PPARγ. The compiled data indicate that this compound is a more potent inhibitor, effective at lower concentrations than BADGE. Both compounds have been shown to suppress the expression of key adipogenic markers. The choice between these two antagonists may depend on the specific experimental requirements, including the desired potency and the cell system being used. The provided experimental protocols and workflow diagrams offer a framework for designing and executing robust comparative studies. This guide serves as a foundational resource for researchers aiming to further elucidate the roles of PPARγ in metabolic health and disease.
References
- 1. Deciphering the Roles of PPARγ in Adipocytes via Dynamic Change of Transcription Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPARγ and the Global Map of Adipogenesis and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPARγ suppression inhibits adipogenesis but does not promote osteogenesis of human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The environmental obesogen tributyltin chloride acts via peroxisome proliferator activated receptor gamma to induce adipogenesis in murine 3T3-L1 preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indirubin promotes adipocyte differentiation and reduces lipid accumulation in 3T3-L1 cells via peroxisome proliferator-activated receptor γ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of PPARγ by BZ26, a this compound derivate, attenuated obesity-related breast cancer progression by inhibiting the reprogramming of mature adipocytes into to cancer associate adipocyte-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blumberg-lab.bio.uci.edu [blumberg-lab.bio.uci.edu]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Western Blot Detection of Adipogenic Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of PPAR expression by western blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating GW9662 Results: A Comparison with PPARγ siRNA Knockdown
A critical guide for researchers on ensuring target specificity in PPARγ studies.
The chemical antagonist GW9662 is a widely utilized tool for investigating the physiological and pathological roles of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). However, the potential for off-target effects necessitates rigorous validation to ensure that observed outcomes are unequivocally attributable to PPARγ inhibition. The gold standard for such validation is the use of small interfering RNA (siRNA) to specifically silence PPARγ expression. This guide provides a comparative analysis of experimental results obtained using this compound versus PPARγ siRNA knockdown, offering researchers a framework for interpreting their data and designing robust experiments.
At a Glance: this compound vs. PPARγ siRNA
| Feature | This compound (Chemical Antagonist) | PPARγ siRNA (Genetic Knockdown) |
| Mechanism of Action | Irreversibly binds to the ligand-binding domain of PPARγ, preventing its activation by agonists. | Degrades PPARγ mRNA, leading to a significant reduction in PPARγ protein levels. |
| Specificity | While highly selective for PPARγ, potential for off-target effects on other cellular pathways exists.[1] | Highly specific to the PPARγ mRNA sequence, minimizing off-target effects. |
| Application | Acute, dose-dependent inhibition. Useful for studying the rapid effects of PPARγ blockade. | Transient or stable knockdown. Allows for the study of the longer-term consequences of PPARγ loss. |
| Validation | Requires validation with genetic methods like siRNA to confirm on-target effects. | Considered a definitive validation tool for pharmacological inhibitors. |
Comparative Experimental Data
The following tables summarize quantitative data from studies that have directly compared the effects of this compound with PPARγ siRNA knockdown in various biological contexts.
Table 1: Regulation of Cyclooxygenase-2 (COX-2) Expression
| Treatment | Cell Type | Outcome Measure | Result | Reference |
| Rosiglitazone (PPARγ agonist) | HUVEC | VEGF-stimulated COX-2 Protein Expression | Suppression of COX-2 expression | [2] |
| Rosiglitazone + this compound (2 µM) | HUVEC | VEGF-stimulated COX-2 Protein Expression | This compound completely prevented the suppressive effect of rosiglitazone. | [2] |
| Rosiglitazone + PPARγ siRNA | HUVEC | VEGF-stimulated COX-2 Protein Expression | PPARγ siRNA completely prevented the suppressive effect of rosiglitazone. | [2] |
Table 2: Induction of Apoptosis in Esophageal Cancer Cells
| Treatment | Cell Type | Outcome Measure | Result | Reference |
| Rosiglitazone (PPARγ agonist) | EC109 | Apoptosis Induction | Increased apoptosis | [3] |
| Rosiglitazone + this compound (10 µM) | EC109 | Apoptosis Induction | This compound abrogated the pro-apoptotic effect of rosiglitazone. | [3] |
| Rosiglitazone + PPARγ siRNA | EC109 | Apoptosis Induction | siRNA-mediated knockdown of PPARγ impaired the ability of rosiglitazone to induce apoptosis. | [3] |
Table 3: Regulation of Inflammatory Gene Expression
| Treatment | Cell Type | Outcome Measure | Result | Reference |
| LPS Stimulation | J774A.1 Macrophages | IL-1β, IL-6, iNOS mRNA expression | Increased expression | |
| LPS + this compound (10 µM) | J774A.1 Macrophages | IL-1β, IL-6, iNOS mRNA expression | Significantly attenuated the LPS-induced increase in expression. | |
| LPS + PPARγ siRNA | (Not directly compared in the same study) | (Hypothetical outcome based on known PPARγ function) | Expected to attenuate the LPS-induced increase in expression. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental findings. Below are representative protocols for key experiments cited in this guide.
PPARγ siRNA Transfection Protocol
This protocol is a general guideline and should be optimized for specific cell types.
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation:
-
Dilute 50-100 pmol of PPARγ siRNA in 250 µl of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in 250 µl of serum-free medium according to the manufacturer's instructions.
-
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells in the 6-well plate.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding with downstream assays.
-
Validation of Knockdown: Assess the efficiency of PPARγ knockdown by Western blot or qRT-PCR.
This compound Treatment Protocol
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentration (typically in the range of 1-20 µM).
-
Treatment: Replace the existing culture medium with the medium containing this compound. For control wells, use a medium containing the same concentration of the vehicle (e.g., DMSO).
-
Incubation: Incubate the cells for the desired period, depending on the specific experiment (ranging from a few hours to several days).
-
Downstream Analysis: Following incubation, proceed with the relevant cellular or molecular assays.
Western Blot for PPARγ Expression
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PPARγ overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
Visualizing the Concepts
Diagrams can aid in understanding the experimental logic and biological pathways.
Figure 1. Experimental workflow for comparing this compound and PPARγ siRNA.
Figure 2. Simplified PPARγ signaling pathway and points of inhibition.
Conclusion
The data consistently demonstrate that PPARγ siRNA knockdown serves as an essential validation for the effects observed with this compound. While this compound is a potent and valuable tool, the potential for off-target effects underscores the necessity of employing genetic approaches to confirm that the biological consequences are indeed mediated by the inhibition of PPARγ. By integrating both pharmacological and genetic tools, researchers can generate more robust and reliable data, leading to a clearer understanding of the multifaceted roles of PPARγ in health and disease.
References
- 1. PPARγ Antagonists Exhibit Antitumor Effects by Regulating Ferroptosis and Disulfidptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 3. Activation of PPARγ suppresses proliferation and induces apoptosis of esophageal cancer cells by inhibiting TLR4-dependent MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GW9662 and Rosiglitazone on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the effects of GW9662, a selective PPARγ antagonist, and rosiglitazone, a potent PPARγ agonist, on gene expression. This document synthesizes experimental data to offer a clear understanding of their opposing and, at times, unexpected molecular actions.
Introduction to this compound and Rosiglitazone
Rosiglitazone is a member of the thiazolidinedione (TZD) class of drugs, well-characterized as a high-affinity agonist for Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). PPARγ is a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and insulin sensitivity. Upon activation by an agonist like rosiglitazone, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
In contrast, this compound is a widely used experimental tool compound known as a selective and irreversible antagonist of PPARγ. It is designed to block the activation of PPARγ, thereby inhibiting the transcriptional regulation of PPARγ target genes. However, emerging evidence suggests that this compound can also exert effects on gene expression that are independent of its PPARγ antagonistic activity.
Comparative Effects on Gene Expression
The primary and opposing roles of rosiglitazone and this compound on PPARγ-mediated gene expression are well-documented. Rosiglitazone treatment in adipocytes leads to the upregulation of a suite of genes involved in adipocyte differentiation and function. Conversely, this compound is expected to antagonize these effects.
However, the actions of this compound are not always a simple reversal of rosiglitazone's effects. Some studies have reported that this compound can induce gene expression changes through mechanisms that are independent of PPARγ. For instance, in some cellular contexts, this compound has been observed to upregulate genes associated with lipid metabolism, potentially through interactions with other PPAR isoforms like PPARδ.[1] Furthermore, some studies have shown that this compound can inhibit cell growth in a manner that is not reversed by rosiglitazone, suggesting off-target or PPARγ-independent pathways.[2][3]
Quantitative Data Summary
The following tables summarize the observed effects of rosiglitazone and this compound on the expression of key PPARγ target genes and other relevant genes from various studies. It is important to note that these results are compiled from different experimental systems and may not be directly comparable in a quantitative manner.
Table 1: Effects on Adipogenic and Lipid Metabolism Genes
| Gene | Function | Effect of Rosiglitazone | Effect of this compound |
| FABP4 (aP2) | Fatty acid binding and transport | Upregulation[4] | Downregulation of rosiglitazone-induced expression |
| LPL | Lipoprotein Lipase, lipid metabolism | Upregulation | No direct data found |
| Adiponectin | Adipokine, insulin sensitivity | Upregulation | No direct data found |
| CD36 | Fatty acid translocase | Upregulation | No direct data found |
| ATGL | Adipose Triglyceride Lipase | Upregulation | Inhibition of rosiglitazone-induced expression |
| PPARγ | Master regulator of adipogenesis | Downregulation (negative feedback)[5] | Downregulation[5] |
Table 2: Effects on Other Key Genes
| Gene | Function | Effect of Rosiglitazone | Effect of this compound |
| Estrogen Receptor α (ERα) | Nuclear receptor | No significant direct effect reported | Upregulation (in mammary cells)[5] |
| HMOX1 | Heme Oxygenase 1 | No direct data found | Upregulation (in OSCC cells)[6] |
| SLC7A11 | Cystine/glutamate antiporter | No direct data found | Upregulation (in OSCC cells)[6] |
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes discussed, the following diagrams are provided.
References
- 1. The environmental obesogen tributyltin chloride acts via peroxisome proliferator activated receptor gamma to induce adipogenesis in murine 3T3-L1 preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a potent antagonist of PPARγ, inhibits growth of breast tumour cells and promotes the anticancer effects of the PPARγ agonist rosiglitazone, independently of PPARγ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a potent antagonist of PPARgamma, inhibits growth of breast tumour cells and promotes the anticancer effects of the PPARgamma agonist rosiglitazone, independently of PPARgamma activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Drug-Targeted Inhibition of Peroxisome Proliferator-Activated Receptorγ Enhances the Chemopreventive Effect of Anti-Estrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PPARγ Antagonists Exhibit Antitumor Effects by Regulating Ferroptosis and Disulfidptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of GW9662 and Other PPAR Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the specificity of GW9662 with other commonly used peroxisome proliferator-activated receptor (PPAR) antagonists. The information presented is supported by experimental data to aid in the selection of the most appropriate antagonist for your research needs.
Introduction to PPAR Antagonists
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism, inflammation, and cellular differentiation. The three main isoforms are PPARα, PPARδ (also known as PPARβ/δ), and PPARγ. While PPAR agonists have been developed as therapeutics, for instance, for type 2 diabetes, antagonists are crucial research tools for elucidating the specific roles of PPAR isoforms and hold potential as therapeutic agents themselves. An ideal PPAR antagonist exhibits high potency and selectivity for a specific isoform, minimizing off-target effects.
Quantitative Comparison of PPAR Antagonist Specificity
The following table summarizes the in vitro potency and selectivity of three widely used PPAR antagonists: this compound, T0070907, and Bisphenol A diglycidyl ether (BADGE). The data, presented as IC50, Ki, or Kd(app) values, are derived from various experimental studies. Lower values indicate higher potency.
| Antagonist | PPARγ | PPARα | PPARδ | Selectivity for PPARγ |
| This compound | IC50: ~3.3 nM | IC50: ~32 nM | IC50: ~2000 nM | ~10-fold vs PPARα, ~600-fold vs PPARδ |
| T0070907 | IC50/Ki: ~1 nM | Ki: ~850 nM | Ki: ~1800 nM | >800-fold vs PPARα and PPARδ |
| BADGE | Kd(app): ~100 µM | Low to no inhibition | ~23% inhibition of transcriptional activity | Weaker potency, but selective for PPARγ over α and δ |
Key Observations:
-
T0070907 emerges as the most potent and selective PPARγ antagonist among the three, with over 800-fold selectivity against both PPARα and PPARδ.[1][2]
-
This compound is also a highly potent and selective PPARγ antagonist, demonstrating approximately 10-fold selectivity over PPARα and 600-fold selectivity over PPARδ.
-
BADGE is a significantly weaker PPARγ antagonist, with a reported apparent dissociation constant in the micromolar range.[3] However, it demonstrates selectivity for PPARγ, with one study showing it inhibits PPARγ transcriptional activity by about 70% while having minimal effect on PPARα and a lesser effect on PPARδ.[4]
Considerations for Off-Target and PPARγ-Independent Effects
While in vitro binding and functional assays provide a measure of specificity, it is crucial to consider potential off-target and PPARγ-independent effects, especially in cellular and in vivo contexts.
-
This compound: Several studies have reported PPARγ-independent effects of this compound. These include the induction of apoptosis and inhibition of cell proliferation in a manner that is not reversible by PPARγ agonists.
-
T0070907: Research suggests that at higher concentrations, T0070907 may also exert off-target effects and lead to PPARγ-independent cellular responses.[1][2]
-
BADGE: While primarily known as a PPARγ antagonist, some studies have reported that BADGE can have agonist activity in certain cell lines.[5] It has also been shown to have an inhibitory effect on retinoid X receptor (RXR) activation at higher concentrations.[4]
Experimental Methodologies
The determination of PPAR antagonist specificity relies on robust in vitro assays. Below are detailed protocols for two key experimental methods.
Luciferase Reporter Gene Assay
This cell-based assay quantifies the ability of an antagonist to inhibit the transcriptional activity of a specific PPAR isoform induced by an agonist.
Principle:
Cells are co-transfected with an expression vector for a specific human PPAR isoform and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene. In the presence of a PPAR agonist, the activated PPAR binds to the PPRE, driving the expression of luciferase. An antagonist will compete with the agonist, leading to a decrease in luciferase activity, which is measured as a reduction in luminescence.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable mammalian cell line (e.g., HEK293T, HepG2) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
In a 24-well plate, co-transfect the cells with a PPAR expression vector (for PPARα, δ, or γ), a PPRE-luciferase reporter plasmid, and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
-
-
Compound Treatment:
-
Approximately 24 hours after transfection, replace the medium with fresh medium containing a known PPAR agonist at a concentration that elicits a submaximal response (typically EC50 to EC80).
-
Concurrently, treat the cells with varying concentrations of the test antagonist (e.g., this compound) or a vehicle control (e.g., DMSO).
-
-
Luciferase Activity Measurement:
-
After an incubation period of 22-24 hours, lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition of agonist-induced activity for each antagonist concentration.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Co-regulator Interaction Assay
This biochemical assay measures the ability of an antagonist to disrupt the interaction between a PPAR ligand-binding domain (LBD) and a co-activator peptide, a crucial step in transcriptional activation.
Principle:
The assay utilizes a GST-tagged PPAR-LBD, a terbium-labeled anti-GST antibody (donor fluorophore), and a fluorescein-labeled co-activator peptide (acceptor fluorophore). In the presence of an agonist, the PPAR-LBD undergoes a conformational change that promotes its interaction with the co-activator peptide, bringing the donor and acceptor fluorophores into close proximity and resulting in a FRET signal. An antagonist will prevent this interaction, leading to a decrease in the FRET signal.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of the GST-tagged PPAR-LBD and the terbium-labeled anti-GST antibody in the assay buffer.
-
Prepare a 4X solution of the fluorescein-labeled co-activator peptide in the assay buffer.
-
Prepare serial dilutions of the antagonist compounds in DMSO and then dilute them to a 100X final concentration in the assay buffer.
-
Prepare a known PPAR agonist at its EC80 concentration to stimulate the co-activator interaction.
-
-
Assay Procedure (Antagonist Mode):
-
In a 384-well plate, add the antagonist solutions.
-
Add the 2X PPAR-LBD/antibody mixture to the wells.
-
Add the agonist to all wells except the negative control.
-
Initiate the reaction by adding the 4X fluorescein-labeled co-activator peptide.
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements, with excitation at ~340 nm and emission detection at ~495 nm (terbium) and ~520 nm (fluorescein).
-
-
Data Analysis:
-
Calculate the emission ratio (520 nm / 495 nm).
-
Plot the emission ratio against the logarithm of the antagonist concentration to determine the IC50 value.
-
Visualizing PPAR Antagonism and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the PPAR signaling pathway and the experimental workflows.
Caption: PPAR Antagonist Signaling Pathway.
Caption: Workflow for Determining PPAR Antagonist Specificity.
Conclusion
The choice of a PPAR antagonist should be guided by the specific requirements of the study. For experiments demanding the highest potency and selectivity for PPARγ, T0070907 is an excellent candidate. This compound offers a balance of high potency and selectivity, making it a widely used tool. BADGE, while less potent, can be a useful alternative, particularly when a different chemical scaffold is desired. Researchers should remain mindful of the potential for off-target effects and consider validating their findings using multiple antagonists or complementary molecular approaches to ensure the observed effects are indeed mediated by the intended PPAR isoform.
References
- 1. The PPARγ Antagonist T0070907 Suppresses Breast Cancer Cell Proliferation and Motility via Both PPARγ-dependent and -independent Mechanisms | Anticancer Research [ar.iiarjournals.org]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. A synthetic antagonist for the peroxisome proliferator-activated receptor gamma inhibits adipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of RXR and PPARγ ameliorates diet-induced obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bisphenol A diglycidyl ether (BADGE) is a PPARγ agonist in an ECV304 cell line - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of GW9662 and Pioglitazone in Metabolic Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced effects of peroxisome proliferator-activated receptor-gamma (PPARγ) modulators is critical for advancing metabolic disease research. This guide provides an objective, data-driven comparison of the PPARγ antagonist GW9662 and the PPARγ agonist pioglitazone, focusing on their opposing roles in metabolic models.
This document summarizes key experimental findings, presents quantitative data in comparative tables, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Introduction to this compound and Pioglitazone
Pioglitazone is a member of the thiazolidinedione (TZD) class of drugs, widely recognized for its function as a potent and selective agonist of PPARγ.[1][2][3] By activating PPARγ, pioglitazone enhances insulin sensitivity and promotes glucose uptake in peripheral tissues, making it an effective treatment for type 2 diabetes.[4][5] Conversely, this compound is a well-established and highly selective antagonist of PPARγ.[6] It is frequently utilized in research to competitively inhibit the binding of agonists to PPARγ, thereby blocking the receptor's transcriptional activity. This antagonistic action makes this compound an invaluable tool for elucidating the specific role of PPARγ in various physiological and pathological processes.
Comparative Efficacy in a Diabetic Atherosclerosis Model
A key study by Gao et al. (2017) provides a direct in vivo comparison of the effects of pioglitazone in the presence and absence of this compound in a diabetic mouse model of atherosclerosis. These findings clearly illustrate the opposing actions of these two compounds on metabolic and vascular parameters.
Table 1: In Vivo Effects of Pioglitazone and this compound on Atherosclerosis and Protein Expression in Diabetic ApoE-/- Mice
| Parameter | Control (Non-diabetic) | Diabetic | Diabetic + Pioglitazone | Diabetic + Pioglitazone + this compound |
| Atherosclerotic Plaque Area (% of aortic surface) | Low | High | Significantly Reduced | Reduction by pioglitazone is abolished |
| Receptor for Advanced Glycation End-products (RAGE) Protein Expression in Aorta | Low | Significantly Increased | Significantly Reduced | Reduction by pioglitazone is abolished |
| PPARγ Protein Expression in Aorta | High | Significantly Decreased | Significantly Increased | Increase by pioglitazone is abolished |
Data synthesized from Gao et al. (2017).[1]
These results demonstrate that pioglitazone's beneficial effects on reducing atherosclerotic plaque formation and modulating the expression of RAGE and PPARγ are reversed by the co-administration of this compound, confirming that these effects are mediated through PPARγ activation.[1]
Contrasting Roles in Adipocyte Differentiation and Metabolism
Table 2: Expected Contrasting Effects on Adipocyte Differentiation and Function
| Parameter | Pioglitazone (Agonist) | This compound (Antagonist) |
| Adipocyte Differentiation | Promotes | Inhibits |
| Lipid Accumulation | Increases | Decreases |
| Glucose Uptake | Enhances | Reduces |
| Expression of PPARγ Target Genes (e.g., aP2, GLUT4) | Upregulates | Downregulates |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and a typical experimental approach for comparing these compounds, the following diagrams are provided.
PPARγ Signaling Pathway: Agonist vs. Antagonist
Caption: PPARγ signaling pathway: agonist (pioglitazone) vs. antagonist (this compound).
Experimental Workflow for In Vitro Comparison
Caption: Experimental workflow for in vitro comparison of this compound and pioglitazone.
Detailed Experimental Protocols
In Vivo Diabetic Atherosclerosis Model
-
Animal Model: Male ApoE-/- mice are often used. Diabetes is induced by multiple low-dose streptozotocin injections.[1]
-
Drug Administration: Pioglitazone (e.g., 20 mg/kg/day) and this compound (e.g., 1 mg/kg/day) can be administered via oral gavage for a specified period (e.g., 12 weeks).[1]
-
Atherosclerotic Plaque Analysis: At the end of the treatment period, aortas are excised, stained with Oil Red O, and the plaque area is quantified as a percentage of the total aortic surface area.[1]
-
Protein Expression Analysis: Aortic tissue lysates can be analyzed by Western blotting to determine the protein levels of RAGE and PPARγ. Immunohistochemistry can also be performed on aortic sections to visualize protein expression within the plaques.[1]
In Vitro Adipocyte Differentiation Assay
-
Cell Line: 3T3-L1 preadipocytes are a standard model.[7]
-
Differentiation Induction: Differentiation is typically induced by treating confluent cells with a cocktail containing insulin, dexamethasone, and 3-isobutyl-1-methylxanthine (IBMX).
-
Treatment: Cells are treated with vehicle control, pioglitazone (e.g., 1 µM), this compound (e.g., 10 µM), or a combination of both during the differentiation period.
-
Lipid Accumulation Assessment: After several days of differentiation, cells are fixed and stained with Oil Red O. The stained lipid droplets can be visualized by microscopy and quantified by extracting the dye and measuring its absorbance.
-
Gene Expression Analysis: RNA is extracted from the differentiated cells, and the expression levels of PPARγ target genes (e.g., aP2, GLUT4, adiponectin) are quantified using real-time quantitative PCR (RT-qPCR).
Glucose Uptake Assay
-
Cell Culture: Differentiated 3T3-L1 adipocytes are used.
-
Assay Procedure: Cells are serum-starved and then incubated with a glucose-free buffer. Subsequently, they are stimulated with or without insulin in the presence of a radiolabeled glucose analog (e.g., 2-deoxy-[3H]-glucose).
-
Measurement: After incubation, the cells are washed and lysed. The amount of radioactivity incorporated into the cells is measured using a scintillation counter, which reflects the rate of glucose uptake.
Conclusion
The head-to-head comparison of this compound and pioglitazone in various metabolic models unequivocally demonstrates their opposing effects, which are centered on the modulation of PPARγ activity. Pioglitazone, as a potent agonist, promotes beneficial metabolic outcomes such as increased insulin sensitivity, glucose uptake, and adipocyte differentiation. In contrast, this compound, by antagonizing PPARγ, inhibits these processes and can reverse the effects of PPARγ agonists. The strategic use of both compounds in experimental settings is crucial for delineating the precise role of PPARγ in metabolic health and disease, thereby guiding the development of novel therapeutic strategies.
References
- 1. Pioglitazone Attenuates Atherosclerosis in Diabetic Mice by Inhibition of Receptor for Advanced Glycation End-Product (RAGE) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The anti-diabetic PPARγ agonist Pioglitazone inhibits cell proliferation and induces metabolic reprogramming in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pioglitazone induces in vivo adipocyte differentiation in the obese Zucker fa/fa rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antidiabetic agent pioglitazone enhances adipocyte differentiation of 3T3-F442A cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a potent antagonist of PPARγ, inhibits growth of breast tumour cells and promotes the anticancer effects of the PPARγ agonist rosiglitazone, independently of PPARγ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indirubin promotes adipocyte differentiation and reduces lipid accumulation in 3T3-L1 cells via peroxisome proliferator-activated receptor γ activation - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Selectivity of GW9662: A Comparative Guide to its Cross-Reactivity with Nuclear Receptors
For researchers and drug development professionals navigating the intricate landscape of nuclear receptor pharmacology, understanding the selectivity of chemical probes is paramount. GW9662, a widely utilized antagonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), is a case in point. While its high affinity for PPARγ is well-documented, a thorough assessment of its interactions with other nuclear receptors is crucial for the accurate interpretation of experimental results and the prediction of potential off-target effects. This guide provides an objective comparison of this compound's cross-reactivity profile, supported by available experimental data and detailed methodologies for its evaluation.
Quantitative Data Summary: this compound's Affinity for PPAR Subtypes
This compound is recognized as a potent and selective antagonist of PPARγ. Its selectivity has been quantified in competitive binding assays, which measure the concentration of the compound required to inhibit the binding of a radiolabeled ligand to the receptor by 50% (IC50). The available data consistently demonstrates a significantly higher affinity of this compound for PPARγ compared to its other isoforms, PPARα and PPARδ.
| Nuclear Receptor | IC50 (nM) | Fold Selectivity vs. PPARγ |
| PPARγ | 3.3[1][2][3] | 1x |
| PPARα | 32[1][2][3] | ~10x |
| PPARδ | 2000[1][2] | ~600x |
| LXR, FXR, RXR | Data not readily available | - |
| Estrogen Receptor α (ERα) | No direct binding data; evidence of indirect functional interaction | - |
Note: The IC50 values represent the concentration of this compound required to displace 50% of a radiolabeled ligand in a competitive binding assay. A lower IC50 value indicates a higher binding affinity.
While quantitative binding data for this compound against a broader panel of nuclear receptors such as Liver X Receptor (LXR), Farnesoid X Receptor (FXR), and Retinoid X Receptor (RXR) are not extensively reported in publicly available literature, the significant selectivity observed within the PPAR family suggests a lower probability of high-affinity binding to these more distantly related receptors. However, the absence of direct binding studies warrants caution in assuming a complete lack of interaction.
Interestingly, some studies have reported PPARγ-independent effects of this compound, including the ability to induce the expression of Estrogen Receptor-alpha (ERα) in certain cellular contexts[4][5][6]. This suggests a potential for functional cross-talk between this compound-mediated pathways and estrogen signaling, although direct binding to ERα has not been demonstrated.
Signaling Pathway Interactions
This compound primarily exerts its effects by antagonizing the PPARγ signaling pathway. PPARγ forms a heterodimer with the Retinoid X Receptor (RXR) to regulate the transcription of target genes involved in adipogenesis, lipid metabolism, and inflammation. This compound, as an irreversible antagonist, covalently binds to a cysteine residue within the ligand-binding domain of PPARγ, thereby preventing the recruitment of coactivators and subsequent gene transcription. The potential for cross-reactivity introduces complexity to this pathway, particularly with the observed functional interaction with the ERα signaling cascade.
Caption: PPARγ signaling and potential this compound off-target effects.
Experimental Protocols
To aid researchers in independently assessing the cross-reactivity of this compound or other compounds, detailed protocols for two key experimental assays are provided below.
Competitive Radioligand Binding Assay (Scintillation Proximity Assay)
This assay directly measures the ability of a test compound to compete with a known radiolabeled ligand for binding to a specific nuclear receptor.
Materials:
-
Purified recombinant human nuclear receptor ligand-binding domains (LBDs) (e.g., PPARγ, PPARα, PPARδ, LXR, FXR, RXR, ERα)
-
Radiolabeled ligand specific for each receptor (e.g., [3H]-Rosiglitazone for PPARγ)
-
This compound and other test compounds
-
Scintillation Proximity Assay (SPA) beads (e.g., Protein A-coated YSi beads)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 50 mM KCl, 1 mM DTT, 0.1% BSA)
-
96-well or 384-well microplates
-
Microplate scintillation counter
Procedure:
-
Receptor-Bead Coupling: Incubate the purified nuclear receptor LBDs with SPA beads to allow for receptor immobilization. The specific coupling chemistry will depend on the type of SPA beads used.
-
Assay Setup: In a microplate, add the following components in order:
-
Assay buffer
-
A serial dilution of this compound or other test compounds. Include a vehicle control (e.g., DMSO).
-
The specific radiolabeled ligand at a concentration close to its dissociation constant (Kd).
-
The receptor-coupled SPA beads.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 1-4 hours), protected from light.
-
Measurement: Measure the scintillation counts in each well using a microplate scintillation counter.
-
Data Analysis:
-
Plot the scintillation counts against the logarithm of the test compound concentration.
-
Perform a non-linear regression analysis using a sigmoidal dose-response model to determine the IC50 value of the test compound for each receptor.
-
Luciferase Reporter Gene Assay
This cell-based assay measures the functional consequence of a compound's interaction with a nuclear receptor by quantifying the activation or inhibition of a reporter gene.
Materials:
-
Mammalian cell line (e.g., HEK293T, HepG2)
-
Expression plasmid for the full-length nuclear receptor or a chimeric receptor consisting of the Gal4 DNA-binding domain fused to the nuclear receptor LBD (Gal4-NR-LBD).
-
Reporter plasmid containing a luciferase gene under the control of a response element specific for the nuclear receptor (e.g., PPRE-luc for PPARs) or a Gal4 upstream activating sequence (UAS-luc) for the chimeric receptor system.
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and supplements
-
This compound and other test compounds
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density to reach 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the nuclear receptor expression plasmid and the corresponding luciferase reporter plasmid using a suitable transfection reagent. A control plasmid expressing Renilla luciferase can be included for normalization of transfection efficiency.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing a serial dilution of this compound or other test compounds. For antagonist assays, also add a known agonist for the receptor at a concentration that gives a submaximal response (e.g., EC50).
-
Incubation: Incubate the cells for another 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
For antagonist activity, plot the normalized luciferase activity against the logarithm of the this compound concentration and determine the IC50 value.
-
For agonist activity, plot the fold induction of luciferase activity compared to the vehicle control against the logarithm of the compound concentration and determine the EC50 value.
-
Conclusion
References
- 1. rndsystems.com [rndsystems.com]
- 2. GW 9662 | PPARγ | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Drug-Targeted Inhibition of Peroxisome Proliferator-Activated Receptorγ Enhances the Chemopreventive Effect of Anti-Estrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPARγ antagonist this compound induces functional estrogen receptor in mouse mammary organ culture: potential translational significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PPARs as determinants of the estrogen receptor lineage: use of synthetic lethality for the treatment of estrogen receptor-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the In Vivo Efficacy of GW9662: A Comparative Guide for Researchers
For researchers and drug development professionals navigating the landscape of PPAR-γ antagonism, understanding the in vivo efficacy of tool compounds like GW9662 is paramount. This guide provides a comprehensive comparison of this compound's performance in various mouse strains, alongside alternative PPAR-γ antagonists, supported by experimental data and detailed protocols to aid in experimental design and interpretation.
This compound: In Vivo Efficacy Across Different Mouse Strains
This compound is a potent and selective irreversible antagonist of peroxisome proliferator-activated receptor-gamma (PPAR-γ).[1][2] Its in vivo efficacy has been evaluated in several commonly used mouse strains, primarily in the context of metabolic diseases, inflammation, and cancer. While direct head-to-head comparative studies are limited, analysis of existing literature provides valuable insights into its strain-specific effects.
C57BL/6 and BALB/c mice are two of the most frequently utilized inbred strains in biomedical research, known for their distinct immunological profiles. C57BL/6 mice typically exhibit a Th1-biased immune response, while BALB/c mice are prone to a Th2-biased response.[3][4][5][6] These differences can influence the outcomes of pharmacological interventions, including treatment with this compound.
Summary of this compound In Vivo Efficacy
| Mouse Strain | Disease Model | Dosage and Administration | Key Findings |
| C57BL/6 | High-Fat Diet-Induced Obesity | Not specified | Prevented high-fat diet-induced obesity and suppressed the increase in visceral adipose tissue.[7] |
| Non-Alcoholic Fatty Liver Disease (NAFLD) | 1 mg/kg, i.p., three times weekly for 8 weeks | Attenuated the development of NAFLD and insulin resistance.[8] | |
| Melanoma (in combination with αPD-L1) | Not specified | Boosted the therapeutic efficacy of αPD-L1 immunotherapy in female mice.[9] | |
| BALB/c (nude) | Bladder Cancer Xenograft | 1 mg/kg, i.p., every other day for 14 days | Inhibited bladder cancer growth in vivo.[10] |
| FVB/NJ | Immune-Mediated Bone Marrow Failure | 1 mg/kg, i.p., daily for up to 2 weeks | Ameliorated immune-mediated bone marrow failure.[11] |
| DBA/1J | Immune-Mediated Bone Marrow Failure | 1 mg/kg, i.p., daily for up to 2 weeks | Contributed to the amelioration of immune-mediated bone marrow failure.[11] |
It is crucial to note that the observed effects of this compound are highly dependent on the specific disease model and experimental conditions. For instance, in a model of high-fat diet-induced obesity in C57BL/6 mice, this compound prevented obesity but did not alter glucose intolerance.[7] In a non-alcoholic fatty liver disease model in the same strain, it attenuated both liver disease and insulin resistance.[8]
Alternative PPAR-γ Antagonists: A Comparative Overview
Several other molecules have been utilized to antagonize PPAR-γ in vivo. The most common alternatives to this compound are BADGE (bisphenol A diglycidyl ether) and T0070907.
BADGE
BADGE has been used in several studies, often in parallel with this compound. In a model of immune-mediated bone marrow failure, both BADGE (30 mg/kg, i.p.) and this compound (1 mg/kg, i.p.) were shown to ameliorate the condition in FVB/NJ and DBA/1J mice.[11]
T0070907
T0070907 is another potent and selective PPAR-γ antagonist. In vivo studies have demonstrated its anti-tumor effects in murine xenograft models and its ability to suppress pancreatic cancer cell motility and invasion.[12]
| Antagonist | Mouse Strain(s) | Disease Model | Key Findings |
| BADGE | FVB/NJ, DBA/1J | Immune-Mediated Bone Marrow Failure | Ameliorated immune-mediated bone marrow failure.[11] |
| T0070907 | Murine Xenograft Models | Cancer | Reduced metastasis number and size.[12] |
| Murine Xenograft Models | Pancreatic Cancer | Suppressed pancreatic cell motility and invasion in vivo.[12] |
Experimental Protocols
Accurate and reproducible in vivo studies hinge on meticulous experimental protocols. Below are detailed methodologies for the preparation and administration of this compound.
Preparation of this compound for Intraperitoneal Injection
Vehicle Preparation:
A common vehicle for this compound is a solution of Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS) or saline.
-
Method 1: Dissolve this compound in DMSO to create a stock solution. For administration, dilute the stock solution with PBS to a final DMSO concentration of 10%.[11]
-
Method 2: For a clear solution, a multi-solvent system can be used: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Method 3: A suspension can be prepared using 0.5% carboxymethylcellulose sodium (CMC-Na) in saline. This may require ultrasonication to achieve a uniform suspension.
Administration:
This compound is typically administered via intraperitoneal (i.p.) injection. The volume of injection should be calculated based on the mouse's body weight to ensure accurate dosing.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of a PPAR-γ antagonist in a mouse model.
Caption: A typical experimental workflow for in vivo efficacy studies of PPAR-γ antagonists.
Signaling Pathways
This compound exerts its effects by antagonizing PPAR-γ, a nuclear receptor that plays a crucial role in regulating gene expression involved in adipogenesis, inflammation, and metabolism.
Caption: Simplified signaling pathway of PPAR-γ activation and its inhibition by this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cyagen.com [cyagen.com]
- 4. A Preliminary Study in Immune Response of BALB/c and C57BL/6 Mice with a Locally Allergic Rhinitis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Innate Mucosal Immune System Response of BALB/c versus C57BL/6 Mice to Injury in Setting of Enteral and Parenteral Feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Dynamic Duo of Scientific Research: C57BL/6 vs BALB/c - Creative Biolabs [creative-biolabs.com]
- 7. Antagonism of peroxisome proliferator-activated receptor gamma prevents high-fat diet-induced obesity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a peroxisome proliferator-activated receptor gamma antagonist, attenuates the development of non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. PPARγ antagonist attenuates mouse immune-mediated bone marrow failure by inhibition of T cell function | Haematologica [haematologica.org]
- 12. PPARγ Antagonists Exhibit Antitumor Effects by Regulating Ferroptosis and Disulfidptosis - PMC [pmc.ncbi.nlm.nih.gov]
GW9662 Demonstrates Paradoxical Anti-Proliferative Effects in Breast Cancer Cells, Independent of PPARγ Antagonism
A comprehensive analysis of preclinical data reveals that GW9662, a potent and selective PPARγ antagonist, unexpectedly inhibits the growth of various breast cancer cell lines. This effect is observed across different subtypes, including estrogen receptor-positive (MCF-7, T47D) and triple-negative (MDA-MB-231, MDA-MB-468) cells. Notably, the anti-proliferative activity of this compound appears to operate through mechanisms independent of its canonical role as a PPARγ inhibitor, challenging the conventional understanding of its function in cancer biology.
This compound's efficacy in inhibiting breast cancer cell viability is consistently demonstrated across multiple studies. Treatment with this compound leads to a dose-dependent reduction in cell survival, with IC50 values typically falling within the 20–30 μM range for cell lines such as MCF-7, MDA-MB-231, and MDA-MB-468 after a 72-hour exposure.[1][2] This surprising observation indicates that despite being designed as an antagonist, this compound itself possesses growth-inhibitory properties in breast cancer cells.[1][2]
Further complicating the narrative, co-treatment of breast cancer cells with this compound and the PPARγ agonist rosiglitazone results in an enhanced anti-proliferative effect compared to either agent alone.[1] This synergistic interaction occurs despite this compound's ability to block rosiglitazone-mediated PPARγ activation, providing strong evidence for a PPARγ-independent mechanism of action.[1][3]
Comparative Efficacy of this compound in Breast Cancer Cell Lines
| Cell Line | Receptor Status | This compound IC50 (72h) | Key Findings |
| MCF-7 | ERα+, PR+, HER2- | ~20-30 µM[2] | Growth inhibition observed.[1] Down-regulation of NHE1 gene expression by PPARγ agonists is prevented by this compound. |
| MDA-MB-231 | ERα-, PR-, HER2- (Triple-Negative) | ~20-30 µM[2] | Growth inhibition observed.[1] Co-treatment with rosiglitazone enhances growth suppression.[1] |
| MDA-MB-468 | ERα-, PR-, HER2- (Triple-Negative) | ~20-30 µM[1][2] | Comparable loss of viability to other cell lines.[1] |
| T47D | ERα+, PR+, HER2- | Not explicitly stated | Down-regulation of NHE1 gene expression by PPARγ agonists is prevented by this compound. |
Proposed Signaling Pathway and Experimental Workflow
The precise PPARγ-independent signaling pathway through which this compound exerts its anti-cancer effects is not yet fully elucidated. However, existing evidence suggests a departure from the canonical PPARγ signaling cascade.
The standard workflow for assessing the efficacy of this compound in breast cancer cell lines typically involves a series of in vitro assays.
Experimental Protocols
Cell Culture
Human breast cancer cell lines (MCF-7, MDA-MB-231, MDA-MB-468) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 100 U/mL penicillin-streptomycin.[4] Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Cell Viability (MTT) Assay
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10³ to 5 x 10³ cells per well and allowed to adhere overnight.[2][5]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1–50 μM) or a vehicle control (DMSO).[1][2]
-
Incubation: The plates are incubated for a specified period, typically 72 hours, at 37°C.[1][2]
-
MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.[6][7]
-
Solubilization: The medium is removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[6][7]
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and the IC50 value is calculated.
References
- 1. This compound, a potent antagonist of PPARγ, inhibits growth of breast tumour cells and promotes the anticancer effects of the PPARγ agonist rosiglitazone, independently of PPARγ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. This compound, a potent antagonist of PPARgamma, inhibits growth of breast tumour cells and promotes the anticancer effects of the PPARgamma agonist rosiglitazone, independently of PPARgamma activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a potent antagonist of PPAR[gamma], inhibits growth of breast tumour cells and promotes the anticancer effects of the PPAR[gamma] agonist rosiglitazone, independently of PPAR[gamma] activation - ProQuest [proquest.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. physiology.elte.hu [physiology.elte.hu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of GW9662: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing GW9662, a potent and selective PPARγ antagonist, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Due to its chemical nature as a chlorinated nitroaromatic compound, this compound is classified as a hazardous material, necessitating a structured and informed disposal process. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with standard laboratory safety protocols and environmental regulations.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to consult your institution's specific safety data sheets (SDS) and chemical hygiene plan. The following are general but essential safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, when handling this compound in its pure form or in solution.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Spill Management: In the event of a spill, immediately alert laboratory personnel and follow established institutional procedures for chemical spills. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed, labeled container for hazardous waste disposal.
Quantitative Data Summary
For quick reference, the key quantitative properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉ClN₂O₃ | |
| Molecular Weight | 276.68 g/mol | |
| Solubility in DMSO | ≥ 255 mg/mL (921.64 mM) | [1] |
| Solubility in Ethanol | ~6.9 mg/mL (24.94 mM) | [1] |
| IC₅₀ for PPARγ | 3.3 nM | [2] |
Step-by-Step Disposal Procedures
The proper disposal of this compound waste involves a multi-step process of segregation, containment, labeling, and transfer.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management.
-
Solid Waste: Collect unused or expired pure this compound, as well as any contaminated solid materials (e.g., weighing paper, pipette tips, gloves), in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with non-hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and chemically compatible hazardous waste container. It is crucial to avoid mixing this compound solutions with other chemical waste streams unless their compatibility is confirmed. Chlorinated nitroaromatic compounds can be persistent environmental pollutants[3][4][5][6].
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
Step 2: Container Selection and Labeling
The choice of container and proper labeling are critical for safety and regulatory compliance.
-
Container Type: Use only containers approved for hazardous chemical waste. These are typically made of materials like high-density polyethylene (HDPE) that are resistant to chemical degradation. Ensure the container has a secure, tight-fitting lid.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound" and "2-chloro-5-nitro-N-phenylbenzamide"), the concentration (if in solution), and the date the waste was first added to the container. Follow your institution's specific labeling requirements.
Step 3: Storage of Waste
Temporary storage of this compound waste within the laboratory must be handled with care.
-
Designated Area: Store hazardous waste containers in a designated, secondary containment area that is away from general laboratory traffic and incompatible chemicals.
-
Segregation: Store containers of this compound waste separately from other chemical waste categories, particularly strong acids, bases, and oxidizing agents, to prevent accidental reactions.
Step 4: Disposal and Transfer
The final step is the safe transfer of the waste for disposal.
-
Institutional Procedures: Follow your institution's established procedures for the pickup and disposal of hazardous chemical waste. This is typically managed by the Environmental Health and Safety (EHS) department.
-
Do Not Dispose in General Waste or Drains: Under no circumstances should this compound or its solutions be disposed of in the general trash or poured down the drain. This can lead to environmental contamination and potential reactions within the drainage system.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound waste.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.
References
- 1. This compound (SBB006523) | PPAR antagonist | TargetMol [targetmol.com]
- 2. GW 9662 | PPARγ | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Degradation of chlorinated nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling GW9662
This guide provides immediate, essential safety and logistical information for the handling and disposal of GW9662, a potent and selective peroxisome proliferator-activated receptor-gamma (PPARγ) antagonist. All personnel must adhere to these procedures to minimize exposure risk and ensure a safe laboratory environment.
Hazard Identification and Immediate Precautions
Key Hazards:
-
Biological Activity: As a potent PPARγ antagonist, this compound can interfere with critical biological pathways involved in metabolism, inflammation, and cell differentiation.[4][5]
-
Unknown Toxicity: The full toxicological properties of this compound have not been thoroughly investigated. Therefore, it should be handled as a compound of unknown toxicity.
Immediate Actions:
-
Read and understand this entire guide before handling this compound.
-
Ensure a calibrated safety shower and eyewash station are readily accessible.
-
Locate and have a spill kit readily available.
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
Personal Protective Equipment (PPE)
The consistent and correct use of appropriate PPE is the primary defense against exposure to this compound. All personnel handling this compound must be trained in the proper donning and doffing of PPE.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Provides a robust barrier against chemical permeation. Double-gloving offers additional protection in case of a breach in the outer glove. |
| Lab Coat | Disposable, impermeable gown with a closed front and long sleeves. | Protects against splashes and contamination of personal clothing. |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Provides protection against splashes and airborne particles. |
| Respiratory Protection | Use a NIOSH-approved respirator if handling the powder outside of a chemical fume hood or if aerosolization is possible. | Prevents inhalation of the powdered compound. |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contaminants out of the laboratory. |
Handling and Operational Procedures
Adherence to the following step-by-step procedures is mandatory when working with this compound.
3.1. Preparation and Weighing:
-
Designated Area: All handling of powdered this compound must be conducted in a designated area, such as a chemical fume hood or a glove box.
-
Decontamination: Before and after handling, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol), followed by a suitable cleaning agent.
-
Weighing: Use a dedicated, calibrated analytical balance within the containment area. Handle the compound with clean, dedicated spatulas and weighing paper.
-
Avoid Inhalation: Handle the powder carefully to avoid creating dust.
3.2. Solution Preparation:
-
Solvent Selection: this compound is soluble in various organic solvents.[5][6] Refer to the table below for solubility data.
-
Dissolving: Add the solvent to the pre-weighed this compound powder slowly and cap the vial securely. Mix by vortexing or gentle agitation until fully dissolved. Sonication may be required for higher concentrations.[4]
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and your initials.
| Solvent | Solubility |
| DMSO | ≥ 26 mg/mL[5] |
| DMF | 35 mg/mL[6] |
| Ethanol | 2 mg/mL[6] |
3.3. Storage:
-
Powder: Store the solid compound at room temperature.
-
Solutions: Stock solutions can be stored at -20°C for several months.[7]
Disposal Plan
All materials that have come into contact with this compound are considered chemical waste and must be disposed of according to institutional and local regulations.
4.1. Waste Segregation:
-
Solid Waste: Dispose of all contaminated solid waste (e.g., gloves, gowns, pipette tips, vials) in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
4.2. Decontamination of Work Surfaces:
-
Wipe all work surfaces with a solvent known to dissolve this compound (e.g., DMSO, ethanol), followed by a thorough cleaning with a laboratory detergent and water.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate a typical experimental workflow for handling this compound and its role in the PPARγ signaling pathway.
Caption: A typical experimental workflow for handling this compound.
Caption: The inhibitory effect of this compound on the PPARγ signaling pathway.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
